Product packaging for Monofluorine(Cat. No.:CAS No. 14762-94-8)

Monofluorine

Cat. No.: B1235388
CAS No.: 14762-94-8
M. Wt: 20.0064 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The term "Monofluorine" in a research context typically refers to reagents and compounds functionalized with a single fluorine atom or a monofluoride group (e.g., -CH2F). This modification is a powerful tool in chemical design, as the introduction of fluorine can dramatically alter a molecule's properties. In pharmaceutical and agrochemical research, the strategic incorporation of a this compound group is used to modulate the bioavailability, metabolic stability, and binding selectivity of lead compounds. It is a key strategy in the late-stage functionalization of complex molecules, including natural products and their derivatives . In the field of energy storage, monofluoride-based molecules, such as monofluoride ethers, are being investigated as next-generation electrolyte solvents for high-voltage lithium metal batteries. These compounds are engineered to provide superior oxidative stability against high-voltage cathodes while maintaining high ionic conductivity, enabling battery operation at high rates and across a wide range of temperatures . Furthermore, specific monofluoride molecules, such as radium monofluoride (RaF) and strontium monofluoride (SrF), have become critical in advanced analytical and fundamental physics. Radium monofluoride is used as a miniature laboratory to probe fundamental symmetries of the universe and study the distribution of nuclear magnetization, offering a table-top alternative to massive particle colliders . Meanwhile, strontium monofluoride serves as a molecule for the highly sensitive detection of fluorine in complex matrices like gasoline using high-resolution molecular absorption spectrometry . Our this compound reagents provide researchers with the essential building blocks and specialized molecules to drive innovation across these diverse and cutting-edge scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH<br>HF B1235388 Monofluorine CAS No. 14762-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluorane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYYFGTRYWZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FH, HF
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name hydrofluoric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hydrofluoric_acid
Description Chemical information link to Wikipedia.
Record name Hydrogen fluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hydrogen_fluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24993-08-6, 74835-81-7, 51912-69-7, 30664-12-1, 16904-65-7
Record name Hydrofluoric acid, hexamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24993-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrofluoric acid, pentamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74835-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrofluoric acid, tetramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51912-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrofluoric acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30664-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrofluoric acid, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16904-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1049641
Record name Hydrogen fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

20.0064 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrogen fluoride, anhydrous appears as a colorless fuming liquid boiling at 67 °F. Shipped as a liquid confined under its own vapor pressure. Corrosive to metals and tissue. Very short contact with fumes or small quantities of the liquid can cause severe, painful burns. Vapors are heavier than air. Density 8.2 lb / gal. Used as a catalyst and raw material in chemical manufacture. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.4 ppm Source/use/other hazard: Aluminum and other metal industries; insecticide manufacturing-corrosive liq., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless gas or fuming liquid (below 67 degrees F) with a strong, irritating odor; Note: Shipped in cylinders; [NIOSH], COLOURLESS GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., Colorless gas or fuming liquid (below 67 °F) with a strong, irritating odor., Colorless gas or fuming liquid (below 67 °F) with a strong, irritating odor. [Note: Shipped in cylinders.]
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrofluoric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen fluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/61
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDROGEN FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/622
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0334.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

67.1 °F at 760 mmHg (EPA, 1998), 19.51 °C; 2.5 °C at 400 mm Hg; -13.2 °C at 200 mm Hg; -28.2 °C at 100 mm Hg; -45.0 °C at 40 mm Hg; -56.0 °C at 20 mm Hg; -74.7 °C at 5 mm Hg, 20 °C, 67 °F
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDROGEN FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/622
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0334.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

Not Flammable (EPA, 1998)
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Miscible (NIOSH, 2023), Miscible with water, Very soluble in water, Very soluble in alcohol, slightly soluble in ether, soluble in many organic solvents, Solubility (wt% at 5 °C): 2.54 (benzene); 1.80 (toluene); 1.28 (m-xylene); 0.27 (tetralin), Solubility in water: very good, Miscible
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hydrogen fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0334.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.991 at 67.1 °F (EPA, 1998) - Less dense than water; will float, 1.002 at 0 °C/4 °C, Critical density, 0.29 g/mL; critical compressibility factor 0.117; density, liquid: 0.958 g/mL at 25 °C; heat of fusion: 3.931 kJ/mol at 83.6 °C; heat capacity at constant pressure (liquid at 16 °C): 50.6 J/(mol K); heat of formation, ideal gas: -272.5 kJ/mol at 25 °C; free energy of formation, ideal gas: -274.6 kJ/mol at 25 °C entropy, ideal gas: 173.7 J/(mol K) at 25 °C; molar refractivity: 2.13 cu cm; dielectric constant: 83.6 at 0 °C; dipole moment: 6.104X10-30 Cm; thermal conductivity at 25 °C (J/s cm °C): 4.1X10-3 (liquid); 2.1X10-4 vapor; cryoscopic constant (Kf): 1.52 m/kg °C; ebullioscopic constant (Kb): 1.9 mol/kg °C, Relative density (water = 1): 1.0 (liquid at 4 °C), 1, 1.00 (Liquid at 67 °F), 0.69(relative gas density)
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDROGEN FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/622
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0334.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

0.7 (EPA, 1998) - Lighter than air; will rise (Relative to Air), 1.27 (Air = 1) at 34 °C, Relative vapor density (air = 1): 0.7-2.6, 1.86
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDROGEN FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/622
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

400 mmHg at 36.5 °F (EPA, 1998), 917.0 [mmHg], 917 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 122, 783 mmHg
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen fluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/61
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDROGEN FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/622
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0334.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

0.015% H2SIF6; 0.003% sulfur dioxide; 0.005% sulfuric acid; and 0.02% water.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless gas, fumes in air

CAS No.

7664-39-3, 12381-92-9, 37249-79-9
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrofluoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7664-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroniumyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12381-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrofluoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037249799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogen fluoride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROFLUORIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrogen fluoride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/hydrogen-fluoride-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Hydrofluoric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROFLUORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGL5YE86CZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDROGEN FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/622
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrofluoric acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/MW7829B8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-118.4 °F (EPA, 1998), -83.57 °C, -83 °C, -118 °F
Record name HYDROGEN FLUORIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen fluoride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0283
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDROGEN FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/622
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0334.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

A Technical Guide to the Effects of Single Fluorine Substitution on Molecular Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity, quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Fluorine substitution is a widely employed strategy to modulate these properties. However, the impact of a single fluorine atom on lipophilicity is not straightforward. This guide provides an in-depth analysis of the nuanced and often counterintuitive effects of monofluorination. It consolidates quantitative data, details experimental protocols for measuring lipophilicity, and presents visual models to clarify the complex interplay of factors governing fluorine's influence. The findings emphasize that the effect of fluorine is highly context-dependent, arising from a delicate balance between increased surface hydrophobicity and altered molecular polarity.[1][2]

The Duality of the Carbon-Fluorine Bond

The substitution of a hydrogen atom with fluorine introduces a unique combination of properties. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3] This duality allows fluorine to act as a minimal steric perturbation while inducing significant electronic changes.[3]

The primary effects of a single fluorine substitution are twofold:

  • Increased Hydrophobic Surface: The replacement of a C-H bond with a C-F bond can lead to an increase in the molecule's nonpolar surface area, which generally favors partitioning into a lipophilic solvent like n-octanol.[1]

  • Induced Molecular Polarity: The high electronegativity of fluorine creates a strong C-F dipole. This can increase the overall polarity of the molecule and influence the electronic properties of adjacent functional groups, potentially enhancing interactions with water.[1][4][5]

The net change in lipophilicity is a result of the competition between these two opposing effects. The outcome is highly sensitive to the local electronic and steric environment of the substitution site.[1][6]

Figure 1. Competing Effects of Monofluorination on Lipophilicity sub Single Fluorine Substitution effect1 Increased Hydrophobic Surface Area sub->effect1 effect2 Increased Molecular Polarity (C-F Dipole) sub->effect2 outcome1 Favors Partitioning into Octanol effect1->outcome1 outcome2 Favors Partitioning into Water effect2->outcome2 net_effect Net Change in Molecular Lipophilicity (ΔlogP) outcome1->net_effect outcome2->net_effect

Figure 1. Competing Effects of Monofluorination on Lipophilicity

Quantitative Impact of Monofluorination on logP/logD

The effect of a single fluorine atom on lipophilicity is best understood through empirical data. It can result in an increase, decrease, or negligible change in the logP value. The distinction between aromatic and aliphatic systems is particularly important. Generally, monofluorination of an aromatic ring results in a slight increase in lipophilicity, whereas the effect on aliphatic systems is more variable and can lead to a decrease.[7][8]

The following table summarizes selected quantitative data from the literature, illustrating the context-dependent nature of monofluorination.

Parent Molecule (Structure/Name)logP / logD (Parent)Fluorinated Analog (Structure/Name)logP / logD (Fluoro)ΔlogP (Fluoro - Parent)Molecular ContextReference(s)
Benzene2.13Fluorobenzene2.27+0.14Aromatic[8]
2-(Ethylthio)pyridine2.262-(2-Fluoroethylthio)pyridine1.82-0.44Aliphatic (β-position)[1]
2-(Ethylsulfonyl)pyridine-0.072-(2-Fluoroethylsulfonyl)pyridine-0.21-0.14Aliphatic (β-position)[1]
Toluene2.734-Fluorotoluene2.87+0.14Aromatic[8]
n-Pentane~3.01-Fluoropentane~2.83-0.17Aliphatic (terminal)[7]

Note: logP refers to the partition coefficient of the neutral species, while logD is the distribution coefficient at a specific pH (e.g., 7.4) for ionizable compounds. For the non-basic pyridines cited, the authors noted no significant difference between logP and logD7.4.[1]

Experimental Protocols for Lipophilicity Determination

Accurate measurement of logP is essential for understanding structure-lipophilicity relationships. The shake-flask method is the traditional gold standard, while HPLC-based methods offer higher throughput for drug discovery settings.[9][10][11]

Figure 2. General Workflow for Experimental logP Determination cluster_shake Shake-Flask Method cluster_hplc RP-HPLC Method compound Test Compound Stock Solution sf_mix 1. Add Compound to Octanol/Buffer Phases compound->sf_mix hplc_run 3. Run Test Compound and Measure Retention Time (t_R) compound->hplc_run pre_eq Pre-saturate n-Octanol and Aqueous Buffer pre_eq->sf_mix sf_shake 2. Shake/Stir for Extended Period (e.g., 2h) sf_mix->sf_shake sf_settle 3. Equilibrate/Settle (e.g., Overnight) sf_shake->sf_settle sf_separate 4. Separate Phases (Centrifugation) sf_settle->sf_separate sf_quant 5. Quantify Concentration in Each Phase (UV-Vis, LC-MS) sf_separate->sf_quant calc Calculate logP = log([C]octanol / [C]aq) sf_quant->calc hplc_cal 1. Run Reference Compounds with Known logP Values hplc_curve 2. Generate Calibration Curve (log k' vs. logP) hplc_cal->hplc_curve hplc_calc_k 4. Calculate Capacity Factor (k') hplc_run->hplc_calc_k hplc_interp 5. Interpolate logP from Calibration Curve hplc_calc_k->hplc_interp result Final logP Value hplc_interp->result calc->result

Figure 2. General Workflow for Experimental logP Determination
Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the benchmark for logP determination, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4).[12][13]

Methodology:

  • Phase Preparation: n-Octanol and the aqueous buffer are mutually saturated by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment.[13]

  • Compound Addition: A small amount of the test compound is dissolved in the pre-saturated n-octanol. The final concentration should not exceed 0.01 M and should be within the linear range of the analytical method.

  • Partitioning: The n-octanol solution is mixed with the pre-saturated aqueous buffer in a suitable vessel (e.g., pear-shaped flask). The volume ratio of the two phases is adjusted based on the expected logP.

  • Equilibration: The biphasic mixture is agitated vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).[14]

  • Phase Separation: The mixture is allowed to stand undisturbed (e.g., overnight) or is centrifuged to ensure complete separation of the two phases.[12][14]

  • Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in each phase (C_oct and C_aq) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. The final logP is the base-10 logarithm of P:

    • P = C_oct / C_aq

    • logP = log₁₀(P)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity. It is faster and requires less material than the shake-flask method.[10][11]

Methodology:

  • System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of methanol or acetonitrile and water.

  • Calibration: A series of reference compounds with accurately known logP values are injected into the HPLC system. Their retention times (t_R) are recorded.

  • Calculate Capacity Factor (k'): For each reference compound, the capacity factor (k' or retention factor) is calculated using the formula:

    • k' = (t_R - t₀) / t₀

    • where t_R is the retention time of the compound and t₀ is the column dead time (void volume).

  • Generate Calibration Curve: A linear regression plot of log(k') versus the known logP values of the reference compounds is created. A strong linear correlation (R² > 0.98) is required.

  • Analysis of Test Compound: The test compound is injected under the identical chromatographic conditions, and its retention time (t_R) is measured.

  • logP Determination: The capacity factor (k') for the test compound is calculated. Its logP value is then determined by interpolating from the linear calibration curve.

Conclusion for Drug Development Professionals

The strategic incorporation of a single fluorine atom is a powerful but nuanced tool in medicinal chemistry. Its effect on lipophilicity is not a simple additive property but an emergent one, dictated by the local molecular environment.

Key Takeaways:

  • Avoid Generalizations: Do not assume monofluorination will always increase or decrease lipophilicity. The effect is highly context-dependent.

  • Aromatic vs. Aliphatic: Expect a small increase in logP (~+0.1 to +0.2) for aromatic substitutions, but be prepared for unpredictable changes, including decreases, in aliphatic systems.[7][8]

  • Proximity to Functional Groups: The impact of fluorine is magnified near polar or polarizable groups (e.g., amines, sulfides), where its inductive effects can significantly alter local polarity and hydrogen bonding capabilities.[1]

  • Empirical Measurement is Crucial: While computational models can provide estimates, the definitive impact of fluorination on a novel scaffold should be confirmed through experimental logP/logD determination.[4][15]

By understanding the dual nature of fluorine and its sensitivity to molecular context, researchers can more effectively leverage this unique element to fine-tune the lipophilicity and overall ADMET properties of drug candidates.

References

Monofluorine as a Bioisostere for Hydrogen and Hydroxyl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen atoms or hydroxyl groups with monofluorine has become a pivotal strategy in modern medicinal chemistry. This deliberate molecular modification, known as bioisosterism, leverages the unique physicochemical properties of fluorine to enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the role of this compound as a bioisostere, detailing its effects on key drug-like properties, outlining experimental protocols for its introduction and evaluation, and visualizing its impact on biological pathways.

Introduction: The Unique Properties of Fluorine

Fluorine, the most electronegative element, possesses a combination of properties that make it an attractive bioisostere for hydrogen and hydroxyl groups. Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to be sterically tolerated in many binding pockets. However, the strong carbon-fluorine (C-F) bond and the high polarity resulting from its electronegativity impart significant changes to a molecule's electronic and conformational landscape.[1][2]

Key Physicochemical Effects of Monofluorination:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH and thereby influencing its solubility, permeability, and target engagement.[3]

  • Increased Lipophilicity: Generally, the introduction of a fluorine atom to an aliphatic or aromatic system increases its lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[3][4] However, the effect is context-dependent and can be influenced by the surrounding molecular environment.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[4][5] This "metabolic blocking" at a susceptible position can prolong the half-life of a drug.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects, such as gauche effects and dipole-dipole interactions. This can lock the molecule into a more bioactive conformation, leading to increased potency and selectivity.[6]

  • Altered Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions, which can contribute to enhanced binding affinity.

This compound as a Bioisostere for Hydrogen

The replacement of a hydrogen atom with a fluorine atom is a common strategy to block metabolic oxidation at a specific site, thereby increasing the metabolic stability and bioavailability of a drug candidate. This substitution can also subtly alter the electronic properties of the molecule, potentially leading to improved target affinity.

Quantitative Data: Physicochemical Properties

The following table summarizes the impact of monofluorination on key physicochemical properties compared to their hydrogen-containing parent molecules.

Parent Compound Monofluorinated Analog Property Parent Value Fluorinated Value Reference
Toluene4-FluorotoluenelogP2.732.87N/A
Aniline4-FluoroanilinepKa (of conjugate acid)4.634.65N/A
Risperidone9-FluororisperidoneMetabolic Stability (in vitro)Less Stable16x More Stable[7]
Celecoxib4'-FluorocelecoxibMetabolic Stability (in vitro)Less Stable4x More Stable[7]

This compound as a Bioisostere for a Hydroxyl Group

Replacing a hydroxyl (-OH) group with a fluorine atom can have profound effects on a molecule's properties. While both can act as hydrogen bond acceptors, fluorine is not a hydrogen bond donor. This change can be advantageous in displacing water molecules from a binding pocket or preventing unwanted hydrogen bond donation that might lead to off-target effects. Furthermore, the C-F bond is metabolically more stable than the C-O bond.

Quantitative Data: Biological Activity

The following table illustrates the impact of replacing a hydroxyl group with a fluorine atom on the biological activity of drug molecules.

Parent Compound (with -OH) Monofluorinated Analog (with -F) Target Activity Metric Parent Value Fluorinated Value Reference
CortisolFludrocortisoneMineralocorticoid ReceptorRelative Potency110N/A
Uracil5-FluorouracilThymidylate SynthaseInhibitionWeakPotent Inhibitor[8]
(Example Compound)(Example Fluoro-analog)Kinase XIC50100 nM10 nMN/A

Experimental Protocols

Synthesis: Late-Stage Monofluorination

Late-stage fluorination allows for the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence, which is highly valuable in drug discovery for rapid analogue synthesis.

Representative Protocol for Benzylic C-H Monofluorination:

  • Materials: Substrate (e.g., a compound with a benzylic C-H bond), Selectfluor® (N-Fluorobenzenesulfonimide), iron(II) acetylacetonate [Fe(acac)₂], and a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: To a solution of the substrate in acetonitrile, add Fe(acac)₂ (catalytic amount) and Selectfluor® (1.1 to 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and specific conditions may need to be optimized for different substrates.

Physicochemical Property Determination

4.2.1. Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy

This method offers a direct and accurate way to determine the octanol-water partition coefficient for fluorinated compounds.[9][10][11]

  • Sample Preparation: Prepare a solution of the fluorinated compound and a fluorinated reference standard in a 1:1 (v/v) mixture of n-octanol and water.

  • Equilibration: Vigorously shake or stir the biphasic mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated.

  • NMR Sample Preparation: Carefully withdraw an aliquot from both the n-octanol and the water layer and transfer each to a separate NMR tube.

  • ¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra for both samples.

  • Calculation: The logP value is calculated from the ratio of the integrals of the analyte and the reference standard in each phase.

4.2.2. pKa Determination using ¹⁹F NMR Spectroscopy

The chemical shift of a fluorine atom is sensitive to the ionization state of a nearby functional group, allowing for the determination of pKa by ¹⁹F NMR titration.[12][13]

  • Sample Preparation: Prepare a series of solutions of the fluorinated compound in buffers of varying known pH values.

  • ¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum for each sample.

  • Data Analysis: Plot the ¹⁹F chemical shift as a function of pH.

  • pKa Determination: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[14][15][16]

  • Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes (or other metabolic enzyme source), and a cofactor such as NADPH in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: The metabolic stability is typically expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLint).

Visualization of Mechanisms and Workflows

Signaling Pathway of Fludrocortisone

Fludrocortisone, a synthetic corticosteroid, acts as a potent agonist of the mineralocorticoid receptor. Its mechanism of action is primarily genomic, involving the regulation of gene expression.[4][17][18]

Fludrocortisone_Pathway Fludrocortisone Fludrocortisone MR_HSP Mineralocorticoid Receptor (MR) - Heat Shock Protein (HSP) Complex Fludrocortisone->MR_HSP Binds CellMembrane Cell Membrane Cytoplasm Cytoplasm Fludro_MR Fludrocortisone-MR Complex MR_HSP->Fludro_MR Dimerization Dimerization Fludro_MR->Dimerization Translocates to Nucleus Nucleus Nucleus HRE Hormone Response Element (HRE) on DNA Dimerization->HRE Transcription Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins (e.g., ENaC, Na+/K+-ATPase) Translation->Proteins Effect Increased Na+ Reabsorption K+ Excretion Proteins->Effect five_FU_MoA fiveFU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) fiveFU->FUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FUDP->FdUTP RNA_disruption Incorporation into RNA (RNA Damage) FUTP->RNA_disruption Apoptosis Apoptosis RNA_disruption->Apoptosis TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP_depletion dUMP cannot be converted to dTMP (Depletion of dTMP) TS->dTMP_depletion Leads to TS_inhibition Inhibition of TS dTMP_depletion->Apoptosis DNA_disruption Incorporation into DNA (DNA Damage) FdUTP->DNA_disruption DNA_disruption->Apoptosis experimental_workflow Start Parent Compound Synthesis Late-Stage Monofluorination Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Physicochem Physicochemical Profiling Purification->Physicochem Bioactivity Biological Activity Assays Purification->Bioactivity logP logP Determination Physicochem->logP pKa pKa Determination Physicochem->pKa Metabolic In Vitro Metabolic Stability Physicochem->Metabolic Data_Analysis Data Analysis & SAR logP->Data_Analysis pKa->Data_Analysis Metabolic->Data_Analysis Bioactivity->Data_Analysis

References

The Dawn of a Single Atom: An In-depth Technical Guide to the Discovery and Evolution of Monofluorination Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a single fluorine atom into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made monofluorination a critical tool in the development of new pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the discovery and evolution of monofluorination reagents, detailing their mechanisms, applications, and the experimental protocols for their use.

A Historical Perspective: The Quest for Controlled Fluorination

The journey to tame the most electronegative element and controllably introduce it into organic frameworks has been a long and storied one. Early efforts in the 19th and early 20th centuries were fraught with challenges due to the extreme reactivity of elemental fluorine (F₂) and hydrogen fluoride (HF).[1][2] The first organofluorine compound, fluoromethane, was synthesized in 1835 by Dumas and Péligot, and in 1862, Borodin prepared benzoyl fluoride.[1] However, the explosive nature of many early reactions limited their synthetic utility.[1] The mid-20th century saw the commercialization of organofluorine compounds by companies like DuPont, primarily for applications such as refrigerants (Freons) and polymers (Teflon).[3] The development of more manageable and selective fluorinating agents from the mid-20th century onwards has revolutionized the field, enabling the precise installation of fluorine atoms in complex molecules.

A timeline of key developments in monofluorination reagents is presented below:

YearKey DevelopmentSignificance
1835 First synthesis of an organofluorine compound (fluoromethane).[1]Proof of concept for the formation of a carbon-fluorine bond.
1970 Introduction of Diethylaminosulfur Trifluoride (DAST).[4]Provided a safer and more selective nucleophilic fluorinating agent for converting alcohols to alkyl fluorides.
1983 Synthesis of 1-fluoro-2-pyridone.[5]An early example of an N-F electrophilic fluorinating agent.
1986 Introduction of N-fluoropyridinium salts.[6]A more stable and versatile class of electrophilic fluorinating agents.
1991 Development of N-Fluorobenzenesulfonimide (NFSI).[5][6]A highly effective, stable, and commercially available electrophilic fluorinating agent.
1993-1994 Development and demonstration of Selectfluor®.[7][8]A user-friendly, powerful, and widely adopted electrophilic fluorinating agent.
Late 1990s-Present Rise of Photoredox and Enzymatic Fluorination.Introduction of novel, mild, and highly selective methods for monofluorination.

Nucleophilic Monofluorination Reagents

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). These reagents are particularly useful for the conversion of alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.

Diethylaminosulfur Trifluoride (DAST)

Introduced in 1970, Diethylaminosulfur Trifluoride (DAST) has been a workhorse for nucleophilic deoxyfluorination.[4] It is a versatile reagent for converting primary, secondary, and tertiary alcohols to their corresponding fluorides.[9][10][11]

Mechanism of Action: The reaction of an alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride, via either an SN1 or SN2 pathway depending on the substrate, leads to the fluorinated product.[4]

DAST_Mechanism ROH R-OH Intermediate [R-O-S(F)₂NEt₂] + HF ROH->Intermediate Reaction DAST Et₂NSF₃ DAST->Intermediate RF R-F Intermediate->RF SN1 or SN2 SOF2 SOF₂ Intermediate->SOF2 Et2NH Et₂NH Intermediate->Et2NH NFSI_Mechanism Nucleophile Nu⁻ TS [Nu---F---N(SO₂Ph)₂]⁻ Nucleophile->TS NFSI NFSI NFSI->TS NuF Nu-F TS->NuF NSI_anion ⁻N(SO₂Ph)₂ TS->NSI_anion Selectfluor_Mechanism Substrate Substrate SET_intermediate [Substrate]⁺• + [Selectfluor]⁻• Substrate->SET_intermediate SET Selectfluor Selectfluor Selectfluor->SET_intermediate Product Fluorinated Product SET_intermediate->Product Fluorine Atom Transfer Photoredox_Fluorination PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light Radical_Cation Substrate Radical Cation PC_excited->Radical_Cation SET PC_reduced Reduced PC Substrate Substrate Substrate->Radical_Cation Fluorinated_Product Fluorinated Product Radical_Cation->Fluorinated_Product + F⁻ Fluoride F⁻ Source Fluoride->Fluorinated_Product PC_reduced->PC Oxidation Oxidant Oxidant Oxidant->PC

References

The Carbon-Fluorine Bond in Monofluorinated Compounds: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal and materials chemistry. Its unique properties, including exceptional strength, high polarity, and relatively small steric footprint, allow for the fine-tuning of molecular properties crucial for drug efficacy and material performance. The strategic incorporation of a single fluorine atom can profoundly influence a molecule's conformation, metabolic stability, pKa, and binding affinity to biological targets. A deep understanding of the theoretical models that describe the C-F bond, alongside the experimental and computational techniques used to characterize it, is therefore essential for rational drug design and the development of novel fluorinated materials. This technical guide provides an in-depth exploration of the core theoretical models of the C-F bond in monofluorinated compounds, supported by detailed experimental and computational protocols and a summary of key quantitative data.

Core Properties of the Carbon-Fluorine Bond

The C-F bond is distinguished by several key characteristics that arise from the high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5). This large difference in electronegativity results in a highly polarized covalent bond with significant ionic character, where the electron density is concentrated around the fluorine atom, leaving the carbon atom relatively electron-poor (Cδ+—Fδ−).[1] This polarity leads to a strong electrostatic attraction between the carbon and fluorine nuclei, contributing to its remarkable strength, making it one of the strongest single bonds in organic chemistry.[2][3]

The C-F bond is also notably short, typically around 1.35 Å in length for a bond to an sp3-hybridized carbon.[2] Its length can vary depending on the hybridization of the carbon atom and the surrounding chemical environment.[2] These fundamental properties are summarized in the tables below.

Data Presentation: Quantitative Properties of the C-F Bond

Table 1: Average C-F Bond Lengths in Monofluorinated Compounds [2][4][5]

Bonding EnvironmentMean Bond Length (Å)
C(sp³)-F (e.g., in Fluoroalkanes)1.39
C(sp²)-F (e.g., in Fluoroalkenes)1.34
C(aromatic)-F (e.g., in Fluorobenzene)1.36

Table 2: C-F Bond Dissociation Energies (BDEs) in Monofluorinated Compounds [2][6]

CompoundBDE (kcal/mol)
CH₃-F115
CH₃CH₂-F106
(CH₃)₂CH-F106
(CH₃)₃C-F107
C₆H₅-F125

Table 3: C-F Stretching Frequencies in Infrared (IR) Spectroscopy [1][2][7][8]

Compound TypeTypical C-F Stretching Frequency (cm⁻¹)
Monofluoroalkanes1000 - 1110
Monofluoroalkenes1100 - 1250
Monofluoroaromatics1100 - 1270

Theoretical Models of the Carbon-Fluorine Bond

Several theoretical models are employed to describe the nature of the C-F bond, each offering unique insights into its electronic structure and reactivity.

Valence Bond (VB) Theory

Valence Bond theory describes the C-F bond as the result of the overlap of atomic orbitals from carbon and fluorine.[9] For a monofluorinated compound like fluoromethane, the carbon atom is considered to be sp³ hybridized. The C-F σ bond is formed by the overlap of one of the sp³ hybrid orbitals of carbon with a 2p orbital of fluorine.[10] This overlap creates a region of high electron density between the two nuclei, forming a strong covalent bond. The high electronegativity of fluorine leads to a significant polarization of this bond, with the electron pair being more strongly attracted to the fluorine atom.

Molecular Orbital (MO) Theory

Molecular Orbital theory provides a more delocalized picture of bonding. In this model, the atomic orbitals of carbon and fluorine combine to form a set of molecular orbitals that extend over the entire molecule. For a simple monofluorinated compound, the interaction between the carbon and fluorine atomic orbitals leads to the formation of a bonding (σ) and an antibonding (σ*) molecular orbital. The two bonding electrons reside in the lower-energy σ orbital, resulting in a stable bond. The energy difference between the atomic orbitals of carbon and fluorine, due to fluorine's high electronegativity, results in the bonding MO having a greater contribution from the fluorine atomic orbital and the antibonding MO having a greater contribution from the carbon atomic orbital. This asymmetry in the MO diagram reflects the polar nature of the C-F bond.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized bonding picture that aligns with Lewis structures. NBO analysis describes the C-F bond as a highly polarized σ bond. It also quantifies delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. A key aspect of the C-F bond revealed by NBO analysis is the presence of a low-energy σ* antibonding orbital. This empty orbital can act as an acceptor for electron density from neighboring filled orbitals, a phenomenon known as hyperconjugation.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms and chemical bonds.[12][13] Within QTAIM, a bond is characterized by the presence of a bond critical point (BCP) between two atomic nuclei, connected by a bond path. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, provide insights into the nature of the bond. For the C-F bond, QTAIM analysis reveals a high electron density at the BCP, indicative of a strong covalent interaction. The large negative value of the Laplacian of the electron density at the BCP further characterizes the C-F bond as a shared interaction with significant covalent character, despite its high polarity.

Theoretical_Models cluster_Quantum_Mechanics Quantum Mechanical Approaches cluster_Computational_Analysis Computational Analysis Methods VB Valence Bond Theory (Localized Overlap) NBO Natural Bond Orbital Analysis (Localized Bonding & Hyperconjugation) VB->NBO Provides localized bonding picture MO Molecular Orbital Theory (Delocalized Orbitals) MO->NBO Transforms delocalized MOs to localized NBOs QTAIM Quantum Theory of Atoms in Molecules (Electron Density Topology) MO->QTAIM Calculates electron density for analysis

Fig. 1: Relationship between core theoretical models of the C-F bond.

Experimental and Computational Protocols

The theoretical models of the C-F bond are validated and complemented by a range of experimental and computational techniques.

Experimental Protocols

¹⁹F NMR is a highly sensitive and powerful technique for characterizing monofluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily observable by NMR. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing valuable structural information.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the monofluorinated compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

    • For quantitative measurements, an internal standard with a known ¹⁹F resonance, such as trifluorotoluene, can be added.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer, typically 400 MHz or higher.

    • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often performed to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • The large chemical shift range of ¹⁹F NMR (up to 400 ppm) may require a wide spectral width to be set during acquisition.[11]

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • The chemical shift (δ) of the ¹⁹F resonance provides information about the electronic environment of the fluorine atom.

    • Coupling constants (J) between ¹⁹F and other nuclei (e.g., ¹H, ¹³C) provide information about the connectivity of the molecule.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths and angles.

Detailed Methodology:

  • Crystal Growth:

    • Obtain a high-quality single crystal of the monofluorinated compound, typically with dimensions greater than 0.1 mm. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[14]

  • Data Collection:

    • Mount the crystal on a goniometer head and place it in a diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected.

    • The crystal is rotated to collect a complete set of diffraction data.[15]

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

    • The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to obtain the final crystal structure. From this, precise C-F bond lengths and other geometric parameters can be extracted.

Computational Protocols

DFT is a widely used computational method for investigating the electronic structure and properties of molecules, including those containing C-F bonds.

Detailed Methodology:

  • Structure Optimization:

    • Construct an initial 3D model of the monofluorinated compound.

    • Perform a geometry optimization using a suitable DFT functional and basis set. For organofluorine compounds, hybrid functionals such as B3LYP or M06-2X are often employed, with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ).[16][17][18][19][20]

  • Property Calculations:

    • Once the optimized geometry is obtained, various properties can be calculated, including:

      • Bond Lengths and Angles: Directly from the optimized structure.

      • Vibrational Frequencies: A frequency calculation can predict the IR spectrum, including the C-F stretching frequency.

      • Bond Dissociation Energies (BDEs): By calculating the energies of the molecule and its dissociation fragments.

      • NBO and QTAIM Analysis: These analyses can be performed on the optimized wavefunction to gain deeper insights into the nature of the C-F bond.

Computational_Workflow cluster_Input Input cluster_Calculation DFT Calculation cluster_Analysis Analysis Molecule Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Molecule->Optimization Frequency Frequency Calculation Optimization->Frequency SinglePoint Single Point Energy Calculation Optimization->SinglePoint Properties Geometric & Energetic Properties (Bond Length, BDE) Optimization->Properties Spectra Spectroscopic Properties (IR Frequencies) Frequency->Spectra Wavefunction Wavefunction Analysis (NBO, QTAIM) SinglePoint->Wavefunction Wavefunction->Properties

Fig. 2: A typical workflow for the computational analysis of a C-F bond.

Advanced Concepts: Hyperconjugation

A key stereoelectronic effect involving the C-F bond is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (a σ donor, such as a C-H or C-C bond) into the empty σ* antibonding orbital of the C-F bond. This interaction is stabilizing and can influence molecular conformation and reactivity. The low energy of the C-F σ* orbital makes it a particularly good acceptor for hyperconjugative interactions. NBO analysis is a powerful tool for quantifying the energetic contribution of these interactions.

Hyperconjugation Donor Filled σ Orbital (e.g., C-H) Stabilization Stabilizing Interaction Donor->Stabilization Electron Donation Acceptor Empty σ* Orbital (C-F) Stabilization->Acceptor Electron Delocalization

Fig. 3: The principle of hyperconjugation involving a C-F bond.

Conclusion

The carbon-fluorine bond is a unique and powerful tool in the arsenal of medicinal and materials chemists. Its properties are a direct consequence of the high electronegativity of fluorine, leading to a short, strong, and highly polar bond. A comprehensive understanding of the C-F bond requires the integration of various theoretical models, from the intuitive pictures provided by Valence Bond and Molecular Orbital theories to the detailed insights from NBO and QTAIM analyses. These theoretical frameworks are rigorously tested and refined through experimental techniques like ¹⁹F NMR and X-ray crystallography, as well as high-level computational methods such as DFT. For researchers, scientists, and drug development professionals, a firm grasp of these concepts and methodologies is paramount for the rational design of next-generation fluorinated molecules with tailored properties and enhanced performance.

References

Investigating the Biological Activity of Monofluorinated Alkanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monofluorinated alkanols represent a class of compounds with significant, yet often hazardous, biological activity. Their potency stems from a metabolic process known as "lethal synthesis," whereby the relatively benign alkanol is converted in vivo into a highly toxic metabolite. This guide provides an in-depth exploration of the biological activity of monofluorinated alkanols, detailing their metabolic pathway, mechanism of action, and toxicological effects. Comprehensive experimental protocols for assessing their activity are provided, alongside a summary of available quantitative toxicity data. Visual diagrams generated using Graphviz are included to elucidate key pathways and workflows. This document serves as a critical resource for researchers engaged in the study of fluorinated compounds and for professionals in drug development who must consider the potential for metabolic activation of fluorinated drug candidates.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their biological properties, including metabolic stability, bioavailability, and binding affinity to target enzymes.[1] While often a desirable modification in drug design, the specific placement of a single fluorine atom on an alkyl alcohol (alkanol) can lead to profound toxicity. This phenomenon is primarily attributed to the metabolic conversion of monofluorinated alkanols into toxic metabolites that disrupt fundamental cellular processes.

The most well-studied example is 2-fluoroethanol, which has been utilized as a rodenticide.[2] Its toxicity is not inherent but arises from its metabolic transformation into fluoroacetate and subsequently into fluorocitrate.[2] This process, termed "lethal synthesis," highlights a critical consideration in the development of fluorinated pharmaceuticals: the potential for bioactivation to toxic species. Understanding the mechanisms underlying the biological activity of monofluorinated alkanols is therefore crucial for both toxicological assessment and the rational design of safe and effective fluorinated drugs.

Metabolic Pathway and Mechanism of Action

The toxicity of monofluorinated alkanols is a classic example of lethal synthesis, a process where a non-toxic compound is converted into a poison within the body.[2] The metabolic cascade ultimately leads to the inhibition of a critical enzyme in the Krebs cycle, disrupting cellular energy production.[3][4]

The "Lethal Synthesis" Pathway

The metabolic activation of monofluorinated alkanols proceeds through the following key steps:

  • Oxidation to Fluoroaldehyde: Monofluorinated alkanols are first oxidized by alcohol dehydrogenase (ADH) to their corresponding fluoroaldehydes. For instance, 2-fluoroethanol is converted to fluoroacetaldehyde.[2]

  • Oxidation to Fluoroacetate: The fluoroaldehyde is then further oxidized by aldehyde dehydrogenase (ALDH) to yield fluoroacetate.[2]

  • Conversion to Fluoroacetyl-CoA: Fluoroacetate is subsequently activated to fluoroacetyl-CoA by acetyl-CoA synthetase.

  • Formation of Fluorocitrate: In the pivotal step of lethal synthesis, fluoroacetyl-CoA condenses with oxaloacetate, a reaction catalyzed by citrate synthase, to form fluorocitrate.[2][3] It is a specific isomer, (-)-erythro-2-fluorocitrate, that is the potent inhibitor.[5]

Lethal_Synthesis alkanol Monofluorinated Alkanol (e.g., 2-Fluoroethanol) aldehyde Fluoroaldehyde (e.g., Fluoroacetaldehyde) alkanol->aldehyde Alcohol Dehydrogenase fluoroacetate Fluoroacetate aldehyde->fluoroacetate Aldehyde Dehydrogenase fluoroacetyl_coa Fluoroacetyl-CoA fluoroacetate->fluoroacetyl_coa Acetyl-CoA Synthetase fluorocitrate Fluorocitrate fluoroacetyl_coa->fluorocitrate Citrate Synthase + Oxaloacetate aconitase Aconitase fluorocitrate->aconitase Inhibition krebs_cycle Krebs Cycle aconitase->krebs_cycle Blocked Conversion of Citrate

Caption: Metabolic pathway of monofluorinated alkanols. (Within 100 characters)
Inhibition of Aconitase and the Krebs Cycle

Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[6] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[7] The inhibition of aconitase by fluorocitrate is competitive and leads to a blockage of the Krebs cycle.[3][8] This disruption has two major consequences:

  • Accumulation of Citrate: The blockage of the Krebs cycle at the aconitase step leads to a significant accumulation of citrate in tissues and blood.[9]

  • Depletion of Downstream Metabolites and ATP: The inhibition prevents the formation of downstream metabolites in the Krebs cycle, which are essential for the production of reducing equivalents (NADH and FADH₂) that fuel the electron transport chain. This ultimately leads to a severe depletion of cellular ATP, the primary energy currency of the cell.

The resulting cellular energy deprivation is the primary cause of the toxic effects observed after exposure to monofluorinated alkanols.[4]

Aconitase_Inhibition cluster_0 Mechanism of Action Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Krebs_Cycle Downstream Krebs Cycle & ATP Production Isocitrate->Krebs_Cycle Fluorocitrate Fluorocitrate Fluorocitrate->Aconitase Competitive Inhibition

Caption: Mechanism of aconitase inhibition by fluorocitrate. (Within 100 characters)

Biological Activity and Toxicity

The biological effects of monofluorinated alkanols are a direct consequence of the metabolic disruption caused by fluorocitrate. The primary target organs are those with high energy demands, such as the central nervous system and the heart.[10]

Clinical Manifestations of Toxicity:

  • Latent Period: A characteristic feature of poisoning by these compounds is a latent period of 0.5 to 6 hours before the onset of clinical signs.[4][9] This delay corresponds to the time required for the metabolic conversion of the parent alkanol to the toxic fluorocitrate.[9]

  • Neurological Effects: Symptoms often include restlessness, disorientation, seizures, and coma.

  • Cardiovascular Effects: Cardiac arrhythmias and ventricular fibrillation are common and are often the ultimate cause of death.

  • Metabolic Disturbances: Severe metabolic acidosis and hypocalcemia, due to citrate's calcium-chelating properties, are frequently observed.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the toxicity of monofluorinated alkanols and their metabolites.

Table 1: Acute Lethal Dose (LD₅₀) of Monofluorinated Alkanols

CompoundSpeciesRoute of AdministrationLD₅₀ Value
2-FluoroethanolRatOral5 mg/kg[11]
2-FluoroethanolRatInhalation (LC₅₀)200 mg/m³ (10 min)[11]
2-FluoroethanolMouseIntraperitoneal10 mg/kg[11]
2-FluoroethanolMouseSubcutaneous15 mg/kg[11]
4-Fluoro-1-butanolMouseIntraperitoneal0.9 mg/kg[12][13]
4-Fluoro-1-butanolMouseSubcutaneous0.9 mg/kg[13]

Table 2: Inhibitory Constants (Kᵢ) for Fluorocitrate against Aconitase

InhibitorEnzyme SourceSubstrateInhibition TypeKᵢ Value
FluorocitrateRat Liver MitochondriaCitratePartially Competitive3.4 x 10⁻⁸ M[14]
FluorocitrateRat Liver Mitochondriacis-AconitatePartially Non-competitive3.0 x 10⁻⁸ M[14]
FluorocitrateRat Liver Mitochondria (extracted)CitrateCompetitive0.3 mM (for 50% inhibition)[3]
FluorocitrateRat Liver ExtramitochondrialCitrateCompetitive1.2 mM (for 50% inhibition)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of monofluorinated alkanols.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays start Start: Monofluorinated Alkanol synthesis Synthesis and Purification start->synthesis in_vitro In Vitro Studies synthesis->in_vitro in_vivo In Vivo Studies synthesis->in_vivo aconitase_assay Aconitase Inhibition Assay (IC₅₀ Determination) in_vitro->aconitase_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, Fluorescent) in_vitro->cytotoxicity_assay metabolic_stability Metabolic Stability Assay (Hepatocytes, Microsomes) in_vitro->metabolic_stability ld50 Acute Toxicity Study (LD₅₀ Determination) in_vivo->ld50 pharmacokinetics Pharmacokinetic Studies in_vivo->pharmacokinetics metabolite_id Metabolite Identification in_vivo->metabolite_id end End: Biological Activity Profile aconitase_assay->end cytotoxicity_assay->end metabolic_stability->end ld50->end pharmacokinetics->end metabolite_id->end

Caption: General experimental workflow for investigating monofluorinated alkanols. (Within 100 characters)
Synthesis of Monofluorinated Alkanols

A common method for synthesizing monofluorinated alkanols is through halogen exchange reactions.

Example: Synthesis of 2-Fluoroethanol from 2-Chloroethanol [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroethanol and potassium fluoride in a suitable solvent (e.g., ethylene glycol).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by gas chromatography.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The 2-fluoroethanol product, having a lower boiling point than the starting material and solvent, can be isolated by fractional distillation.

  • Purification and Characterization: The purity of the collected fractions should be assessed by gas chromatography. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[15]

Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from commercially available kits and measures aconitase activity by coupling the conversion of citrate to isocitrate with the reduction of NADP⁺ by isocitrate dehydrogenase (IDH).[12][16]

Materials:

  • Cell or tissue lysate

  • Aconitase Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Citrate or Isocitrate (Substrate)

  • Isocitrate Dehydrogenase (IDH)

  • NADP⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissue in ice-cold Aconitase Assay Buffer.[12]

    • Centrifuge the homogenate to pellet cellular debris.[12]

    • Collect the supernatant (lysate) and determine the protein concentration using a standard method (e.g., BCA assay).[16]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Aconitase Assay Buffer, IDH, and NADP⁺.

  • Assay:

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add a known amount of protein from the cell lysate to each well.

    • To initiate the reaction, add the substrate (citrate or isocitrate).

    • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance at 340 nm (ΔA340/min). This rate is proportional to the aconitase activity.

    • Normalize the activity to the protein concentration of the lysate.

For IC₅₀ Determination:

To determine the half-maximal inhibitory concentration (IC₅₀) of a monofluorinated alkanol's metabolite (e.g., fluorocitrate), perform the aconitase activity assay in the presence of varying concentrations of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[17]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[18]

Materials:

  • Adherent cells in culture

  • 96-well cell culture plate

  • Complete cell culture medium

  • Monofluorinated alkanol test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the monofluorinated alkanol for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[18]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

In Vivo Acute Toxicity Study (LD₅₀ Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD₅₀) of a monofluorinated alkanol in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Materials:

  • Test animals (e.g., rats or mice of a specific strain, age, and sex)

  • Monofluorinated alkanol test compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Appropriate caging and environmental controls

  • Dosing equipment (e.g., gavage needles for oral administration)

Procedure:

  • Dose Range Finding: Conduct a preliminary dose-range-finding study with a small number of animals to identify a range of doses that cause mortality.

  • Main Study:

    • Divide the animals into several groups, with a sufficient number of animals per group (e.g., 5-10).

    • Administer a single dose of the monofluorinated alkanol to each group via the desired route (e.g., oral gavage, intraperitoneal injection). Use a logarithmic dose progression. Include a control group that receives only the vehicle.

    • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.[19]

  • Data Analysis:

    • Record the number of mortalities in each dose group.

    • Calculate the LD₅₀ value using a recognized statistical method, such as the probit analysis or the Dixon-Massey up-and-down method.[4] The LD₅₀ is the dose that is lethal to 50% of the test animals.[19]

Conclusion

Monofluorinated alkanols exhibit potent biological activity driven by their metabolic conversion to the aconitase inhibitor, fluorocitrate. This process of "lethal synthesis" effectively shuts down cellular energy production, leading to severe toxicity, particularly in tissues with high metabolic rates. The information and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the biological activity of these compounds. A thorough understanding of their synthesis, metabolism, and mechanism of action is paramount for both assessing their toxicological risks and for designing safer fluorinated molecules for therapeutic applications. The provided experimental methodologies offer a starting point for the systematic evaluation of this important class of fluorinated organic compounds.

References

The Strategic Imperative of Monofluorine Substitution: A Technical Guide to Enhancing Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a single fluorine atom has become a pivotal strategy in modern medicinal chemistry to overcome metabolic liabilities of drug candidates. This technical guide provides an in-depth analysis of the impact of monofluorine substitution on metabolic stability. By blocking sites of oxidative metabolism, fluorine can significantly enhance a drug's half-life and bioavailability. This document details the underlying mechanisms, provides comprehensive experimental protocols for assessing metabolic stability, presents quantitative data from comparative studies, and visualizes key experimental workflows.

The Underpinning Principle: How Monofluorination Fortifies Metabolic Stability

The metabolic instability of a drug candidate is a primary driver of attrition in the development pipeline. The cytochrome P450 (CYP450) superfamily of enzymes, predominantly found in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics, including pharmaceuticals.[1] These enzymes often target electron-rich and sterically accessible C-H bonds, leading to hydroxylation and subsequent clearance of the drug.

The strategic replacement of a hydrogen atom with fluorine at a metabolically vulnerable position can effectively thwart this process. The C-F bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a C-H bond (~98 kcal/mol), making it more resistant to oxidative cleavage by CYP450 enzymes.[2] This "metabolic blocking" is a key mechanism by which monofluorination enhances metabolic stability, leading to a longer systemic circulation time and improved pharmacokinetic profile.[3]

Quantifying the Impact: A Comparative Analysis

The benefits of monofluorination on metabolic stability are not merely theoretical. A growing body of evidence from preclinical studies provides quantitative validation of this strategy. The following tables summarize key data from comparative studies of monofluorinated compounds and their non-fluorinated parent molecules.

Table 1: Impact of Monofluorination on In Vitro Metabolic Stability of Indole-Based Compounds [1]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)
UT-155Non-fluorinated indole12.35-
32a4-Fluoro-indazole analog of UT-15513.29-
32cCF3-substituted indazole analog of UT-15553.711.29

Data generated in mouse liver microsomes. While direct comparison of absolute values should be made with caution, the trend of increased stability with fluorination is evident.

Table 2: Enhanced Metabolic Stability of Marketed Drugs Through Fluorination [4]

Parent DrugFluorinated AnalogImprovement in Metabolic Stability
Risperidone9-Fluororisperidone16-fold more metabolically stable
Celecoxib4'-Fluorocelecoxib4-fold more metabolically stable

Table 3: In Vivo Half-life of Fluorinated Quinolone Antibiotics [5]

CompoundIn Vivo Half-life (hours)Primary Route of Elimination
Norfloxacin3.75Renal and metabolic
Ciprofloxacin3.9 - 4.0Renal and metabolic
Ofloxacin7.0Primarily renal

Note: The extent of metabolism for fluoroquinolones can vary, with metabolic alterations predominantly occurring on the piperazinyl moiety through microsomal oxidative pathways.[5]

Assessing Metabolic Stability: Detailed Experimental Protocols

To empirically determine the effect of monofluorination on metabolic stability, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP450 enzymes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • Test compound and non-fluorinated parent compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test and parent compounds (e.g., in DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the incubation buffer containing MgCl2.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, incubation buffer, and the test or parent compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture into a separate tube/well containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors at physiological levels.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte plating and incubation media

  • Test compound and non-fluorinated parent compound

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Cell Preparation:

    • Thaw and wash the cryopreserved hepatocytes according to the supplier's protocol to remove cryoprotectant.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

    • Resuspend the hepatocytes in incubation medium to the desired cell density.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test or parent compound to the wells to initiate the incubation.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots from the incubation mixture and add them to a quenching solution (ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (vortex, centrifuge, transfer supernatant).

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Perform data analysis as described for the microsomal stability assay to determine the in vitro half-life (t½) and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.

Visualizing the Workflow: Experimental Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for the metabolic stability assays.

Liver_Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound Stock Solutions mix Combine Microsomes, Buffer, & Compound prep_cpd->mix thaw_microsomes Thaw Liver Microsomes thaw_microsomes->mix prep_buffer Prepare Incubation Buffer & NADPH System start_reaction Initiate with NADPH prep_buffer->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Workflow for Liver Microsomal Stability Assay.

Hepatocyte_Stability_Assay cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw & Wash Hepatocytes viability Determine Viability & Concentration thaw_cells->viability resuspend Resuspend in Incubation Medium viability->resuspend plate_cells Plate Hepatocyte Suspension resuspend->plate_cells add_cpd Add Test Compound plate_cells->add_cpd incubate_37c Incubate at 37°C add_cpd->incubate_37c time_points Aliquot at Time Points (0, 15, 30, 60, 90, 120 min) incubate_37c->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Remove Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

References

The Strategic Advantage of Monofluorination: A Technical Guide to Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a single fluorine atom, or monofluorination, has become a cornerstone of modern medicinal chemistry. This seemingly subtle modification can profoundly alter the physicochemical properties of a molecule, leading to significant improvements in its drug-like characteristics. This technical guide provides an in-depth exploration of the core physicochemical properties affected by monofluorination, offering a practical resource for researchers in drug discovery and development. We will delve into the impact on lipophilicity, acidity and basicity, metabolic stability, and membrane permeability, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of next-generation therapeutics.

The Impact of Monofluorination on Key Physicochemical Properties

Strategic monofluorination can fine-tune a molecule's properties to overcome common drug development hurdles. The strong electron-withdrawing nature of fluorine and the stability of the carbon-fluorine bond are key to these modulations.[1][2]

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical parameter influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). The effect of monofluorination on LogP is highly context-dependent and can lead to either an increase or a decrease in lipophilicity. This variability is influenced by the electronic environment of the fluorine atom and the overall molecular architecture. For instance, fluorination of an aromatic ring often leads to a slight increase in lipophilicity, while monofluorination of alkyl groups can decrease it due to the high electronegativity of fluorine.[3]

Compound PairParent LogPMonofluorinated Analog LogPChange in LogP (ΔLogP)Reference
4-Hydroxyacetanilide (Paracetamol)0.460.51 (3-fluoro)+0.05[4]
Isoquinoline-based PARP Inhibitor2.5 (clogP)2.7 (7-fluoro, clogP)+0.2[1]
Phenylcyclohexane5.235.03 (selectively fluorinated)-0.20[5]

Table 1: Comparison of LogP values for parent compounds and their monofluorinated analogs.

Acidity and Basicity (pKa)

The strong inductive effect of the highly electronegative fluorine atom can significantly influence the acidity or basicity of nearby functional groups. Generally, monofluorination lowers the pKa of an acidic proton, making the compound more acidic. Conversely, for basic compounds, the electron-withdrawing nature of fluorine reduces the electron density on a basic nitrogen atom, thereby lowering its pKa and making it less basic. This modulation of pKa is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1]

Compound PairParent pKaMonofluorinated Analog pKaChange in pKa (ΔpKa)Reference
Isoquinoline-based PARP Inhibitor6.86.5 (7-fluoro)-0.3[1]
Saturated Nitrogen Heterocycles(Varies)(Generally Lower)(Varies)[6]

Table 2: Comparison of pKa values for parent compounds and their monofluorinated analogs.

Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing a fluorine atom at a metabolically labile position (a "soft spot") on a drug candidate, chemists can block oxidative metabolism at that site, often leading to a longer half-life and improved bioavailability.[1][2]

Compound PairParent Metabolic Stability (t½ in HLM, min)Monofluorinated Analog Metabolic Stability (t½ in HLM, min)Fold ChangeReference
7-phenyl-pyrroloquinolinone derivative>6035 (2-fluoro)~0.58[7]
CSNK2 Inhibitor(Not explicitly stated as t½)Improved in vivo metabolic stability-[8]

Table 3: Comparison of in vitro metabolic stability for parent compounds and their monofluorinated analogs in Human Liver Microsomes (HLM).

Membrane Permeability

The ability of a drug to permeate biological membranes is essential for it to reach its target site. Membrane permeability is closely linked to lipophilicity, but it is also influenced by other factors such as molecular size, shape, and hydrogen bonding capacity. Monofluorination can impact membrane permeability in a nuanced manner. While increased lipophilicity can sometimes enhance permeability, the introduction of a polar C-F bond can also alter interactions with the membrane. Advanced techniques like solid-state 19F NMR are now being used to directly study the partitioning of fluorinated compounds into lipid bilayers, providing a more accurate picture of membrane permeability than LogP alone.

Experimental Protocols

To ensure the reproducibility and accuracy of physicochemical property measurements, standardized experimental protocols are crucial. This section provides detailed methodologies for the key experiments discussed.

Determination of Lipophilicity (LogP) by HPLC

Principle: This method estimates the octanol-water partition coefficient (LogP) by correlating the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.

Methodology:

  • Preparation of Mobile Phase: Prepare a buffered aqueous mobile phase (e.g., phosphate buffer, pH 7.4) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Standard Solutions: Prepare solutions of at least five standard compounds with well-established LogP values spanning the expected range of the test compound.

  • Test Compound Solution: Prepare a solution of the test compound in a suitable solvent.

  • HPLC Analysis:

    • Equilibrate a C18 reverse-phase column with the initial mobile phase composition.

    • Inject the standard solutions and the test compound solution.

    • Run a gradient elution profile, increasing the proportion of the organic mobile phase over time.

    • Record the retention time for each compound.

  • Data Analysis:

    • Plot the logarithm of the capacity factor (log k') for the standard compounds against their known LogP values to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

    • Determine the log k' of the test compound and use the calibration curve to interpolate its LogP value.

Determination of pKa by Potentiometric Titration

Principle: This method determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Titration:

    • Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

    • Add small, precise increments of a standardized titrant (acid for a basic compound, base for an acidic compound).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

Principle: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), and monitoring the disappearance of the parent compound over time.

Methodology:

  • Reagent Preparation:

    • Prepare a microsomal suspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the test compound.

    • Prepare a solution of the cofactor NADPH, which is required for the activity of most P450 enzymes.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding NADPH to the mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (Cl_int) can also be calculated from the half-life and the protein concentration.

Membrane Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput in vitro assay that models passive diffusion across a biological membrane. It measures the permeability of a compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Solutions of the test compound are prepared in a buffer at a relevant pH (e.g., pH 7.4 for intestinal absorption).

  • Assay Setup:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

    • The test compound solutions are added to the donor wells.

  • Incubation: The entire assembly is incubated for a set period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Visualizing Workflows and Concepts

Physicochemical Profiling Workflow

The following diagram illustrates a typical workflow for the physicochemical profiling of a monofluorinated drug candidate.

Physicochemical_Profiling_Workflow cluster_synthesis Synthesis & Purification cluster_profiling Physicochemical Profiling cluster_analysis Data Analysis & Decision Making Parent Parent Compound LogP LogP Determination (HPLC) Parent->LogP pKa pKa Determination (Potentiometric Titration) Parent->pKa MetStab Metabolic Stability (Microsomal Assay) Parent->MetStab Permeability Membrane Permeability (PAMPA) Parent->Permeability Fluoro_Analog Monofluorinated Analog Fluoro_Analog->LogP Fluoro_Analog->pKa Fluoro_Analog->MetStab Fluoro_Analog->Permeability Analysis Comparative Analysis of Parent vs. Fluoro-Analog LogP->Analysis pKa->Analysis MetStab->Analysis Permeability->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Physicochemical profiling workflow for monofluorinated compounds.
Conceptual Impact of Monofluorination on a Signaling Pathway

This diagram illustrates how monofluorination can alter the interaction of a drug with its target receptor, thereby modulating a downstream signaling pathway.

Signaling_Pathway_Impact cluster_drug Drug Candidates cluster_receptor Target Receptor cluster_pathway Downstream Signaling Drug_H Parent Drug (R-H) Receptor Receptor Binding Pocket Drug_H->Receptor Standard Binding Affinity Drug_F Monofluorinated Drug (R-F) Drug_F->Receptor Altered Binding Affinity (due to modified electronics/conformation) Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Monofluorination altering drug-receptor interaction and signaling.

Conclusion

Monofluorination is a powerful and versatile strategy in drug discovery that can be employed to systematically optimize the physicochemical properties of lead compounds. By understanding the nuanced effects of a single fluorine atom on lipophilicity, pKa, metabolic stability, and membrane permeability, researchers can more rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and workflows provided in this guide serve as a practical resource for the effective implementation of monofluorination strategies in the pursuit of safer and more effective medicines. The careful and systematic evaluation of these key parameters is paramount to unlocking the full potential of this unique halogen in drug development.

References

The Strategic Incorporation of Monofluorination in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a single fluorine atom into a drug candidate, a strategy known as monofluorination, has become a cornerstone of modern medicinal chemistry. This seemingly minor structural modification can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, improved metabolic stability, and better overall developability. This technical guide provides an in-depth exploration of the preliminary studies of monofluorinated compounds in the early stages of drug discovery. It offers a comprehensive overview of the impact of monofluorination on key drug-like properties, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and discovery workflows.

The Impact of Monofluorination on Drug Properties

The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the basis for its significant impact on drug candidates.[1][2][3] Strategic monofluorination can favorably modulate a range of properties critical for a successful drug.

Metabolic Stability

One of the most common applications of monofluorination is to block metabolic "soft spots," positions on a molecule susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The high strength of the C-F bond makes it resistant to cleavage, thereby preventing hydroxylation at that position and increasing the metabolic half-life of the compound.[1]

Potency and Binding Affinity

The introduction of a fluorine atom can alter the electronic distribution within a molecule, influencing its binding affinity for the target protein.[2] Fluorine can participate in hydrogen bonding and other non-covalent interactions within the binding pocket, leading to increased potency.

Physicochemical Properties: pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups.[1] This can be advantageous for improving oral bioavailability by increasing the fraction of the neutral, more permeable species in the gastrointestinal tract. The effect on lipophilicity is more complex; while aromatic fluorination generally increases lipophilicity, aliphatic fluorination can either increase or decrease it depending on the molecular context.[3]

Membrane Permeability

The modulation of lipophilicity and the potential for specific interactions with membrane components can influence a compound's ability to cross biological membranes. Strategic fluorination can therefore be used to enhance permeability and improve drug absorption and distribution.[3]

Data Presentation: Comparative Analysis of Monofluorinated vs. Non-Fluorinated Analogs

The following tables summarize quantitative data from preclinical studies, illustrating the impact of monofluorination on various pharmacokinetic and pharmacodynamic parameters.

Table 1: In Vitro ADME Properties of a Monofluorinated MK2 Inhibitor vs. its Non-Fluorinated Parent [4]

CompoundMK2 IC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)Aqueous Solubility (g/L)Rat in vivo Clearance (mL/min/kg)Rat Oral Bioavailability (%)Rat Oral Exposure (nM·h)
Non-Fluorinated Parent (1) 10< 0.50.0041001121
Monofluorinated Analog (19) 152.50.03211353486

Table 2: Pharmacokinetic Parameters of Voriconazole (difluorinated) vs. Fluconazole (difluorinated) in CYP2C19 Extensive Metabolizers [5][6]

ParameterVoriconazole AloneVoriconazole + FluconazoleRatio (%) of Means
Cmax (ng/mL) 2310 ± 8723620 ± 867157
AUC0-12 (ng·h/mL) 8840 ± 334024600 ± 6560278
t1/2 (h) 5.9 ± 2.213.5 ± 3.7229

Table 3: Pharmacokinetic Profile of Celecoxib (Trifluoromethylated Pyrazole) [7][8]

ParameterCelecoxibNon-Fluorinated Analog
Time to Peak (Tmax) ~3 hoursData not available in a direct comparative study. Generally, fluorination does not significantly alter Tmax unless formulation or absorption mechanisms are affected.
Plasma Protein Binding ~97%Data not available. High protein binding is a characteristic of the scaffold.
Elimination Half-Life (t½) ~11 hoursExpected to be shorter due to potential metabolism at the pyrazole methyl group.
Metabolism Primarily via CYP2C9 (hydroxylation of the methyl group)The non-fluorinated analog would be susceptible to oxidation at the methyl group, potentially leading to faster clearance.

Table 4: Pharmacokinetic Profile of Sitagliptin (Trifluoromethylated Triazolopiperazine)

ParameterSitagliptinNon-Fluorinated Analog
Bioavailability ~87%Data not available. The trifluoromethyl group enhances metabolic stability, contributing to high bioavailability.
Plasma Protein Binding ~38%Data not available.
Elimination Half-Life (t½) ~12.4 hoursExpected to be shorter due to potential metabolism.
Metabolism Primarily via CYP3A4 and CYP2C8 (minor)A non-fluorinated analog would likely exhibit more extensive metabolism.
Excretion ~79% as unchanged drug in urineA lower percentage of unchanged drug would be expected.

Experimental Protocols

Detailed methodologies for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a monofluorinated compound and its non-fluorinated analog by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compounds (monofluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the reaction mixture.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a monofluorinated compound and its non-fluorinated analog, and to identify potential for active transport.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well plates)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds

  • Control compounds (e.g., Lucifer yellow for monolayer integrity, high and low permeability controls)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • For apical-to-basolateral (A-B) transport, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer. Also, collect a sample from the donor compartment at the end of the experiment.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of an efflux transporter.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of a monofluorinated compound and its non-fluorinated analog across an artificial lipid membrane.

Materials:

  • PAMPA plate (with a lipid-impregnated artificial membrane)

  • Donor and acceptor plates

  • Phosphate buffer solution (pH 7.4)

  • Test compounds

  • Control compounds

  • Plate reader for analysis (e.g., UV-Vis spectrophotometer)

Procedure:

  • Prepare solutions of the test and control compounds in the buffer.

  • Add the compound solutions to the wells of the donor plate.

  • Fill the wells of the acceptor plate with fresh buffer.

  • Place the PAMPA plate onto the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

  • Calculate the permeability coefficient (Pe).

Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the fraction of a monofluorinated compound and its non-fluorinated analog that is bound to plasma proteins.

Materials:

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

  • Plasma (human or other species)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compounds

  • Control compounds

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Add plasma spiked with the test compound to one chamber of the dialysis device.

  • Add PBS to the other chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Analyze the concentration of the test compound in both aliquots by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by representative monofluorinated drugs.

Celecoxib_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation promotes Celecoxib Celecoxib (Monofluorinated) Celecoxib->COX2 inhibits

Caption: Mechanism of action of Celecoxib.

Sitagliptin_Mechanism_of_Action Meal Meal Intake Incretins Incretin Hormones (GLP-1, GIP) Meal->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Sitagliptin Sitagliptin (Monofluorinated) Sitagliptin->DPP4 inhibits

Caption: Mechanism of action of Sitagliptin.

Experimental and Logical Workflows

Early_Drug_Discovery_Workflow Lead_Compound Lead Compound (Non-fluorinated) Fluorination_Strategy Monofluorination Strategy Lead_Compound->Fluorination_Strategy Synthesis Synthesis of Monofluorinated Analog Fluorination_Strategy->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Metabolic_Stability Metabolic Stability (Microsomes) In_Vitro_Screening->Metabolic_Stability Permeability Permeability (Caco-2 / PAMPA) In_Vitro_Screening->Permeability Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) In_Vitro_Screening->Protein_Binding Potency_Assay Target Potency Assay In_Vitro_Screening->Potency_Assay Data_Analysis Data Analysis & Comparison Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Protein_Binding->Data_Analysis Potency_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

A Technical Guide to the Synthesis and Characterization of Monofluorinated Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of a single fluorine atom into natural products represents a powerful approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the synthesis and characterization of monofluorinated natural product analogues. It covers key synthetic strategies, with a focus on late-stage fluorination, and details essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document offers detailed experimental protocols, presents quantitative data in structured tables, and utilizes logical diagrams to illustrate complex workflows and biological pathways, serving as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Power of a Single Fluorine Atom

Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In the context of natural products, which often possess intricate structures and potent bioactivities, the addition of a single fluorine atom can lead to analogues with superior therapeutic profiles. This strategy, known as monofluorination, is a cornerstone of modern drug design.[2]

The benefits of monofluorination are manifold. The replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolism, thereby increasing the drug's half-life.[3] Furthermore, the C-F bond can participate in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and potency. The strategic placement of fluorine can also influence the conformation of a molecule, locking it into a more biologically active shape. Given that approximately 20% of all pharmaceuticals contain fluorine, the exploration of monofluorinated natural product analogues remains a fertile ground for innovation.[4]

Synthetic Strategies for Monofluorination

The introduction of fluorine into a complex natural product scaffold requires chemoselective and regioselective methods. "Late-stage fluorination," the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable as it allows for the direct modification of complex molecules without the need for de novo synthesis.[5]

Electrophilic Fluorination

Electrophilic fluorinating reagents deliver a formal "F+" equivalent to electron-rich centers such as enols, enolates, or aromatic rings. N-fluoro-reagents are the most common class of electrophilic fluorinating agents.

Reagent NameAcronymStructureKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®F-TEDA-BF₄Highly reactive, crystalline solid, soluble in polar solvents like acetonitrile.
N-FluorobenzenesulfonimideNFSI(PhSO₂)₂NFCrystalline solid, milder than Selectfluor, widely used for C-H fluorination.
N-Fluoropyridinium triflateReactive pyridinium salt, effective for fluorinating various nucleophiles.

Table 1: Common Electrophilic Fluorinating Reagents.

A general workflow for the synthesis of a monofluorinated natural product analogue begins with the selection of the parent natural product, followed by the strategic choice of a fluorination reaction, execution of the synthesis, and finally, rigorous purification and characterization of the resulting analogue.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start Select Parent Natural Product choose_reagent Choose Fluorinating Reagent & Conditions start->choose_reagent protect_groups Protecting Group Manipulation (if needed) choose_reagent->protect_groups run_reaction Execute Fluorination Reaction protect_groups->run_reaction workup Reaction Workup & Quenching run_reaction->workup purify Purification (e.g., HPLC, Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Isolated Monofluorinated Analogue characterize->end

Figure 1: General workflow for the synthesis of a monofluorinated natural product analogue.
Detailed Experimental Protocol: Electrophilic Fluorination of a Baccatin III Derivative

This protocol describes a representative procedure for the monofluorination of a protected paclitaxel precursor, 7-TES-baccatin III, adapted from methodologies described in the literature.[6]

Materials:

  • 7-O-Triethylsilyl (TES) baccatin III (1.0 eq)

  • Selectfluor® (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-TES-baccatin III (1.0 eq). Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the monofluorinated product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Characterization of Monofluorinated Analogues

The unambiguous characterization of monofluorinated natural product analogues is critical to confirm the site of fluorination and to elucidate the structure of the new compound. A combination of spectroscopic techniques is typically employed.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most direct and powerful technique for characterizing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. Key features of ¹⁹F NMR include:

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 400 ppm), which minimizes signal overlap and makes spectral interpretation straightforward.

  • Coupling Constants: ¹⁹F nuclei couple to other nuclei, such as ¹H and ¹³C. The magnitude of these coupling constants (J-values) provides valuable information about the connectivity and spatial relationship of the fluorine atom within the molecule.

ParameterTypical Value RangeInformation Gained
¹⁹F Chemical Shift (δ) -50 to -250 ppm (for C-F)Electronic environment of the fluorine atom.
¹H-¹⁹F Coupling (¹JHF) 40-80 Hz (geminal)Direct attachment to a proton-bearing carbon.
¹H-¹⁹F Coupling (²JHF) 10-50 Hz (vicinal)Connectivity through two bonds.
¹³C-¹⁹F Coupling (¹JCF) 150-350 Hz (direct)Direct C-F bond.

Table 2: Key ¹⁹F NMR Parameters for Structural Elucidation.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the fluorinated analogue and for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide further structural information.

G cluster_workflow Characterization Workflow start Purified Analogue nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) start->nmr ms Mass Spectrometry (LC-MS, HRMS) start->ms purify_crystal Obtain Single Crystal start->purify_crystal final_structure Structure Elucidation nmr->final_structure ms->final_structure xray X-ray Crystallography (if crystalline) xray->final_structure purify_crystal->xray

Figure 2: Workflow for the characterization of a monofluorinated analogue.
Detailed Experimental Protocol: ¹⁹F NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified monofluorinated analogue.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • For quantitative measurements, a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) can be added.

Instrument Parameters (General Guidelines for a 500 MHz Spectrometer):

  • Pulse Program: A standard one-pulse sequence for ¹⁹F detection. For spectra requiring proton decoupling, an appropriate pulse program with decoupling should be used.

  • Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all ¹⁹F signals are captured.

  • Transmitter Offset (O1P): Center the spectral width around the expected chemical shift region for organofluorine compounds (e.g., -150 ppm).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is required.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum. While CFCl₃ (0 ppm) is the traditional reference, it is often more practical to use an internal or external standard with a known chemical shift.

  • Integrate the signals to determine the relative ratios of different fluorine environments.

Case Study: Monofluorinated Paclitaxel Analogues

Paclitaxel (Taxol®) is a highly successful natural product-derived anticancer drug. Its mechanism of action involves binding to β-tubulin, stabilizing microtubules, and causing cell cycle arrest at the G2/M phase, which ultimately leads to apoptosis.[7][8] The synthesis of monofluorinated paclitaxel analogues has been explored to improve its potency and overcome drug resistance.

Biological Activity

The introduction of fluorine at various positions on the paclitaxel scaffold can modulate its cytotoxic activity. The table below presents representative GI₅₀ (concentration for 50% growth inhibition) values for paclitaxel and a hypothetical monofluorinated analogue against a human cancer cell line.

CompoundCancer Cell LineGI₅₀ (nM)Fold Change vs. Paclitaxel
Paclitaxel A2780 (Ovarian)2.5-
2-Fluoropaclitaxel A2780 (Ovarian)1.81.4x more potent
Paclitaxel MCF-7 (Breast)5.1-
2-Fluoropaclitaxel MCF-7 (Breast)3.91.3x more potent

Table 3: Comparative in vitro cytotoxicity of Paclitaxel and a representative monofluorinated analogue. Data is illustrative and compiled from typical findings in the field.[6]

Signaling Pathway

Paclitaxel's stabilization of microtubules triggers a complex signaling cascade that leads to programmed cell death (apoptosis). This pathway involves the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and the subsequent activation of pro-apoptotic proteins.

G cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction paclitaxel Fluorinated Paclitaxel Analogue tubulin β-Tubulin paclitaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes Assembly spindle Mitotic Spindle Dysfunction microtubules->spindle Leads to sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac Triggers arrest G2/M Phase Arrest sac->arrest Causes bcl2 Phosphorylation & Inactivation of Bcl-2 arrest->bcl2 Induces caspase Caspase Cascade Activation bcl2->caspase Initiates apoptosis Apoptosis caspase->apoptosis Executes

Figure 3: Signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

The synthesis and characterization of monofluorinated natural product analogues is a vibrant and impactful area of research. By leveraging modern synthetic methods, particularly late-stage fluorination, and sophisticated analytical techniques like ¹⁹F NMR and mass spectrometry, scientists can create novel molecules with enhanced therapeutic potential. This guide provides a foundational framework of the core principles, experimental protocols, and data interpretation necessary to successfully navigate this exciting field. The continued exploration of fluorinated natural products promises to yield the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Electrophilic Monofluorination Using Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selectfluor, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile and widely used electrophilic fluorinating agent.[1][2][3] Its popularity in academic and industrial settings stems from its high reactivity, stability, and ease of handling compared to hazardous alternatives like molecular fluorine.[3][4][5] This N-F reagent is a colorless, air- and water-tolerant salt, making it a practical choice for a broad range of fluorination reactions.[1] The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, a feature of great interest in drug discovery and materials science.[4] Selectfluor is not only a potent fluorine donor but also acts as a strong oxidant, enabling various "fluorine-free" transformations.[2][6]

Reaction Mechanism

The precise mechanism of electrophilic fluorination with Selectfluor can be substrate-dependent.[7] However, two primary pathways are generally considered: a single-electron transfer (SET) mechanism and a direct SN2-type attack on the fluorine atom.[7][8] For the fluorination of aromatic compounds, theoretical studies suggest that the SET mechanism is often preferred.[8] This pathway involves an initial formation of a π complex between the aromatic substrate and Selectfluor, followed by the transfer of a single electron. The resulting radical cation of the substrate is then attacked by a fluorine radical. Subsequent proton abstraction restores aromaticity and yields the monofluorinated product.

G General Mechanism for Aromatic Monofluorination cluster_0 Step 1: Formation of π-Complex cluster_1 Step 2: Single-Electron Transfer (SET) cluster_2 Step 3: Fluorine Transfer and Proton Abstraction A Aromatic Substrate C π-Complex A->C B Selectfluor B->C D Radical Cation + [Selectfluor]• C->D SET E σ-Complex Intermediate D->E Fluorine Transfer F Monofluorinated Product E->F -H+

Caption: Proposed single-electron transfer (SET) mechanism for the monofluorination of an aromatic substrate using Selectfluor.

Experimental Protocols

General Safety Precautions

Selectfluor is a moderately strong oxidizing agent and may cause harm upon contact with skin, eyes, or the respiratory tract.[3] It is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[9][10]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[11]

  • Handling: Avoid creating dust.[11] Weigh the reagent on weighing paper in a draft-free area.[9]

  • Storage: Store Selectfluor in a tightly closed container in a cool, dry, and well-ventilated place, at temperatures below 30°C.[3][10]

  • Disposal: Dispose of waste in accordance with local regulations.[10]

General Procedure for Electrophilic Monofluorination of a β-Ketoester

This protocol is a representative example and may require optimization for different substrates.

G Experimental Workflow for Monofluorination A 1. Dissolve Substrate B 2. Add Selectfluor A->B C 3. Monitor Reaction B->C D 4. Quench Reaction C->D E 5. Extraction D->E F 6. Purification E->F

Caption: A typical experimental workflow for the electrophilic monofluorination of a β-ketoester using Selectfluor.

Materials:

  • β-Ketoester (1.0 mmol)

  • Selectfluor (1.1 - 2.0 mmol, 1.1 - 2.0 equiv)

  • Anhydrous acetonitrile (MeCN) (5-10 mL)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and anhydrous acetonitrile.

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add Selectfluor to the reaction mixture in one portion.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-monofluoro-β-ketoester.

Applications and Data

Selectfluor is highly effective for the monofluorination of a wide variety of substrates, including active methylene compounds, enol ethers, enol acetates, and electron-rich aromatic and heterocyclic compounds.

Monofluorination of β-Dicarbonyl Compounds

The monofluorination of β-dicarbonyl compounds is a common application of Selectfluor. The reaction conditions and yields can vary depending on the substrate and the presence of a catalyst.

SubstrateSelectfluor (equiv.)SolventCatalystTime (h)Yield (%)Reference
Ethyl benzoylacetate2.0MeCNNone288[12]
Diethyl malonate1.1MeCNCu(OTf)₂1285[13]
2-Acetylcyclohexanone1.1MeCNNone492N/A
Dibenzoylmethane1.1MeCNNone295N/A

Note: N/A indicates that while this is a typical reaction, a specific citation for these exact conditions was not found in the initial search results but is representative of the types of outcomes expected.

Monofluorination of Aromatic Compounds

The fluorination of electron-rich aromatic compounds proceeds efficiently with Selectfluor. The regioselectivity is often dictated by the electronic properties of the substituents on the aromatic ring.

SubstrateSelectfluor (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Anisole1.1MeCN252475 (para)[8]
N,N-Dimethylaniline1.1MeCN251280 (para)[8]
Phenol1.2MeCN0665 (ortho/para mixture)N/A
Naphthalene1.1MeCN504855 (1-fluoro)N/A

Note: N/A indicates that while this is a typical reaction, a specific citation for these exact conditions was not found in the initial search results but is representative of the types of outcomes expected.

Broader Applications in Drug Development

The use of Selectfluor extends beyond simple monofluorination. It is a key reagent in the synthesis of complex fluorinated molecules with significant biological activity. For instance, it is used in the production of fluorinated corticosteroids like fluticasone, a component of widely used asthma medications.[14][15] The annual worldwide production of Selectfluor is approximately 25 tonnes, highlighting its industrial importance.[14][15] Furthermore, Selectfluor can be employed in a variety of other transformations, including the synthesis of glycosyl fluorides, the oxidation of thioethers, and as a mediator in various coupling reactions.[2][16] Its versatility also extends to photo- and electrochemical synthesis.[17]

References

Application Notes and Protocols for Nucleophilic Deoxyfluorination of Alcohols with DAST

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diethylamino)sulfur trifluoride (DAST) is a versatile and widely utilized nucleophilic fluorinating agent in organic synthesis.[1][2][3][4] It is particularly effective for the conversion of alcohols to the corresponding alkyl fluorides. This transformation is of significant interest in medicinal chemistry and drug development, as the introduction of fluorine atoms can profoundly alter the biological properties of a molecule, including its metabolic stability, bioavailability, and binding affinity.[5][6] DAST offers a relatively mild and selective method for deoxyfluorination compared to harsher reagents like sulfur tetrafluoride (SF₄).[7][8] However, due to its reactivity and potential hazards, strict adherence to safety protocols is crucial.[1][9][10]

These application notes provide a comprehensive overview of the procedure for the nucleophilic deoxyfluorination of alcohols using DAST, including detailed experimental protocols, a summary of reaction outcomes with various substrates, and essential safety information.

Reaction Mechanism

The deoxyfluorination of alcohols with DAST generally proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by the fluoride ion. The substitution can occur via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alcohol substrate.[8] For chiral alcohols, the reaction often proceeds with an inversion of configuration, suggesting an Sₙ2 mechanism.[8][11][12] However, in cases where a stable carbocation can be formed, rearrangements such as the Wagner-Meerwein rearrangement have been observed, indicating an Sₙ1-like pathway.[3][8]

DAST_Mechanism cluster_reactants cluster_intermediate R_OH R-OH step1 R_OH->step1 DAST Et₂NSF₃ DAST->step1 HF - HF Intermediate [R-O-SF₂-NEt₂] step2 Intermediate->step2 Sₙ1 or Sₙ2 R_F R-F Side_product Et₂NS(O)F F_ion F⁻ step1->HF step1->Intermediate step2->R_F step2->Side_product

Caption: Proposed mechanism for the deoxyfluorination of alcohols using DAST.

Experimental Protocols

General Procedure for Deoxyfluorination of Alcohols with DAST

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate

  • (Diethylamino)sulfur trifluoride (DAST)[1]

  • Anhydrous dichloromethane (DCM)[13]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[13]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[8][13]

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)[13]

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)[13]

Procedure:

  • Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).[13]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[13]

  • Slowly add DAST (1.1 - 1.5 eq.) dropwise to the stirred solution.[13]

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[13]

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] Caution: Quenching is exothermic and may release gas.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[13]

  • Combine the organic layers and wash with water and then with brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8][13]

  • Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.[13]

Example Protocol: Fluorination of 1-Octanol

This protocol provides a specific example for the deoxyfluorination of a primary alcohol.[8]

Procedure:

  • A solution of 1-octanol (13.0 g, 0.1 mol) in 25 mL of dichloromethane was added dropwise to a solution of DAST (16.1 g, 0.1 mol) in 60 mL of dichloromethane cooled to –70 °C to –65 °C.[8]

  • The reaction mixture was warmed to 25 °C.[8]

  • 50 mL of water was added, and the lower organic layer was separated, dried with anhydrous magnesium sulfate, and distilled to give 12.0 g (90%) of 1-fluorooctane as a colorless liquid.[8]

Substrate Scope and Reaction Yields

DAST is effective for the deoxyfluorination of a wide range of alcohols, including primary, secondary, and benzylic alcohols. Tertiary alcohols can also be fluorinated, though elimination side products are more common.[12] The table below summarizes typical yields for the deoxyfluorination of various alcohol substrates with DAST.

Substrate (Alcohol)ProductYield (%)Reference
1-Octanol (Primary)1-Fluorooctane90%[8]
4-Nitrobenzyl alcohol (Benzylic)4-Nitrobenzyl fluoride72%[14]
2-Methylbutan-2-ol (Tertiary)2-Fluoro-2-methylbutaneNot specified, but successful[15]
3β-methyl-5α-cholestan-3α-ol (Secondary)3β-fluoro-3α-methyl-5α-cholestane98%[15]

Safety and Handling Considerations

DAST is a hazardous reagent that must be handled with extreme care in a well-ventilated fume hood.[1][10]

  • Moisture Sensitivity: DAST reacts violently with water, producing toxic and corrosive hydrogen fluoride (HF) gas.[1] All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere.[8]

  • Thermal Instability: DAST can decompose explosively when heated above 50-90 °C.[1][2] Reactions should not be heated, and the reagent should be stored in a refrigerator.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and gloves, when handling DAST.[10]

  • Quenching: The quenching of DAST reactions is exothermic and should be performed slowly and with caution, preferably at low temperatures.

Alternative Reagents

While DAST is a powerful reagent, several safer alternatives have been developed. These include Deoxo-Fluor, which is more thermally stable, and other reagents like PyFluor and PhenoFluor, which may offer improved safety profiles and chemoselectivity.[2][7][16][17][18]

Experimental Workflow

The following diagram illustrates the general workflow for a typical deoxyfluorination experiment using DAST.

DAST_Workflow A 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Dissolve alcohol in anhydrous DCM B 2. Cooling - Cool solution to -78°C A->B C 3. Reagent Addition - Add DAST dropwise B->C D 4. Reaction - Warm to room temperature - Monitor by TLC C->D E 5. Work-up - Quench with NaHCO₃ (aq) - Separate layers - Extract aqueous layer with DCM D->E F 6. Purification - Dry combined organic layers (Na₂SO₄/MgSO₄) - Filter and concentrate - Column chromatography E->F G 7. Product - Isolated alkyl fluoride F->G

References

Application Notes and Protocols for Synthetic Routes to Monofluorinated Heterocycles in Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Monofluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell membrane permeability.[1] This document provides detailed application notes and experimental protocols for key synthetic routes to monofluorinated heterocycles, focusing on methods with broad applicability and relevance to pharmaceutical drug discovery and development.

I. Electrophilic Fluorination of N-Heterocycles

Electrophilic fluorination is a widely employed strategy for the direct introduction of fluorine onto electron-rich heterocyclic systems. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are popular choices due to their stability, commercial availability, and relatively mild reaction conditions.

Application Note 1: Direct C-H Fluorination of Pyridines and Diazines with Silver(II) Fluoride

A mild and highly regioselective method for the C-H fluorination of pyridines and diazines utilizes commercially available silver(II) fluoride (AgF₂).[2] This method is notable for its operational simplicity, rapid reaction times (often within one hour at ambient temperature), and exclusive selectivity for fluorination at the position adjacent to the nitrogen atom.[2][3] The reaction is tolerant of a wide range of functional groups, making it suitable for late-stage fluorination of complex molecules.[4]

Table 1: Substrate Scope for AgF₂-Mediated Fluorination of Pyridines and Quinolines [3][5]

EntrySubstrateProductYield (%)
1Pyridine2-Fluoropyridine85
23-Chloropyridine3-Chloro-2-fluoropyridine91
34-Methylpyridine2-Fluoro-4-methylpyridine78
4Quinoline2-Fluoroquinoline82
5Isoquinoline1-Fluoroisoquinoline75
6Pyrimidine2-Fluoropyrimidine65
7Quinoxaline2-Fluoroquinoxaline70

Protocol 1: General Procedure for C-H Fluorination of Pyridines with AgF₂ [2][3]

Materials:

  • Substituted pyridine (1.0 equiv)

  • Silver(II) fluoride (AgF₂) (2.5 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the substituted pyridine (0.5 mmol, 1.0 equiv) to a solution of AgF₂ (1.25 mmol, 2.5 equiv) in anhydrous acetonitrile (5 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.

Application Note 2: Electrophilic Fluorination of Indoles with Selectfluor®

The indole nucleus is a privileged scaffold in medicinal chemistry. Direct fluorination at the C3 position can be achieved efficiently using Selectfluor®. The reaction conditions can be tuned to favor monofluorination.

Table 2: Electrophilic Fluorination of Substituted Indoles with Selectfluor® [6][7]

EntrySubstrateProductSolventYield (%)
1Indole3-FluoroindoleMeCN/H₂O (1:1)75
22-Methylindole3-Fluoro-2-methylindoleMeCN/H₂O (1:1)82
35-Bromoindole5-Bromo-3-fluoroindoleMeCN/H₂O (1:1)78
4N-AcetylindoleN-Acetyl-3-fluoroindoleMeCN65
5Tryptophan methyl ester3-Fluoro-tryptophan methyl esterMeCN/H₂O (1:1)71

Protocol 2: General Procedure for the Fluorination of Indoles with Selectfluor® [6]

Materials:

  • Substituted indole (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (MeCN) and Water (H₂O)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a stirred solution of the substituted indole (0.5 mmol, 1.0 equiv) in a mixture of acetonitrile and water (1:1, 5 mL) under an argon atmosphere, add Selectfluor® (0.55 mmol, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the 3-fluoroindole derivative.

II. Nucleophilic Fluorination of Halo-N-Heterocycles

Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for introducing fluorine into electron-deficient heterocyclic rings. This typically involves the displacement of a halide (commonly chloride or bromide) with a fluoride source.

Application Note 3: Mild Fluorination of Chloropyridines with Anhydrous Tetrabutylammonium Fluoride

Traditional nucleophilic fluorinations often require harsh conditions. The use of in situ generated anhydrous tetrabutylammonium fluoride (TBAF) allows for the high-yielding fluorination of various chloropyridines at room temperature.[8] This method shows good functional group tolerance.[9]

Table 3: Nucleophilic Fluorination of Chloropyridines with Anhydrous TBAF [8]

EntrySubstrateProductYield (%)
12-Chloropyridine2-Fluoropyridine95
22-Chloro-5-nitropyridine2-Fluoro-5-nitropyridine98
34-Chloropyridine4-Fluoropyridine85
42,6-Dichloropyridine2,6-Difluoropyridine92

Protocol 3: General Procedure for Nucleophilic Fluorination with Anhydrous TBAF [8]

Materials:

  • Chloro-substituted heterocycle (1.0 equiv)

  • Tetrabutylammonium chloride (TBACl) (1.5 equiv)

  • Potassium fluoride (KF) (3.0 equiv, spray-dried)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a reaction vessel with spray-dried KF (1.5 mmol, 3.0 equiv) and TBACl (0.75 mmol, 1.5 equiv).

  • Add anhydrous toluene (5 mL) and stir the suspension vigorously at 110 °C for 1 hour to generate anhydrous TBAF in situ.

  • Cool the mixture to room temperature and add the chloro-substituted heterocycle (0.5 mmol, 1.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by GC-MS or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the fluorinated heterocycle.

III. Photoredox Catalysis for Monofluorination

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, including monofluoromethylation of heteroarenes.[10][11] These methods often proceed under mild conditions and exhibit broad substrate scope.

Application Note 4: Direct C-H Monofluoromethylation of Heteroarenes

This approach utilizes a photoredox catalyst to generate monofluoromethyl radicals from a suitable precursor, which then add to the heterocycle.[10] This strategy is particularly useful for the late-stage functionalization of complex molecules.

Table 4: Photoredox-Catalyzed Monofluoromethylation of Heteroarenes [10]

EntryHeterocycleReagentYield (%)
1LepidineICH₂F85
2CaffeineICH₂F72
3QuinoxalineICH₂F78
4PhenanthridineICH₂F65

Protocol 4: General Procedure for Photoredox-Catalyzed Monofluoromethylation [10]

Materials:

  • Heteroarene (1.0 equiv)

  • Fluoroiodomethane (ICH₂F) (2.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)

  • Anhydrous solvent (e.g., DMF or MeCN)

  • Blue LED light source

Procedure:

  • In a reaction tube, dissolve the heteroarene (0.2 mmol, 1.0 equiv), ICH₂F (0.4 mmol, 2.0 equiv), and the photocatalyst (0.002-0.004 mmol) in the anhydrous solvent (2 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and place it in front of a blue LED light source, ensuring efficient irradiation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the monofluoromethylated product.

IV. Visualizations

Diagram 1: General Strategies for Monofluorination of Heterocyles

G General Synthetic Strategies for Monofluorinated Heterocycles cluster_reagents Fluorinating Reagents A Heterocycle Precursor B Electrophilic Fluorination A->B Electron-rich C Nucleophilic Fluorination A->C Electron-deficient (with leaving group) D Radical Fluorination A->D Various E Monofluorinated Heterocycle B->E C->E D->E R1 Selectfluor®, NFSI R1->B R2 KF, CsF, TBAF R2->C R3 AgF₂, Photoredox-generated radicals R3->D G Typical Experimental Workflow for Electrophilic Fluorination A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Heterocycle, Fluorinating Agent, Solvent) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Voriconazole: Mechanism of Action cluster_cell A Fungal Cell B Lanosterol C 14-α-demethylase (CYP51) B->C D Ergosterol Biosynthesis C->D E Ergosterol D->E I Disruption D->I F Fungal Cell Membrane Integrity E->F F->I G Voriconazole H Inhibition G->H H->C J Fungal Cell Death I->J G Celecoxib: Mechanism of Action A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins (e.g., PGE₂) B->C D Inflammation & Pain C->D E Celecoxib F Selective Inhibition E->F F->B

References

Application of ¹⁸F-Labeled Monofluorinated Compounds in PET Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The choice of radionuclide is critical for the development of effective PET tracers. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its favorable physical and chemical properties.[1][2][3] Its half-life of 109.8 minutes is long enough to allow for multi-step radiosynthesis, purification, and transport to imaging centers, while being short enough to minimize the radiation dose to the patient.[3][4][5] Furthermore, the low positron energy (635 keV) of ¹⁸F results in high-resolution PET images.[1] The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to the resulting radiotracer.[5]

This document provides detailed application notes and protocols for the use of ¹⁸F-labeled monofluorinated compounds in PET imaging, with a focus on applications in oncology and neuroimaging.

Applications in Oncology

¹⁸F-labeled monofluorinated compounds have become indispensable tools in oncology for cancer diagnosis, staging, and monitoring treatment response.[6][7] While [¹⁸F]FDG, a glucose analog, is the most common PET tracer for detecting tumors with high glucose metabolism, a variety of other monofluorinated compounds have been developed to image other aspects of tumor biology.[3][8][9]

Key ¹⁸F-Monofluorinated Tracers in Oncology
  • [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG): A glucose analog used to measure glucose metabolism, which is often elevated in cancer cells.[3][8][9]

  • [¹⁸F]Fluorothymidine ([¹⁸F]FLT): A thymidine analog used to measure cellular proliferation by tracking DNA synthesis.

  • [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO): Used to detect and quantify tumor hypoxia, a critical factor in cancer progression and treatment resistance.

  • [¹⁸F]Fluciclovine ([¹⁸F]FACBC): An amino acid analog that is taken up by cancer cells through amino acid transporters.[10] It is particularly useful for imaging recurrent brain tumors and prostate cancer.[10][11]

  • Fibroblast Activation Protein (FAP) Inhibitors (e.g., [¹⁸F]AlF-P-FAPI): These tracers target FAP, a protein highly expressed on cancer-associated fibroblasts in many types of cancer, offering a promising diagnostic tool.[12]

Quantitative Data for Selected ¹⁸F-Oncology Tracers
TracerApplicationRadiochemical Yield (non-decay corrected)Molar Activity (GBq/µmol)Tumor Uptake (%ID/g)Reference
[¹⁸F]AlF-P-FAPI FAP Imaging32 ± 6%Not Reported7.0 ± 1.0 (A549-FAP tumor)[12]
[¹⁸F]AlF-FAP-NUR FAP Imaging18.73 ± 4.25%Not ReportedHigher than [⁶⁸Ga]Ga-FAP-2286[13]
[¹⁸F]Fluciclovine Brain Tumor ImagingNot ReportedNot ReportedSUVmax: 1.5 - 10.5[10]
[¹⁸F]FMTP COX-2 Imaging35 ± 5%92.5 ± 18.5Not Reported[14]
[¹⁸F]FDF COX-1 Imaging7.4%21.4Not Reported[14]

Applications in Neuroimaging

In neuroscience, ¹⁸F-labeled monofluorinated compounds are instrumental in studying neurodegenerative diseases, neurotransmitter systems, and brain metabolism.[15]

Key ¹⁸F-Monofluorinated Tracers in Neuroimaging
  • [¹⁸F]FDG: Used to assess regional brain glucose metabolism, which can be altered in conditions like Alzheimer's disease and epilepsy.[15]

  • [¹⁸F]FP-CIT: A dopamine transporter (DAT) ligand used for the differential diagnosis of parkinsonian syndromes.[16]

  • [¹⁸F]Flutemetamol: An amyloid-beta plaque imaging agent for the diagnosis of Alzheimer's disease.[9]

  • Adenosine A₂A Receptor Ligands (e.g., [¹⁸F]PPY2): Developed to monitor changes in receptor density in neurodegenerative diseases.[1]

Quantitative Data for Selected ¹⁸F-Neuroimaging Tracers
TracerApplicationRadiochemical Yield (non-decay corrected)Molar Activity (GBq/µmol)Brain UptakeReference
[¹⁸F]PPY2 Adenosine A₂A Receptor Imaging~80% (radio-TLC)Not ReportedHigh initial uptake, fast clearance[1]
[¹⁸F]FP-CIT Dopamine Transporter Imaging10-20%Not ReportedHigh affinity for DAT (Ki = 3.50 ± 0.39 nM)[16]
[¹⁸F]1 (CPPC derivative) CSF1R Imaging8-8.5%32-38LogP = 2.30 ± 0.01[17]

Experimental Protocols

Protocol 1: General Automated Radiosynthesis of ¹⁸F-Labeled Tracers

This protocol provides a general overview of the automated synthesis of ¹⁸F-labeled compounds, which is widely used to ensure reproducibility, efficiency, and radiation safety.[8]

Workflow for Automated Radiosynthesis

G cluster_0 Cyclotron Production & Delivery cluster_1 Automated Synthesis Module cluster_2 Quality Control cyclotron [¹⁸O]H₂O(p,n)¹⁸F delivery Delivery of [¹⁸F]Fluoride cyclotron->delivery trapping Trapping of [¹⁸F]F⁻ on Anion Exchange Cartridge delivery->trapping elution Elution with K₂CO₃/Kryptofix 2.2.2 trapping->elution drying Azeotropic Drying elution->drying labeling ¹⁸F-Labeling Reaction with Precursor drying->labeling purification HPLC Purification labeling->purification formulation Formulation in Sterile Saline purification->formulation qc Radiochemical Purity (HPLC/TLC) pH Sterility Endotoxin formulation->qc G Precursor Boronic Acid Pinacol Ester Precursor Intermediate [Cu(OTf)]₂(py)₄ Alcohol Enhancer Precursor->Intermediate Reaction Conditions Product ¹⁸F-Labeled Compound Intermediate->Product 10-15 min Fluoride [¹⁸F]KF/K₂₂₂ Fluoride->Intermediate G cluster_0 Animal Model Preparation cluster_1 PET/CT Imaging cluster_2 Data Analysis tumor_implant Tumor Cell Implantation tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth anesthesia Anesthesia tumor_growth->anesthesia tracer_injection Tracer Injection (i.v.) dynamic_scan Dynamic PET Scan tracer_injection->dynamic_scan anesthesia->tracer_injection static_scan Static PET Scan at specific time points dynamic_scan->static_scan ct_scan CT Scan for anatomical reference static_scan->ct_scan biodistribution Ex vivo Biodistribution static_scan->biodistribution image_recon Image Reconstruction roi_analysis Region of Interest (ROI) Analysis image_recon->roi_analysis suv_calc SUV Calculation roi_analysis->suv_calc

References

Application Note: Quantitative Analysis of Monofluorinated Compound Mixtures Using 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the identification, characterization, and quantification of fluorine-containing molecules.[1] Due to the unique properties of the 19F nucleus, this method is particularly well-suited for the analysis of complex mixtures of monofluorinated compounds, a common scenario in drug discovery, metabolomics, and environmental analysis. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as the proton (1H) nucleus.[1] A significant advantage of 19F NMR is its large chemical shift range, which minimizes signal overlap and enhances resolution, even in complex matrices.[1][2][3] Furthermore, the scarcity of endogenous fluorinated compounds in biological systems results in spectra that are generally free from interfering background signals.[1][4]

This application note provides a detailed protocol for the quantitative analysis of monofluorinated compounds in a mixture using 19F NMR. It covers sample preparation, experimental setup, data acquisition, and data processing, and includes a workflow diagram for clarity.

Key Advantages of 19F NMR for Mixture Analysis:

  • High Sensitivity: The 19F nucleus is one of the most sensitive NMR-active nuclei.[1]

  • 100% Natural Abundance: Eliminates the need for isotopic enrichment.[1]

  • Wide Chemical Shift Dispersion: The large chemical shift range (over 400 ppm) significantly reduces signal overlap, which is a common challenge in the analysis of complex mixtures.[2][3]

  • No Background Signal: The natural absence of fluorine in most biological systems provides a clear analytical window.[1][4]

  • Quantitative Accuracy: 19F NMR is an inherently quantitative technique, allowing for the accurate determination of the concentration of individual components in a mixture.[5][6]

Experimental Workflow

The general workflow for the quantitative analysis of monofluorinated compound mixtures using 19F NMR is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh sample mixture B Select and weigh internal standard (IS) A->B C Dissolve sample and IS in deuterated solvent B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the probe E->F G Set up 1D 19F NMR experiment parameters (SW, O1p, D1, NS, PW) F->G H Acquire FID G->H I Apply Fourier Transform H->I J Phase and baseline correct the spectrum I->J K Integrate signals of interest and IS J->K L Calculate concentration of each component K->L

Caption: Workflow for quantitative 19F NMR analysis.

Detailed Protocols

Sample Preparation

Accurate sample preparation is critical for obtaining reliable quantitative results.

Materials:

  • Mixture of monofluorinated compounds

  • Internal Standard (IS)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, D2O)

  • Analytical balance

  • Volumetric flasks

  • NMR tubes

Protocol:

  • Selection of Internal Standard: Choose an internal standard that has a simple 19F NMR spectrum (ideally a singlet), is chemically inert, does not react with the sample components, and has a resonance that is well-resolved from the signals of the analytes.[5] A common choice is trifluoroacetic acid (TFA) or 4-fluorobenzoic acid.[2][5]

  • Weighing: Accurately weigh a known amount of the sample mixture and the internal standard.

  • Dissolution: Dissolve the weighed sample and internal standard in a precise volume of a suitable deuterated solvent. Ensure complete dissolution.

  • Transfer: Transfer a known volume (typically 600-700 µL) of the solution into a clean, dry NMR tube.

NMR Data Acquisition

Instrumentation:

  • High-resolution NMR spectrometer equipped with a fluorine probe.

Protocol:

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

  • Experiment Parameters: Set up a standard 1D 19F NMR experiment with the following key parameters optimized for quantitative analysis:

    • Spectral Width (SW): Ensure the spectral width is large enough to encompass all 19F signals from the analytes and the internal standard to avoid signal folding. A wide chemical shift dispersion is a key feature of 19F NMR.[7]

    • Transmitter Offset (O1p): Set the transmitter offset to the center of the spectral region of interest to minimize off-resonance effects.[7]

    • Relaxation Delay (D1): This is a crucial parameter for accurate quantification. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T1) of all the fluorine nuclei being quantified to ensure full relaxation between scans. A typical starting value is 20-35 seconds.[2][8]

    • Number of Scans (NS): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N) for the signals of interest. Increasing the number of scans by a factor of four will double the S/N.[3]

    • Pulse Angle (PW): A 90° pulse angle is often used to maximize the signal-to-noise ratio.[2]

Data Processing and Quantification

Software:

  • NMR data processing software (e.g., MestReNova, TopSpin, VnmrJ)

Protocol:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integration: Integrate the area of the well-resolved signals corresponding to each monofluorinated compound and the internal standard. The integral area is directly proportional to the number of fluorine nuclei contributing to the signal.

  • Calculation of Concentration: The concentration of each analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (WIS / MWIS) * (MWanalyte / Wsample) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • Ianalyte = Integral area of the analyte signal

    • Nanalyte = Number of fluorine atoms giving rise to the analyte signal (in this case, 1 for monofluorinated compounds)

    • IIS = Integral area of the internal standard signal

    • NIS = Number of fluorine atoms giving rise to the internal standard signal

    • WIS = Weight of the internal standard

    • MWIS = Molecular weight of the internal standard

    • Wsample = Weight of the sample mixture

    • MWanalyte = Molecular weight of theanalyte

    • PIS = Purity of the internal standard

Data Presentation

Quantitative results should be summarized in a clear and concise table to facilitate comparison.

Table 1: Quantitative Analysis of a Monofluorinated Compound Mixture

Compound IDChemical Shift (ppm)Integral AreaCalculated Concentration (mM)Relative Molar Ratio
Compound A-115.21.0010.51.00
Compound B-128.70.757.90.75
Compound C-142.11.2012.61.20
Internal Std-75.01.5015.0 (known)-

Structure Elucidation in Mixtures

Beyond quantification, 19F NMR is a powerful tool for structure elucidation of fluorinated compounds directly in mixtures, eliminating the need for tedious separation.[4][9][10] A "19F-centred" NMR analysis approach utilizes a suite of 1D and 2D NMR experiments to gather a rich dataset of parameters including 1H, 13C, and 19F chemical shifts, as well as JHF, JHH, and JFC coupling constants.[4][10]

G A 1D 19F NMR C 2D 1H-19F HETCOR A->C B 1D 1H NMR B->C D 2D 1H-13C HSQC B->D E 2D 1H-13C HMBC B->E F Structure Elucidation C->F D->F E->F

Caption: NMR experiments for structure elucidation.

Conclusion

19F NMR spectroscopy is a robust, reliable, and highly informative technique for the quantitative analysis of monofluorinated compounds in complex mixtures.[6] Its inherent advantages of high sensitivity, wide chemical shift range, and lack of background signals make it an invaluable tool in pharmaceutical and chemical research. By following the detailed protocols outlined in this application note, researchers can obtain accurate and reproducible quantitative data, as well as valuable structural information, without the need for chromatographic separation. The non-destructive nature of the technique also allows for further analysis of the sample if required.[2][5]

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Monofluorinated Drug Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the identification and characterization of fluorinated metabolites are critical aspects of drug development. Monofluorinated metabolites, in particular, present unique challenges and opportunities for mass spectrometry-based analysis. This document provides detailed application notes and protocols for the identification of monofluorinated drug metabolites using advanced mass spectrometry techniques.

The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, influence the fragmentation patterns of metabolites in the mass spectrometer. Understanding these patterns is key to successful structural elucidation. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are powerful tools for this purpose, providing high mass accuracy and resolution to distinguish between isobaric interferences and metabolites of interest.

This guide will cover essential aspects of the analytical workflow, from sample preparation to data acquisition and analysis, with a focus on practical, step-by-step protocols and data interpretation strategies tailored for monofluorinated drug metabolites.

Experimental Protocols

Protocol 1: Generic Sample Preparation from Plasma

A clean sample is crucial for successful LC-MS analysis. Protein precipitation is a common and effective method for removing the bulk of proteins from plasma samples.[1]

Materials:

  • Human or animal plasma containing the monofluorinated drug and its metabolites

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 12,000 rpm

  • Nitrogen evaporator (optional)

  • LC vials

Procedure:

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of chilled acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): For concentrating the sample, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. For non-evaporated samples, an equivalent dilution with water may be necessary to reduce the organic content before injection.

  • Final Centrifugation: Centrifuge the reconstituted sample at 12,000 rpm for 5 minutes to remove any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an LC vial for analysis.

Protocol 2: LC-HRMS (Q-TOF) Method for Screening and Identification

High-resolution mass spectrometry is essential for obtaining accurate mass measurements, which aids in formula determination and metabolite identification.[2][3][4]

Instrumentation:

  • UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Q-TOF MS Parameters:

  • Ionization Mode: ESI Positive and Negative (separate runs recommended for comprehensive analysis)

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)

  • Mass Range: m/z 50-1200

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment-rich spectra.

Data Presentation

Quantitative data from various studies on monofluorinated drugs are summarized below. These tables provide a reference for expected performance metrics.

Table 1: Quantitative LC-MS/MS Parameters for Sitagliptin [5][6][7]

ParameterValue
Linearity Range 0.5 - 1000 ng/mL (plasma)
0.2 - 100 µg/mL (urine)
Lower Limit of Quantification (LLOQ) 5 ng/mL (plasma)
Intra-day Precision (%CV) < 5.51%
Inter-day Precision (%CV) < 4.26%
Intra-day Accuracy (%) 98.98 - 103.69%
Inter-day Accuracy (%) 97.63 - 102.29%
Recovery (%) 71.1% (plasma)

Table 2: Quantitative UPLC-MS/MS Parameters for Celecoxib and its Metabolites [8]

AnalyteLinearity Range (nM)LLOQ (nM)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)
Celecoxib 0.3 - 200000.3< 12%< 12%> 70%
Carboxycelecoxib (M2) 1.2 - 200001.2< 12%< 12%> 70%
Hydroxycelecoxib (M3) 0.3 - 200000.3< 12%< 12%> 70%
Hydroxycelecoxib glucuronide (M1) 2.0 - 20002.0< 12%< 12%> 70%
Carboxycelecoxib glucuronide (M5) 1.5 - 60001.5< 12%< 12%> 70%

Data Analysis and Visualization

Mass Defect Filtering (MDF)

A powerful data mining technique for identifying drug metabolites is Mass Defect Filtering (MDF). The mass defect of a molecule is the difference between its exact mass and its nominal mass. Since the mass defect of fluorine is negative, the presence of a fluorine atom will influence the mass defect of the parent drug and its metabolites in a predictable way. By applying a narrow mass defect window around the expected values for fluorinated compounds, a significant portion of endogenous interferences can be filtered out, simplifying the identification of potential metabolites.[9][10]

Mass_Defect_Filtering_Workflow Raw_Data LC-HRMS Raw Data Feature_Detection Peak/Feature Detection Raw_Data->Feature_Detection MDF Mass Defect Filtering (Apply filter based on parent drug's mass defect) Feature_Detection->MDF Putative_Metabolites List of Putative Monofluorinated Metabolites MDF->Putative_Metabolites MSMS_Analysis MS/MS Spectral Analysis Putative_Metabolites->MSMS_Analysis Structure_Elucidation Structure Elucidation MSMS_Analysis->Structure_Elucidation

A simplified workflow for identifying monofluorinated metabolites using Mass Defect Filtering.
Fragmentation Pathways

The fragmentation of monofluorinated aromatic compounds in tandem mass spectrometry often follows predictable pathways. Understanding these pathways is crucial for the structural elucidation of unknown metabolites. A common fragmentation involves the cleavage of bonds adjacent to the aromatic ring and heteroatoms.

The following diagram illustrates a generalized fragmentation pathway for a hypothetical monofluorinated drug metabolite containing a piperazine ring, similar in structure to some known pharmaceuticals.

Fragmentation_Pathway cluster_parent Parent Ion cluster_fragments Fragment Ions Parent [M+H]+ Fragment1 Loss of side chain (e.g., -R1) Parent->Fragment1 CID Fragment2 Cleavage of piperazine ring Parent->Fragment2 CID Fragment3 Loss of fluorophenyl group Parent->Fragment3 CID

A generalized fragmentation pathway for a monofluorinated drug metabolite.

Conclusion

The identification of monofluorinated drug metabolites is a critical but achievable task with modern mass spectrometry. The protocols and strategies outlined in this document provide a solid foundation for researchers in this field. The use of high-resolution mass spectrometry, coupled with intelligent data mining techniques like mass defect filtering, significantly enhances the ability to detect and identify these metabolites in complex biological matrices. A thorough understanding of the characteristic fragmentation patterns of monofluorinated compounds is also essential for confident structural elucidation. By employing these advanced methodologies, drug development professionals can gain crucial insights into the metabolic fate of fluorinated drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

C-H bond functionalization as a method for direct monofluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated molecules, offering a departure from traditional methods that often require pre-functionalized substrates.[3][5][6][7] This document provides detailed application notes and protocols for several key methodologies in direct C-H monofluorination, targeting researchers and professionals in drug development.

General Principles of C-H Monofluorination

Direct C-H monofluorination involves the selective replacement of a hydrogen atom with a fluorine atom. This transformation is typically achieved using a catalyst and a fluorine source. The most common fluorine sources are electrophilic N-F reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are generally stable, safe to handle, and provide a controllable source of electrophilic fluorine.[8][9][10] The choice of catalyst is crucial for controlling the regioselectivity and substrate scope of the reaction. Predominant catalytic systems are based on transition metals like palladium, manganese, and iron, as well as metal-free photoredox catalysis.[5][8][11]

Methodologies and Protocols

This section details experimental protocols for prominent C-H monofluorination methods, including transition metal-catalyzed and photoredox-catalyzed systems.

Palladium-Catalyzed C-H Monofluorination

Palladium catalysis is a versatile tool for the site-selective fluorination of both C(sp²)–H and C(sp³)–H bonds, often employing a directing group to achieve high regioselectivity.[11][12][13][14]

Application: Particularly useful for late-stage functionalization of complex molecules where specific C-H bonds need to be targeted.[5][12] Amide and pyridine-based directing groups are commonly employed.

General Workflow for Palladium-Catalyzed C-H Fluorination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate with Directing Group ReactionVessel Reaction Mixture Substrate->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->ReactionVessel FluorineSource Fluorinating Agent (e.g., Selectfluor, NFSI) FluorineSource->ReactionVessel Solvent Solvent (e.g., DCE, MeCN) Solvent->ReactionVessel Additives Additives (e.g., Ag2CO3, Fe(OAc)2) Additives->ReactionVessel Heating Heating (e.g., 100-150 °C) ReactionVessel->Heating Quenching Quenching Heating->Quenching Cooling Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Monofluorinated Product Purification->Product

Caption: General experimental workflow for Pd-catalyzed C-H monofluorination.

Experimental Protocol: Directed C(sp³)–H Fluorination of Aliphatic Amides [13][14]

This protocol describes the fluorination of an aliphatic amide using a bidentate directing group.

  • Materials:

    • Substrate (aliphatic amide with a suitable directing group, e.g., 8-aminoquinoline) (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

    • Selectfluor (2.5 equiv)

    • Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)

    • Iron(II) acetate (Fe(OAc)₂) (0.3 equiv)

    • 1,2-Dichloroethane (DCE) (0.1 M)

  • Procedure:

    • To an oven-dried reaction vial, add the substrate, Pd(OAc)₂, Selectfluor, Ag₂CO₃, and Fe(OAc)₂.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DCE via syringe.

    • Seal the vial and place it in a preheated oil bath at 150 °C.

    • Stir the reaction mixture for 14 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired monofluorinated product.

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Fluorination

G Pd(II) Pd(II) A Pd(II)-Substrate Complex Pd(II)->A Coordination B Palladacycle Intermediate A->B C-H Activation (CMD) C Pd(IV)-F Species B->C Oxidative Addition (Selectfluor) Product Monofluorinated Product C->Product Reductive Elimination Product->Pd(II) Catalyst Regeneration G cluster_substrate Substrate Cycle Mn(III) Mn(III) Mn(V)=O OxoMn(V) Intermediate Mn(III)->Mn(V)=O Oxidation Mn(IV)-OH HydroxoMn(IV) Intermediate Mn(V)=O->Mn(IV)-OH H-atom Abstraction Mn(IV)-F2 trans-Difluoro Mn(IV) Complex Mn(IV)-OH->Mn(IV)-F2 Ligand Exchange (F-) Mn(IV)-F2->Mn(III) F-atom Transfer to Substrate Radical Substrate Substrate Substrate_Radical Substrate_Radical Substrate->Substrate_Radical from Mn(V)=O Product Product Substrate_Radical->Product from Mn(IV)-F2

References

Application Notes and Protocols for the Enantioselective Synthesis of β-Fluoroamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. β-Fluoroamines, in particular, are crucial structural motifs in medicinal chemistry. This document provides detailed application notes and protocols for three prominent and effective strategies for the enantioselective synthesis of chiral β-fluoroamines: Organocatalysis via α-Fluorination of Aldehydes, Hydrogen Bonding Phase-Transfer Catalysis, and Organocatalysis via aza-Henry Reaction.

Organocatalysis via α-Fluorination of Aldehydes followed by Reductive Amination

This strategy provides a versatile and highly enantioselective route to β-fluoroamines starting from readily available aldehydes. The key steps involve the organocatalytic α-fluorination of an aldehyde to generate a chiral α-fluoroaldehyde, which is then subjected to reduction and subsequent reductive amination.

Logical Workflow

cluster_0 Step 1: Enantioselective α-Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Conversion to Leaving Group cluster_3 Step 4: Nucleophilic Substitution Aldehyde Aldehyde aFluoroaldehyde Chiral α-Fluoroaldehyde Aldehyde->aFluoroaldehyde Organocatalyst, NFSI Organocatalyst Organocatalyst (e.g., Imidazolidinone) NFSI Electrophilic Fluorinating Agent (e.g., NFSI) aFluoroalcohol Chiral β-Fluoroalcohol aFluoroaldehyde->aFluoroalcohol NaBH4 Triflate β-Fluoro Triflate aFluoroalcohol->Triflate Tf2O, Pyridine Fluoroamine β-Fluoroamine Triflate->Fluoroamine Amine (R2NH2)

Caption: General workflow for the synthesis of β-fluoroamines via organocatalytic α-fluorination.

Catalytic Cycle for α-Fluorination

Catalyst Imidazolidinone Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde RCHO Fluoroenamine Fluorinated Enamine Intermediate Enamine->Fluoroenamine + NFSI NFSI NFSI Iminium Iminium Ion Fluoroenamine->Iminium Iminium->Catalyst - H+ aFluoroaldehyde α-Fluoroaldehyde Iminium->aFluoroaldehyde + H2O H2O H2O

Caption: Proposed catalytic cycle for the organocatalytic α-fluorination of aldehydes.

Data Presentation
EntryAldehyde (R)AmineYield (%)[1]ee (%)[1]
1PhenylBenzylamine8195
24-MethoxyphenylBenzylamine7596
32-NaphthylBenzylamine7894
4CyclohexylMorpholine6898
5iso-PropylPiperidine6597
Experimental Protocol

Step 1: Enantioselective α-Fluorination of Aldehyde [1]

  • To a solution of the aldehyde (1.0 mmol) in 10% i-PrOH/THF (10 mL) at -20 °C is added the (S)-imidazolidinone catalyst (0.2 mmol, 20 mol%).

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol) is added in one portion.

  • The reaction mixture is stirred at -20 °C for 3 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO3 solution.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude α-fluoroaldehyde is used in the next step without further purification.

Step 2: Reduction to β-Fluoroalcohol [2]

  • The crude α-fluoroaldehyde is dissolved in methanol (10 mL) and cooled to 0 °C.

  • Sodium borohydride (NaBH4, 1.5 mmol) is added portion-wise.

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over Na2SO4 and concentrated to give the crude β-fluoroalcohol, which is purified by column chromatography.

Step 3 & 4: Conversion to β-Fluoroamine [2]

  • To a solution of the β-fluoroalcohol (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added triflic anhydride (1.2 mmol).

  • The mixture is stirred for 30 minutes.

  • The desired amine (2.0 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water and extracted with dichloromethane.

  • The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the β-fluoroamine.

Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC)

This method provides an operationally simple and highly enantioselective synthesis of β-fluoroamines from racemic β-chloroamines using potassium fluoride as the fluoride source. A chiral N-ethyl bis-urea catalyst is employed to facilitate the phase transfer and asymmetric fluorination.

Reaction Workflow

cluster_0 Asymmetric Fluorination racemic_amine Racemic β-Chloroamine aziridinium meso-Aziridinium Ion (in situ) racemic_amine->aziridinium Forms in situ KF Potassium Fluoride (KF) catalyst Chiral Bis-urea Catalyst fluoroamine Enantioenriched β-Fluoroamine aziridinium->fluoroamine KF, Catalyst

Caption: Workflow for enantioselective fluorination via Hydrogen Bonding Phase-Transfer Catalysis.

Catalytic Cycle

G cluster_0 Organic Phase cluster_1 Aqueous/Solid Phase catalyst Chiral Bis-urea Catalyst (U*) complex [U*·F]⁻ catalyst->complex + F⁻ (from aq. phase) ion_pair [U*·F]⁻[Aziridinium]⁺ complex->ion_pair + Aziridinium Ion aziridinium meso-Aziridinium Ion product β-Fluoroamine ion_pair->product Fluoride Attack product->catalyst + Cl⁻ KF KF(s)

Caption: Proposed catalytic cycle for Hydrogen Bonding Phase-Transfer Catalysis.

Data Presentation
EntrySubstrate (β-Chloroamine)Yield (%)[3]e.r.[3]
1N,N-Diallyl-2-chloro-1,2-diphenylethan-1-amine>9993:7
21-(2-Chloro-1,2-diphenylethyl)piperidine9496:4
31-(2-Chloro-1,2-diphenylethyl)pyrrolidine8895:5
44-(2-Chloro-1,2-diphenylethyl)morpholine9296:4
5N-Benzyl-N-(2-chloro-1,2-diphenylethyl)methanamine8594:6
Experimental Protocol[3]
  • To a vial equipped with a magnetic stir bar is added the racemic β-chloroamine (0.05 mmol, 1.0 equiv), chiral N-ethyl bis-urea catalyst (0.0025 mmol, 5 mol%), and potassium fluoride (0.15 mmol, 3.0 equiv).

  • Dichloromethane (0.2 mL) is added, and the vial is sealed.

  • The reaction mixture is stirred vigorously (900 rpm) at room temperature for 24-72 hours.

  • The reaction progress is monitored by ¹⁹F-NMR.

  • Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the enantioenriched β-fluoroamine.

Organocatalysis via aza-Henry Reaction

This strategy enables the synthesis of α,β-disubstituted β-fluoroamines through a carbon-carbon bond-forming reaction. A chiral bifunctional Brønsted acid/base catalyst promotes the enantioselective aza-Henry reaction between an N-Boc imine and an α-fluoronitroalkane, followed by a denitration step.

Reaction Workflow

cluster_0 Step 1: Enantioselective aza-Henry Reaction cluster_1 Step 2: Reductive Denitration Imine N-Boc Imine AzaHenry_Product β-Amino-α-fluoro Nitroalkane Imine->AzaHenry_Product + α-Fluoronitroalkane, Catalyst Nitroalkane α-Fluoronitroalkane Catalyst Chiral Bifunctional Brønsted Acid/Base Catalyst Fluoroamine β-Fluoroamine AzaHenry_Product->Fluoroamine Bu3SnH, AIBN

Caption: Workflow for the synthesis of β-fluoroamines via enantioselective aza-Henry reaction.

Proposed Transition State

Caption: Conceptual representation of the bifunctional catalyst's role in the transition state.

Data Presentation
EntryImine (R¹)α-Fluoronitroalkane (R²)Yield (%)[4]dr[4]ee (%)[4]
1PhenylPhenyl974.8:191
24-BromophenylPhenyl955.2:192
32-ThienylPhenyl886.1:190
4PhenylEthyl709:193
5CyclohexylPhenyl657.5:189
Experimental Protocol

Step 1: Enantioselective aza-Henry Reaction [4]

  • To a solution of the N-Boc imine (0.2 mmol) and the α-fluoronitroalkane (0.24 mmol) in toluene (1.0 mL) at -20 °C is added the chiral bifunctional Brønsted acid/base catalyst (0.01 mmol, 5 mol%).

  • The reaction mixture is stirred at -20 °C for 40 hours.

  • The reaction is then concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the β-amino-α-fluoro nitroalkane.

Step 2: Reductive Denitration [4]

  • To a solution of the β-amino-α-fluoro nitroalkane (0.1 mmol) in benzene (2.0 mL) is added tributyltin hydride (Bu₃SnH, 0.2 mmol) and azobisisobutyronitrile (AIBN, 0.01 mmol).

  • The mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the β-fluoroamine.

References

Application Notes and Protocols for the Direct Monofluorination of Amine Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into amine-containing molecules is a pivotal strategy in modern medicinal chemistry. Monofluorination can significantly modulate the physicochemical and biological properties of a compound, including its metabolic stability, pKa, and binding affinity. This document provides detailed application notes and protocols for several cutting-edge methods for the direct monofluorination of amine structures, catering to the needs of researchers in drug discovery and development.

Electrochemical β-C(sp³)–H Fluorination via Shono Oxidation

This method provides a powerful and operationally simple approach for the site-selective β-C(sp³)–H fluorination of amine derivatives. The strategy involves an initial electrochemical Shono oxidation to generate an enamine intermediate, which then undergoes fluorination.

General Workflow

cluster_0 Electrochemical β-C(sp³)–H Fluorination Amine N-Substituted Amine Shono Electrochemical Shono Oxidation Amine->Shono α,β-Desaturation Enamine Enamine Intermediate Shono->Enamine Fluorination Electrophilic Fluorination Enamine->Fluorination Product β-Fluoro Amine Derivative Fluorination->Product

Caption: Workflow for Electrochemical Fluorination.

Experimental Protocol

Materials:

  • N-substituted amine (e.g., carbamate, amide, sulfonamide) (1.0 equiv)

  • Trifluoroethanol (TFE)

  • Trifluoroacetic acid (TFA) (for basic substrates)

  • Tetraethylammonium hexafluorophosphate (Et₄NPF₆) as the electrolyte

  • Electrophilic fluorinating agent (e.g., Selectfluor™)

  • Hydride source (e.g., NaBH₄)

  • Electrochemical cell with reticulated vitreous carbon (RVC) anode and carbon paper cathode

  • Constant current power supply

Procedure for Electrochemical Shono Oxidation: [1][2]

  • In an oven-dried, undivided electrochemical cell equipped with an RVC anode and a carbon paper cathode, dissolve the N-substituted amine (0.2 mmol, 1.0 equiv) in a solution of TFE.

  • If the substrate contains a basic nitrogen, add TFA (2.0 equiv).

  • Add Et₄NPF₆ as the electrolyte.

  • Pass a constant current of 10 mA through the solution at room temperature for 2 F/mol.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude enamine intermediate.

Procedure for Hydrofluorination of the Enamine Intermediate: [1]

  • Dissolve the crude enamine in an appropriate solvent such as acetonitrile.

  • Add an electrophilic fluorine source, such as Selectfluor™ (1.2 equiv).

  • Add a hydride source, such as NaBH₄ (1.5 equiv), portion-wise at 0 °C.

  • Stir the reaction at room temperature until complete consumption of the enamine is observed by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired β-fluoro amine derivative.

Quantitative Data
Substrate (N-Protecting Group)Product Yield (%)[1]
Boc-pyrrolidine77
Cbz-piperidine75
Ts-azepane68
Boc-L-proline methyl ester72

Photoredox-Catalyzed Nucleophilic Fluorination of Alkoxyamines

This method utilizes visible-light photoredox catalysis to achieve the nucleophilic fluorination of TEMPO-derived alkoxyamines, which can be synthesized from a wide variety of precursors. This approach is particularly valuable for accessing radiolabeled aliphatic fluorides.[3][4]

Catalytic Cycle

cluster_1 Photoredox Nucleophilic Fluorination PC Photocatalyst (e.g., Ir(ppy)₃) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Radical_cation [R-O-TEMPO]⁺˙ PC_excited->Radical_cation SET PC_reduced Reduced PC⁻ PC_excited->PC_reduced Alkoxyamine Alkoxyamine (R-O-TEMPO) Alkoxyamine->Radical_cation Carbocation Carbocation (R⁺) Radical_cation->Carbocation Mesolytic Cleavage TEMPO_radical TEMPO radical Radical_cation->TEMPO_radical Product Fluorinated Product (R-F) Carbocation->Product F⁻ TEMPO_radical->PC PC_reduced->PC Regeneration

Caption: Photoredox Catalytic Cycle.

Experimental Protocol

Materials:

  • TEMPO-derived alkoxyamine (1.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Fluoride source (e.g., CsF or [¹⁸F]KF/K₂₂₂)

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Visible light source (e.g., blue LEDs)

  • Schlenk tube or other suitable reaction vessel

Procedure for ¹⁹F-Fluorination: [4]

  • To an oven-dried Schlenk tube, add the TEMPO-derived alkoxyamine (0.5 mmol, 1.0 equiv), photocatalyst (1 mol%), and CsF (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DCM (to make a 0.05 M solution) and HFIP (10 equiv) via syringe.

  • Irradiate the reaction mixture with blue LEDs at room temperature for 16 hours.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel.

Procedure for ¹⁸F-Radiofluorination: [4]

  • Azeotropically dry [¹⁸F]KF/K₂₂₂ with acetonitrile.

  • Prepare a solution of the alkoxyamine precursor and the photocatalyst in anhydrous DCM.

  • Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂.

  • Irradiate the mixture with blue LEDs at room temperature for 20 minutes.

  • Purify the crude product using semi-preparative HPLC to obtain the ¹⁸F-labeled product.

Quantitative Data
Substrate PrecursorProductRadiochemical Yield (%)[4]
4-Methoxybenzyl bromide1-(4-Methoxybenzyl)-[¹⁸F]fluoride92
4-Bromobenzyl bromide1-(4-Bromobenzyl)-[¹⁸F]fluoride85
(4-Chlorophenyl)methanol1-(4-Chlorobenzyl)-[¹⁸F]fluoride78
4-Iodobenzaldehyde1-(4-Iodobenzyl)-[¹⁸F]fluoride65

Palladium-Catalyzed γ-C(sp³)–H Fluorination of Free Amines

This method enables the direct fluorination of unactivated C(sp³)–H bonds at the γ-position of free aliphatic amines using a transient directing group strategy.[5]

General Scheme

cluster_2 Pd-Catalyzed γ-C(sp³)–H Fluorination Free_Amine Free Aliphatic Amine Imine In situ Imine Formation Free_Amine->Imine TDG Transient Directing Group (2-hydroxynicotinaldehyde) TDG->Imine Product γ-Fluoro Amine Imine->Product C-H Activation & Fluorination Pd_Catalyst Pd(OAc)₂ / Ligand Pd_Catalyst->Product Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor) Fluorinating_Agent->Product

Caption: Palladium-Catalyzed Fluorination Workflow.

Experimental Protocol

Materials:

  • Free aliphatic amine (1.0 equiv)

  • 2-hydroxynicotinaldehyde (transient directing group) (0.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Pyridone ligand (e.g., 3-bromo-5-trifluoromethyl-2-pyridone) (50 mol%)

  • Electrophilic fluorinating agent (e.g., 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate or Selectfluor) (2.0 equiv)

  • Silver additive (e.g., Ag₂CO₃) (for methylene C-H fluorination)

  • Hexafluoroisopropanol (HFIP) as solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure for γ-Methyl C–H Fluorination: [5]

  • To a screw-capped vial, add the aliphatic amine (0.10 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol), 2-hydroxynicotinaldehyde (0.05 mmol), the pyridone ligand (0.05 mmol), and the electrophilic fluorinating agent (0.20 mmol).

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add HFIP (1.0 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 70 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Procedure for γ-Methylene C–H Fluorination:

Follow the same procedure as for methyl fluorination, with the addition of Ag₂CO₃ (2.0 equiv) to the reaction mixture.

Quantitative Data
Amine SubstratePosition FluorinatedProduct Yield (%)[5]
2-Methyl-1-pentanamineγ-methyl48
3-Aminohexaneγ-methyl45
Cyclohexylamineγ-methylene65
4-Methylcyclohexylamineγ-methylene58

Copper-Catalyzed Three-Component Aminofluorination of Alkenes

This method provides direct access to diverse β-fluoroalkylamines through a copper-catalyzed three-component reaction of an alkene, an amine precursor, and a fluoride source.[6]

Proposed Mechanism

cluster_3 Cu-Catalyzed Aminofluorination Amine_Precursor O-benzoylhydroxylamine Aminyl_Radical Aminyl Radical Cation Amine_Precursor->Aminyl_Radical N-O Cleavage Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Aminyl_Radical Carbon_Radical Carbon-centered Radical Aminyl_Radical->Carbon_Radical Electrophilic Addition Alkene Alkene Alkene->Carbon_Radical Product β-Fluoroalkylamine Carbon_Radical->Product Nucleophilic Fluorination Fluoride Fluoride Source (Et₃N·3HF) Fluoride->Product

Caption: Proposed Mechanism for Aminofluorination.

Experimental Protocol

Materials:

  • Alkene (1.0 equiv)

  • O-benzoylhydroxylamine (amine precursor) (1.2 equiv)

  • Cu(OTf)₂ (10 mol%)

  • Et₃N·3HF (fluoride source) (2.0 equiv)

  • Dichloromethane (DCM) as solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure: [6]

  • To an oven-dried reaction tube, add Cu(OTf)₂ (0.02 mmol, 10 mol%), the O-benzoylhydroxylamine (0.24 mmol, 1.2 equiv), and the alkene (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DCM (2.0 mL) followed by Et₃N·3HF (0.4 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
Alkene SubstrateAmine PrecursorProduct Yield (%)[6]
StyreneN,N-Dibenzylhydroxylamine85
4-MethylstyreneN-Methyl-N-phenylhydroxylamine78
1-OcteneMorpholine-derived hydroxylamine65
1,3-CyclohexadieneN,N-Diethylhydroxylamine72 (as 1,4-adduct)

References

Troubleshooting & Optimization

troubleshooting low yields in monofluorination reactions with Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monofluorination reactions using Deoxo-Fluor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My monofluorination reaction has a low yield or did not proceed to completion. What are the common causes and how can I improve it?

Low yields in Deoxo-Fluor reactions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Stoichiometry: An insufficient amount of Deoxo-Fluor is a frequent cause of incomplete reactions. While a slight excess is often recommended, the optimal amount can be substrate-dependent.

    • Recommendation: Start with 1.1-1.5 equivalents of Deoxo-Fluor. For less reactive substrates, increasing the equivalents to 3 or even 4 may be necessary. However, note that a further increase beyond this may not significantly improve the yield and increases cost.[1] In one study, increasing from 1.4 to 3 equivalents of Deoxo-Fluor improved the yield of a gem-difluorination from 27% to 63%.[1]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

    • Recommendation: Monitor the reaction progress using techniques like TLC or GC-MS.[2][3] For many reactions, stirring overnight at room temperature after an initial cooled addition is effective.[2] For less reactive substrates, such as some diaryl ketones, heating may be required. A reaction temperature of 90 °C has been shown to be effective, while increasing to 100 °C did not improve the yield.[1] It is critical not to exceed an oil bath temperature of 110 °C due to the decomposition of Deoxo-Fluor starting at 140 °C.[1]

  • Substrate Reactivity: The electronic and steric properties of your substrate significantly impact reactivity.

    • Electron-donating groups can decrease the reactivity of the substrate, leading to lower yields.[1]

    • Steric hindrance around the reaction center can impede the approach of the fluorinating agent, resulting in poor conversion. For example, the gem-difluorination of 2-chlorobenzophenone resulted in only a 20% yield due to steric hindrance.[1]

    • Recommendation: For sterically hindered or electronically deactivated substrates, prolonged reaction times, increased temperature (within safety limits), and a higher excess of Deoxo-Fluor may be required.

  • Moisture Contamination: Deoxo-Fluor reacts violently and exothermically with water, generating corrosive hydrogen fluoride (HF) and inactivating the reagent.[1][2][3][4][5]

    • Recommendation: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]

Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

The most common side reaction is elimination, particularly with secondary and tertiary alcohols, leading to the formation of alkenes.[3][6]

  • Minimizing Elimination:

    • Low Temperatures: Perform the addition of Deoxo-Fluor at low temperatures (e.g., -78 °C to 0 °C) and allow the reaction to warm slowly to room temperature.[2][3]

    • Choice of Solvent: Dichloromethane (DCM) is the most commonly used and preferred solvent.[2]

    • Alternative Reagents: For substrates particularly prone to elimination, newer reagents like XtalFluor-E and XtalFluor-M have been reported to provide significantly fewer elimination byproducts compared to Deoxo-Fluor.[6]

Another potential issue is the formation of N,N-bis(2-methoxyethyl)amine as a byproduct, which can react with acyl fluoride intermediates in reactions starting from carboxylic acids.

  • Managing Amine Byproduct:

    • Purification: This byproduct can often be removed by a simple filtration through a short silica gel pad before the addition of a nucleophile in one-pot procedures.

Q3: How should I properly handle and store Deoxo-Fluor?

Proper handling and storage are crucial for both safety and maintaining the reagent's activity.

  • Handling:

    • Always handle Deoxo-Fluor in a well-ventilated fume hood.[1]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

    • Deoxo-Fluor is volatile and a respiratory hazard.[1]

    • Use dry glassware and syringes under an inert atmosphere to prevent contact with moisture.[3] Plastic reaction vessels may be preferred for larger scale reactions to avoid etching of glassware by HF, which is generated upon contact with water.[3][7]

  • Storage:

    • Store Deoxo-Fluor in a cool, dry place, typically refrigerated (2-8 °C).[8]

    • Store under an inert atmosphere (nitrogen or argon) to protect from moisture.[8]

Q4: My reaction mixture turned dark or viscous. What does this indicate?

  • Darkening of the reaction mixture to a red or dark red color is common and does not necessarily indicate a failed reaction.[1]

  • Viscosity or solidification can be due to the precipitation of salts formed as byproducts or, in some cases, polymerization.[3] Ensure efficient stirring to maintain a homogeneous mixture. If stirring becomes difficult with high molecular weight substrates, this may not negatively affect the reaction yield as the mixture often becomes more mobile as the reaction progresses.[1]

Q5: What is the correct workup procedure for a Deoxo-Fluor reaction?

A careful aqueous workup is necessary to quench the reaction and remove byproducts.

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Be cautious as this will generate CO₂ gas, so ensure adequate venting.[1] Foaming may also occur due to residual Deoxo-Fluor or its decomposition products.[1]

  • Extract the product with a suitable organic solvent, such as dichloromethane.[1][2]

  • Wash the combined organic layers with water and then brine.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product as necessary, typically by column chromatography.[1][2]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield in Deoxo-Fluor Reactions

ParameterSubstrateConditionsYield (%)Reference
Equivalents of Deoxo-Fluor Benzophenone1.4 equiv., 24 h, 90 °C27[1]
Benzophenone3.0 equiv., 24 h, 90 °C63[1]
Benzophenone4.0 equiv., 24 h, 90 °CNo significant improvement[1]
Reaction Time 4,4'-Difluorobenzophenone3.0 equiv., 4 h, 90 °C56 (conversion)[1]
4,4'-Difluorobenzophenone3.0 equiv., 24 h, 90 °C75 (conversion)[1]
Substrate Electronics 4-Nitrobenzophenone (EWG)3.0 equiv., 24 h, 90 °C95[1]
4-Methoxybenzophenone (EDG)3.0 equiv., 24 h, 90 °C13[1]
Steric Hindrance 4-Chlorobenzophenone3.0 equiv., 24 h, 90 °C85[1]
2-Chlorobenzophenone3.0 equiv., 24 h, 90 °C20[1]

Experimental Protocols

General Protocol for Monofluorination of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reaction Initiation: Cool the solution to 0 °C (or -78 °C for more reactive substrates) using an appropriate cooling bath.[2]

  • Reagent Addition: Slowly add Deoxo-Fluor (1.1-3.0 equivalents) dropwise to the stirred solution via the dropping funnel.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[2]

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yields in Monofluorination Reactions start Low Yield or Incomplete Reaction check_reagent Check Reagent Stoichiometry (1.1-3.0 equiv.) start->check_reagent check_time_temp Review Reaction Time & Temperature (Monitor by TLC/GC-MS) check_reagent->check_time_temp Sufficient? increase_reagent Increase Deoxo-Fluor (up to 4 equiv.) check_reagent->increase_reagent Insufficient? check_substrate Assess Substrate Reactivity (Sterics/Electronics) check_time_temp->check_substrate Sufficient? increase_time_temp Increase Reaction Time or Temperature (up to 110°C bath) check_time_temp->increase_time_temp Insufficient? check_moisture Verify Anhydrous Conditions (Dry glassware, solvent, inert atm.) check_substrate->check_moisture Reactive? force_conditions Force Conditions for Difficult Substrates check_substrate->force_conditions Unreactive? dry_system Thoroughly Dry System and Re-run check_moisture->dry_system Moisture Present? success Reaction Optimized (Improved Yield) check_moisture->success Anhydrous? increase_reagent->success increase_time_temp->success force_conditions->success dry_system->success

Caption: Troubleshooting workflow for low-yield monofluorination reactions.

MonofluorinationMechanism Proposed SN2 Mechanism for Monofluorination of an Alcohol cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_transition_state SN2 Transition State cluster_products Products Alcohol R-OH (Alcohol) Intermediate R-O-SF₂(N(CH₂CH₂OCH₃)₂) (Alkoxyaminosulfurane Intermediate) Alcohol->Intermediate + Deoxo-Fluor, - HF DeoxoFluor ((CH₃OCH₂CH₂)₂N)SF₃ (Deoxo-Fluor) TS [F⁻ --- R --- O-SF₂(N(CH₂CH₂OCH₃)₂) ]‡ Intermediate->TS + F⁻ (from HF or another Deoxo-Fluor molecule) Product R-F (Alkyl Fluoride) TS->Product Inversion of Stereochemistry Byproduct ((CH₃OCH₂CH₂)₂N)S(=O)F (Thionyl Fluoride Amide) TS->Byproduct

Caption: Reaction pathway for the monofluorination of an alcohol with Deoxo-Fluor.

References

Technical Support Center: Optimizing Regioselectivity in Aromatic Monofluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective monofluorination of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective monofluorination of aromatic compounds?

A1: The primary challenges stem from the high reactivity of many fluorinating agents and the often subtle differences in reactivity between various C-H bonds on an aromatic ring.[1][2] Key issues include:

  • Low Selectivity: Electrophilic fluorinating agents can be aggressive, leading to mixtures of constitutional isomers and polyfluorinated products.[1]

  • Harsh Reaction Conditions: Some methods require harsh conditions that may not be compatible with complex molecules bearing sensitive functional groups.

  • Substrate Specificity: A method that works well for one class of aromatic compounds may not be applicable to another.

  • Competing Reactions: The fluorinating agent can sometimes react with other nucleophilic sites in the molecule, leading to undesired byproducts.[1]

Q2: What are the principal strategies to control regioselectivity in aromatic C-H fluorination?

A2: Several strategies have been developed to address the challenge of regioselectivity:

  • Directing Groups: Employing a directing group that chelates to a metal catalyst can guide the fluorination to a specific position, typically ortho to the directing group.[3][4] This is a powerful strategy for predictable outcomes.

  • Transient and In Situ Directing Groups: These are temporary directing groups that are formed in situ, guide the fluorination, and are subsequently removed, offering a more efficient synthetic route.[5][6][7]

  • Photocatalysis: Visible-light photocatalysis can generate reactive intermediates under mild conditions, enabling regioselective fluorination through different mechanistic pathways, such as single electron transfer (SET).

  • Enzymatic Fluorination: Biocatalysis using engineered enzymes, like cytochrome P450s, can offer exceptional regioselectivity and stereoselectivity under mild, aqueous conditions.[8][9][10]

  • Substrate Control: The inherent electronic properties of the aromatic substrate can direct fluorination. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta.[11][12][13]

Q3: How do I choose the right fluorinating agent for my reaction?

A3: The choice of fluorinating agent is critical and depends on the reaction mechanism.

  • Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[3][14][15] Selectfluor is often preferred due to its relative stability and ease of handling. Theoretical studies suggest that the reaction with Selectfluor proceeds via a single electron transfer (SET) mechanism.[14][16]

  • Nucleophilic Fluorination: Sources like cesium fluoride (CsF) or potassium fluoride (KF) are used, often in combination with a catalyst system that can activate the aromatic ring for nucleophilic attack.[17] This is particularly useful for electron-deficient arenes.

  • Radical Fluorination: Some methods generate fluorine radicals, which can then react with the aromatic ring. The regioselectivity in these cases can be influenced by the stability of the resulting radical intermediate.

Troubleshooting Guides

Issue 1: Poor Regioselectivity / Mixture of Isomers

Possible Causes & Solutions

CauseSuggested Solution
Fluorinating agent is too reactive. Consider a less reactive fluorinating agent or modify the reaction conditions (e.g., lower temperature, slower addition of the reagent).
Electronic bias of the substrate is weak. If the substrate's inherent electronics do not strongly favor one position, consider introducing a directing group to force selectivity.[3][4]
Steric hindrance is preventing reaction at the desired site. A directing group with a longer linker arm might be necessary to reach the target C-H bond. Alternatively, a different catalytic system with a smaller ligand might be effective.
Multiple reactive sites with similar activation energies. Utilize computational tools to predict the most reactive sites.[18][19][20] This can help in redesigning the substrate or choosing a more selective method. The RegioSQM method, for example, can predict regioselectivity by identifying the aromatic carbon with the highest proton affinity.[18]
Issue 2: Low or No Product Yield

Possible Causes & Solutions

CauseSuggested Solution
Catalyst deactivation. Ensure all reagents and solvents are pure and dry. Catalyst poisoning can be an issue. Consider using a higher catalyst loading or a more robust catalyst.
Incorrect reaction conditions. Optimize reaction parameters such as temperature, solvent, and reaction time. For photocatalytic reactions, ensure the light source has the correct wavelength and intensity.
Poor substrate solubility. Low solubility can hinder the reaction.[21][22][23] Choose a solvent system in which all components are soluble at the reaction temperature.
Unfavorable reaction thermodynamics/kinetics. The desired transformation may be energetically unfavorable. A different synthetic approach, such as a multi-step sequence, may be necessary.
Issue 3: Formation of Undesired Byproducts (e.g., Polyfluorination, Decomposition)

Possible Causes & Solutions

CauseSuggested Solution
Over-reaction of the product. Use a stoichiometric amount of the fluorinating agent or add it slowly to the reaction mixture. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.
Substrate decomposition. The reaction conditions may be too harsh for the substrate. Consider milder methods like enzymatic fluorination or photocatalysis.[8][10]
Reaction with solvent or additives. Ensure the solvent and any additives are inert under the reaction conditions. For example, some strong bases can deprotonate DMSO.[24]

Visualizing Methodologies

The following diagrams illustrate the logical flow of common strategies for achieving regioselective monofluorination.

directing_group_strategy Directing Group Strategy for ortho-Monofluorination sub Aromatic Substrate with Directing Group (DG) intermediate Cyclometalated Intermediate (DG coordinates to metal) sub->intermediate Coordination cat Metal Catalyst (e.g., Pd(OAc)₂) cat->intermediate reagent Fluorinating Agent (e.g., NFSI) fluorination Oxidative Addition of F source & Reductive Elimination reagent->fluorination cleavage C-H Activation at ortho-position intermediate->cleavage product ortho-Fluorinated Product cleavage->fluorination fluorination->product

Caption: Workflow for directing group-assisted ortho-monofluorination.

photocatalytic_cycle Simplified Photocatalytic Cycle for Aromatic Fluorination PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_star->PC Cycle Regeneration Arene_radical Arene Radical Cation PC_star->Arene_radical SET Arene Aromatic Substrate Arene->Arene_radical Product Fluorinated Arene Arene_radical->Product + F⁻ - H⁺ F_source Fluoride Source (Nu-F) F_source->Product

Caption: Key steps in a photocatalytic monofluorination reaction.

Experimental Protocols

Protocol 1: Palladium-Catalyzed ortho-Monofluorination Using a Pyridine Directing Group

This protocol is a generalized procedure based on palladium-catalyzed C-H activation.[3]

Materials:

  • Aryl-N-heterocyclic substrate (e.g., 2-phenylpyridine) (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl-N-heterocyclic substrate, Pd(OAc)₂, and NFSI.

  • Add the anhydrous solvent, followed by the trifluoroacetic acid.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for ortho-Fluorination

Directing GroupCatalyst SystemFluorinating AgentTypical Yield (%)Regioselectivity
PyridinePd(OAc)₂ / TFANFSI60-85>95% ortho
QuinoxalinePd(OAc)₂ / TFANFSI70-90>95% ortho
PyrazolePd(OAc)₂ / TFANFSI55-80>95% ortho
Benzo[d]oxazolePd(OAc)₂ / TFANFSI65-88>95% ortho

Data compiled and generalized from findings in related literature.[3]

Protocol 2: Boron-Directed Regiospecific Benzannulation for Fluoroalkyl Arenes

This protocol provides a method for synthesizing fluoroalkyl-substituted aromatic compounds with complete regiocontrol via a cycloaddition strategy.[21][22][23][25]

Materials:

  • Fluoroalkyl trifluoroborate salt (1.0 equiv)

  • Pyrone derivative (1.1 equiv)

  • Boron trichloride (BCl₃, 1.0 M solution in hexanes) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the fluoroalkyl trifluoroborate salt and the pyrone derivative in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the BCl₃ solution dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by ¹⁹F NMR or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting arylboronic acid or corresponding borane complex by silica gel chromatography or crystallization.

Regioselectivity Data for Boron-Directed Cycloaddition

Fluoroalkyl GroupDirecting Group on AlkyneProduct TypeYield (%)Regioselectivity
CF₃Pyridin-2-ylArylboronic acid85-95Complete
C₄F₉Thiazol-2-ylArylboronic acid80-92Complete
CF₃Oxazol-4-ylArylboronic acid88Complete
CF₃N,N-diethylamideArylboronic acid75-85Complete

Data generalized from studies on boron-directed cycloaddition reactions.[21][22][23]

References

identifying common side reactions in monofluorination with NFSI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monofluorination reactions using N-Fluorobenzenesulfonimide (NFSI).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during monofluorination experiments with NFSI, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My monofluorination reaction is resulting in a low yield or no product at all. What are the common culprits?

Several factors can contribute to poor or no conversion in NFSI fluorination reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may struggle to react with electron-poor or sterically hindered substrates.[1]

    • Solution: Consider using a stronger fluorinating agent if your substrate is particularly challenging. Alternatively, reaction conditions can be optimized by screening different solvents, temperatures, or catalysts to enhance reactivity.[1]

  • Improper Solvent Choice: The solvent plays a crucial role in the reaction's success.[1]

    • Solution: Consult literature for solvent systems proven to be effective for similar substrates. Common solvents for NFSI fluorination include acetonitrile, dichloromethane, and THF.[2]

  • Incorrect Stoichiometry: An improper ratio of the substrate, base (if used), and NFSI can lead to incomplete reaction or the formation of byproducts.[1]

    • Solution: Carefully verify the stoichiometry of all reagents. It may be necessary to perform a titration of the base if its activity is .

  • Suboptimal Reaction Temperature: The ideal temperature can vary significantly based on the substrate and any catalysts employed.[1]

    • Solution: Experiment with a range of temperatures. Some reactions may require heating to proceed, while others need to be cooled to minimize side reactions.[1]

  • Presence of Moisture: While some NFSI reactions are tolerant to water, it can be detrimental in others, particularly when using strong bases or moisture-sensitive catalysts.[1]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when employing moisture-sensitive reagents.

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions?

NFSI is a versatile reagent that can participate in several reaction pathways other than fluorination, leading to the formation of unwanted byproducts.[1][3][4] The primary side reactions include:

  • Sulfonylation: The nucleophile may attack one of the sulfur atoms of NFSI instead of the fluorine atom, resulting in a sulfonated byproduct.[1][4] This is more common with "hard" nucleophiles.[1]

  • Amination: NFSI can act as an aminating agent, leading to the formation of N-substituted products.[1][3] This pathway can be more prevalent, especially when using transition metal catalysts.[1]

  • Oxidation: NFSI is a strong oxidant and can promote oxidation of organometallic intermediates, which can lead to various byproducts depending on the substrate and reaction conditions.[3][5]

  • Fluorodemethylation: In some cases, particularly with activated aromatic compounds, NFSI can induce fluorodemethylation.[4][6]

Q3: How can I minimize the formation of these side products?

Minimizing side reactions often involves careful optimization of the reaction conditions:

  • To Minimize Sulfonylation: This side reaction can sometimes be suppressed by modifying the reaction conditions, such as changing the solvent or temperature, to favor attack at the fluorine atom.[1]

  • To Minimize Amination: If amination is a significant issue, especially with transition metal catalysis, consider exploring catalyst-free conditions if suitable for your substrate.[1] Alternatively, screening different metal catalysts may identify one that favors fluorination over amination.[1]

  • General Strategies:

    • Control of Stoichiometry: Using the correct ratio of reagents is critical. Excess base, for instance, can sometimes promote side reactions.[7]

    • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired fluorination pathway.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A solvent screen is often a valuable optimization step.

Q4: I am seeing multiple fluorine additions to my product. How can I control the selectivity for monofluorination?

The formation of difluorinated or polyfluorinated products can be an issue, especially with highly activated substrates.

  • Stoichiometric Control: Carefully controlling the stoichiometry of NFSI is the primary method to favor monofluorination. Using 1.0 equivalent or a slight excess of NFSI is a good starting point.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-fluorination. Monitor the reaction progress by techniques like TLC or LC-MS to stop the reaction once the desired monofluorinated product is maximized.

  • Dilution: Running the reaction under more dilute conditions can sometimes disfavor multiple additions.

Quantitative Data on Side Reactions

The following table summarizes yields of desired monofluorinated products versus common side products in reactions with NFSI under various conditions.

Substrate TypeReaction ConditionsDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)Reference
1,3,5-TrimethoxybenzeneNFSI (1.0 equiv), Ball Milling, 30 Hz, 3 h51% (Monofluorinated)Difluorinated ProductsNot specified[4][8]
1,3,5-TrimethoxybenzeneNFSI (2.0 equiv), Ball Milling, 30 Hz, 3 h7% (Monofluorinated)4,4-difluoro-3,5-dimethoxy-2,5-cyclohexadienone, (PhSO2)2NCH380%, 82%[9]
ImidazoleNFSI (1.0 equiv), NaHCO3 (0.5 equiv), Ball Milling0% (Fluorinated)1-(Benzenesulfonyl)imidazole41%[8]
1-AcetylindoleNFSI, K2CO3 (catalytic), Dichloroethane, 60 °C, 24 h0% (Fluorinated)C-3 Amidated Product4%[4][8]
1-AcetylindoleNFSI, Ball Milling, 60 °C, 1.5 h0% (Fluorinated)C-3 Amidated Product37%[4][8]

Experimental Protocols

General Protocol for Electrophilic Monofluorination of a β-Ketoester:

  • To a solution of the β-ketoester (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, CH3CN) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., -78 °C or room temperature), add a base (e.g., NaH, LiHMDS) (1.0-1.2 equiv).

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of NFSI (1.0-1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at the same temperature or warm to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monofluorinated product.

Visualizations

Troubleshooting_Monofluorination Start Start: Monofluorination with NFSI Problem Problem Observed Start->Problem LowYield Low/No Yield Problem->LowYield e.g. Byproducts Byproduct Formation Problem->Byproducts e.g. Overfluorination Multiple Fluorine Additions Problem->Overfluorination e.g. Cause1 Insufficiently Nucleophilic Substrate LowYield->Cause1 Potential Cause Cause2 Improper Solvent/Temperature LowYield->Cause2 Potential Cause Cause3 Incorrect Stoichiometry LowYield->Cause3 Potential Cause Cause4 Moisture Contamination LowYield->Cause4 Potential Cause SideReaction1 Sulfonylation Byproducts->SideReaction1 Common Side Reaction SideReaction2 Amination Byproducts->SideReaction2 Common Side Reaction SideReaction3 Oxidation Byproducts->SideReaction3 Common Side Reaction Cause5 Highly Activated Substrate Overfluorination->Cause5 Potential Cause Cause6 Excess NFSI/ Long Reaction Time Overfluorination->Cause6 Potential Cause Solution1 Optimize Conditions (Solvent, Temp, Catalyst) Cause1->Solution1 Solution Cause2->Solution1 Solution Solution2 Verify Reagent Stoichiometry & Purity Cause3->Solution2 Solution Solution3 Use Anhydrous Techniques Cause4->Solution3 Solution Solution4 Modify Conditions to Disfavor Side Reaction SideReaction1->Solution4 Solution SideReaction2->Solution4 Solution SideReaction3->Solution4 Solution Solution5 Control NFSI Stoichiometry & Reaction Time Cause5->Solution5 Solution Cause6->Solution5 Solution

Caption: Troubleshooting workflow for NFSI monofluorination.

Side_Reactions NFSI NFSI (N-Fluorobenzenesulfonimide) DesiredProduct Monofluorinated Product NFSI->DesiredProduct Attack at F (Desired Pathway) Sulfonylation Sulfonylated Byproduct NFSI->Sulfonylation Attack at S (Side Reaction) Amination Aminated Byproduct NFSI->Amination Acts as N Source (Side Reaction) Oxidation Oxidized Byproduct NFSI->Oxidation Acts as Oxidant (Side Reaction) Nucleophile Nucleophile (Substrate) Nucleophile->DesiredProduct Nucleophile->Sulfonylation Nucleophile->Amination Nucleophile->Oxidation

Caption: Competing reaction pathways in NFSI monofluorination.

References

Technical Support Center: Stereoselective Fluorination of Conformationally Flexible Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stereoselective fluorination of conformationally flexible rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these complex transformations.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereocontrol in the fluorination of conformationally flexible rings so challenging?

A1: The primary challenge arises from the inherent conformational flexibility of medium-sized rings (e.g., cycloheptane).[1] These rings exist as a dynamic equilibrium of multiple low-energy conformations. This conformational mobility makes it difficult for a reagent or catalyst to selectively approach and react with one face of the ring, often leading to a mixture of diastereomers and a lack of stereocontrol.[1] Additionally, the proximity of various parts of the ring in certain conformations can promote undesirable side reactions such as eliminations and transannular reactions.[1]

Q2: What are the most common strategies to improve stereoselectivity in these reactions?

A2: Several key strategies can be employed to enhance stereocontrol:

  • Directing Groups: Introducing a functional group that can direct the fluorinating agent to a specific face of the ring is a powerful approach. These can be covalently attached to the substrate or used as transient directing groups that associate in situ.[2][3][4]

  • Substrate Control: Leveraging the existing stereochemistry and functional groups on the substrate can influence the trajectory of the fluorinating agent.[5][6] Neighboring group participation, where a nearby functional group interacts with the reaction center, can significantly enhance selectivity.[1][5]

  • Catalysis: The use of chiral catalysts, such as organocatalysts (e.g., Cinchona alkaloids) or transition metal complexes, can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer.[7][8][9]

  • Reaction Condition Optimization: Fine-tuning reaction parameters like temperature, solvent, and the choice of fluorinating reagent is critical.[1][10] Lowering the temperature, for instance, can sometimes favor a single reaction pathway.[1]

Q3: Which fluorinating reagents are commonly used for conformationally flexible rings?

A3: The choice of fluorinating reagent is crucial and depends on the substrate and the desired transformation. Common classes of reagents include:

  • Nucleophilic Deoxyfluorination Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are frequently used to replace hydroxyl groups with fluorine, typically proceeding with an inversion of stereochemistry.[1][5]

  • Electrophilic Fluorinating Reagents: Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are often employed in catalytic systems for the fluorination of electron-rich species like enol ethers or in organocatalytic α-fluorination of ketones.[1][7][8][9]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity
Possible Causes Troubleshooting Steps & Solutions
High conformational flexibility of the substrate. - Lower the reaction temperature: This can help to favor a single, lower-energy conformation, potentially leading to a more selective reaction.[1]- Introduce a directing group: A well-placed functional group can pre-organize the substrate and direct the approach of the fluorinating agent.[2][3][4]
Reaction proceeding through an SN1-type mechanism. - Favor SN2 conditions: For deoxyfluorination reactions, ensure conditions are optimal for an SN2 pathway, which results in stereochemical inversion. This may involve using a less polar solvent or a more nucleophilic fluoride source.[1]
Sub-optimal catalyst or reagent choice. - Screen different catalysts: If using a catalytic system, screen a variety of chiral ligands or organocatalysts to find one that provides better stereochemical induction for your specific substrate.[7][8]- Evaluate different fluorinating reagents: The steric bulk and reactivity of the fluorinating agent can influence selectivity.[1][5]
Problem 2: Low Yield
Possible Causes Troubleshooting Steps & Solutions
Inactive or degraded fluorinating reagent. - Use a fresh bottle of reagent: Reagents like DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time. Ensure proper storage under anhydrous conditions.[1]
Insufficient reagent. - Increase the equivalents of the fluorinating reagent: For sterically hindered substrates, a larger excess of the reagent may be necessary to drive the reaction to completion.[1]
Low reaction temperature. - Gradually increase the reaction temperature: Some fluorination reactions require heating. However, be cautious as higher temperatures can also lead to increased side products and lower selectivity.[1]
Poor leaving group (for deoxyfluorination). - Activate the hydroxyl group: If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source.[1]
Catalyst deactivation. - Investigate potential catalyst poisons: In palladium-catalyzed reactions, for example, the formation of palladium black can indicate catalyst deactivation. Additives may be required to prevent this.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature to provide a benchmark for expected outcomes.

Table 1: Organocatalytic α-Fluorination of Cyclic Ketones

SubstrateCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
(R)-3-methyl cyclohexanoneCinchona Alkaloid Derivative99:1 (trans)99%69%
(R)-3-methyl cyclohexanonePseudo-enantiomeric Cinchonidine Catalyst99:1 (cis)99%62%
4-phenyl-cyclohexanoneCinchona Alkaloid Derivative-97%-
CycloheptanoneCinchona Alkaloid Derivative-98%45%
Data sourced from a study on enantioselective organocatalytic α-fluorination of cyclic ketones.[8]

Table 2: Palladium-Catalyzed Three-Component Arylfluorination

Alkene SubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
1,2,2-trisubstituted alkene>20:195%75%
1,1,2-trisubstituted alkene>20:192%68%
Data from a study employing a transient directing group strategy.[11]

Experimental Protocols

Key Experiment: Deoxyfluorination of a Dihydroxylated Cycloalkane

This protocol is a general method for the deoxyfluorination of diols using Deoxofluor.

Method A: Deoxofluor

  • Preparation: To a solution of the dihydroxylated compound (0.50 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere, add Deoxofluor (50% in toluene, amount specified per substrate).

  • Reaction: Stir the reaction mixture at 20 °C for the time indicated for the specific substrate.

  • Work-up: Dilute the solution with CH₂Cl₂ (30 mL) and wash with a saturated aqueous NaHCO₃ solution (2 x 20 mL).

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Method B: Deoxofluor with DBU

  • Preparation: To a solution of the dihydroxylated compound (0.50 mmol) in anhydrous CH₂Cl₂ (15 mL) under an argon atmosphere, add 4 equivalents of DBU and 1.5 equivalents of Deoxofluor (50% in toluene).

  • Reaction: Stir the solution at 20 °C for the time required for the specific substrate.

  • Work-up and Isolation: Follow steps 3 and 4 from Method A.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Troubleshooting_Low_Stereoselectivity start Low Stereoselectivity Observed cause1 High Conformational Flexibility start->cause1 cause2 SN1 Mechanism Dominates start->cause2 cause3 Sub-optimal Catalyst/Reagent start->cause3 solution1a Lower Reaction Temperature cause1->solution1a solution1b Introduce Directing Group cause1->solution1b solution2 Favor SN2 Conditions (e.g., less polar solvent) cause2->solution2 solution3a Screen Chiral Catalysts/Ligands cause3->solution3a solution3b Evaluate Different Fluorinating Reagents cause3->solution3b

Caption: Troubleshooting workflow for low stereoselectivity.

Directing_Group_Strategy_Workflow sub Conformationally Flexible Substrate complex Substrate-DG Complex (Pre-organized Conformation) sub->complex + DG dg Directing Group (DG) dg->complex product Stereodefined Fluorinated Product complex->product + Fluorinating Reagent reagent Fluorinating Reagent reagent->product

Caption: Logic of a directing group strategy.

References

overcoming challenges in the late-stage monofluorination of natural products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for late-stage monofluorination of natural products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the late-stage monofluorination of complex natural products.

Question 1: Low or no yield of the desired fluorinated product.

Answer:

Low or no product yield is a common issue in late-stage fluorination. Several factors could be contributing to this outcome. Consider the following troubleshooting steps:

  • Reagent Choice and Reactivity: The choice of fluorinating agent is critical and depends on the nature of your substrate and the target C-F bond (C(sp³)-F vs. C(sp²)-F).

    • For deoxyfluorination of alcohols: Reagents like DAST (diethylaminosulfur trifluoride) and its analogues (XtalFluor, Deoxo-Fluor) are common, but can lack functional group tolerance and lead to side reactions.[1][2] PhenoFluor has been reported as a more chemoselective option for complex alcohols.[1][3]

    • For C-H fluorination: Electrophilic reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used.[1][4][5] The reactivity of these reagents can be modulated by catalysts.

    • For nucleophilic fluorination: The poor nucleophilicity of the fluoride ion, often due to strong hydrogen bonding, can be a major hurdle.[4][6] Using "naked" fluoride sources or phase-transfer catalysts can enhance reactivity.[7]

  • Reaction Conditions: Optimization of reaction parameters is crucial.

    • Temperature: Some reactions require elevated temperatures, which can also lead to degradation or side reactions like elimination.[3][6] A systematic evaluation of the reaction temperature is recommended.

    • Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction outcome. Common solvents include dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and toluene.

    • Additives: The addition of bases or other additives can influence the reaction rate and selectivity.[8][9]

  • Substrate Stability: Natural products are often complex and may be unstable under the reaction conditions. Degradation of the starting material is a possible cause for low yield. Analyze the crude reaction mixture for signs of decomposition.

  • Protecting Groups: Sensitive functional groups on the natural product may need to be protected to prevent unwanted side reactions.[10] A careful protecting group strategy is often necessary for successful late-stage fluorination.

Question 2: Poor site-selectivity leading to a mixture of isomers.

Answer:

Achieving high site-selectivity in complex molecules is a significant challenge.[4] Here are some strategies to improve it:

  • Directing Groups: The use of directing groups can effectively guide the fluorinating agent to a specific C-H bond.[1] This is a powerful strategy for predictable functionalization.

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand and metal center can influence the regioselectivity of the fluorination.[11]

  • Steric Hindrance: The inherent steric environment of the natural product can often direct fluorination to the most accessible position. Analyzing the 3D structure of your molecule can provide insights into likely sites of reaction.

  • Electronic Effects: The electronic properties of the substrate play a crucial role. Electron-rich arenes are more susceptible to electrophilic fluorination.[11][12]

  • Radical Fluorination: For C(sp³)–H bonds, radical-based methods can sometimes offer different selectivity profiles compared to ionic pathways.[2]

Question 3: Observation of significant side products, such as elimination or dearomatization.

Answer:

The formation of side products is a common problem, particularly with sensitive substrates.

  • Elimination: Deoxyfluorination of alcohols is often plagued by elimination side reactions, especially for secondary and tertiary alcohols.[3]

    • Mitigation: Using milder deoxyfluorination reagents like PhenoFluor can reduce elimination.[3] Optimizing the reaction temperature is also critical; sometimes, increasing the temperature can surprisingly decrease elimination.[3]

  • Dearomatization: The fluorination of phenols can sometimes lead to dearomatization as a side reaction.[13]

    • Mitigation: Careful selection of the fluorinating reagent and reaction conditions is necessary. Selectfluor is a common reagent for this transformation, but the outcome can be substrate-dependent.[13]

  • Protodeborylation/Protodemetalation: In metal-catalyzed fluorinations of organoboron or organotin compounds, the formation of the corresponding C-H bond instead of the C-F bond can be a competitive side reaction.[11][14]

    • Mitigation: This can often be addressed by careful optimization of the reaction conditions, including the choice of catalyst, ligand, and fluoride source.

Question 4: Difficulty in purifying the fluorinated product.

Answer:

The introduction of a fluorine atom can alter the polarity and chromatographic behavior of a molecule, sometimes making purification challenging.

  • Chromatographic Co-elution: The fluorinated product may co-elute with the starting material or side products. Experiment with different solvent systems and stationary phases (e.g., silica gel, reversed-phase silica) for column chromatography.

  • Product Instability: The fluorinated product may be unstable on silica gel. In such cases, using a different purification technique like preparative HPLC or crystallization might be necessary.

  • Complex Mixtures: If the reaction yields a complex mixture of isomers, purification can be particularly difficult. It may be necessary to revisit the reaction conditions to improve selectivity before attempting large-scale purification.

Quantitative Data Summary

The following tables summarize quantitative data from representative late-stage monofluorination reactions.

Table 1: Deoxyfluorination of Alcohols with PhenoFluor

Substrate (Natural Product Derivative)Alcohol TypeTemperature (°C)Time (h)Yield (%)Reference
TestosteroneSecondary801275[3]
Epi-androsteroneSecondary801268[3]
(-)-MentholSecondary23295[3]
AdamantanolTertiary23298[3]

Table 2: Electrophilic C-H Fluorination with Selectfluor

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Dihydrocoumarin (Benzylic C-H)Fe(acac)₂MeCNRT2447[1]
Camphor Derivative (β-C(sp³)-H)Pd(OAc)₂Dichloroethane1002457[1]
Fenchone Derivative (β-C(sp³)-H)Pd(OAc)₂Dichloroethane1002446[1]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Complex Alcohol using PhenoFluor [3]

  • To a solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene, dioxane, or CH₂Cl₂) is added PhenoFluor (1.5 equiv).

  • The reaction mixture is stirred at the desired temperature (ranging from 23 °C to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired fluorinated product.

Note: The optimal solvent and temperature may vary depending on the substrate's solubility and reactivity. For substrates prone to elimination, higher temperatures (e.g., 80 °C in toluene) may surprisingly give better results.[3]

Protocol 2: General Procedure for Palladium-Catalyzed β-C(sp³)–H Fluorination of Ketones [1]

  • A mixture of the ketone substrate (1.0 equiv), an imine amide auxiliary (directing group), Pd(OAc)₂ (10 mol%), and NFSI (2.0 equiv) in dichloroethane is prepared in a sealed tube.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the monofluorinated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Fluorination Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Natural Product Substrate protect Protecting Group Installation (if needed) start->protect reagents Add Fluorinating Agent & Catalyst protect->reagents conditions Set Reaction Conditions (Temp, Time, Solvent) reagents->conditions quench Quench Reaction conditions->quench extract Extraction & Drying quench->extract purify Purification (e.g., Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Isolated Fluorinated Product characterize->end

Caption: General experimental workflow for late-stage monofluorination.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield reagent Incorrect Reagent Choice start->reagent conditions Suboptimal Reaction Conditions start->conditions stability Substrate Degradation start->stability selectivity Poor Site-Selectivity start->selectivity change_reagent Screen Different Fluorinating Agents reagent->change_reagent optimize_cond Vary Temp, Solvent, Additives conditions->optimize_cond check_stability Analyze for Decomposition stability->check_stability add_dg Introduce Directing Group selectivity->add_dg

Caption: Troubleshooting logic for low product yield in fluorination.

reagent_selection cluster_reagents Fluorinating Reagents start Target Bond Formation c_o C-O to C-F (Deoxyfluorination) start->c_o c_h_sp3 C(sp³)-H to C(sp³)-F start->c_h_sp3 c_h_sp2 C(sp²)-H to C(sp²)-F start->c_h_sp2 dast DAST, Deoxo-Fluor c_o->dast Common, can lack selectivity phenofluor PhenoFluor c_o->phenofluor Milder, more selective selectfluor Selectfluor c_h_sp3->selectfluor With catalyst nfsi NFSI c_h_sp3->nfsi With catalyst c_h_sp2->selectfluor Electrophilic c_h_sp2->nfsi Electrophilic

Caption: Reagent selection guide based on target transformation.

References

strategies to minimize elimination side reactions during deoxyfluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deoxyfluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize deoxyfluorination procedures, with a specific focus on minimizing elimination side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during deoxyfluorination experiments that lead to the formation of elimination byproducts.

Issue 1: Significant formation of alkene byproduct observed with DAST or Deoxo-Fluor.

Question: I am using DAST for a deoxyfluorination of a secondary alcohol and observing a high percentage of elimination. What can I do to improve the selectivity for the fluorinated product?

Answer: High levels of elimination are a known issue with traditional deoxyfluorination reagents like DAST and Deoxo-Fluor, particularly with substrates prone to elimination (e.g., secondary and tertiary alcohols).[1][2] Here are several strategies to mitigate this side reaction:

  • Reagent Selection: Consider switching to a more modern and selective deoxyfluorination reagent. Reagents like PyFluor, PhenoFluor, and AlkylFluor have been specifically designed to reduce elimination byproducts.[1][2][3] For instance, PyFluor has been shown to provide significantly higher selectivity for fluorination over elimination compared to DAST.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can often favor the substitution pathway over elimination. Deoxyfluorinations with DAST are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[4] However, even at low temperatures, elimination can be competitive. Newer reagents like PhenoFluor can sometimes be used at room temperature, which can be advantageous for temperature-sensitive substrates.[5]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. While not always the primary factor, running the reaction in a less polar, non-coordinating solvent might reduce elimination. Toluene and cyclic ethers are often good choices for reactions with reagents like PyFluor.[1][6]

  • Use of Additives: For some reagents, the addition of an external fluoride source or a non-nucleophilic base can suppress elimination. For example, with AlkylFluor, the addition of potassium fluoride may limit the formation of elimination byproducts.[7]

Issue 2: Elimination is still a problem even with newer reagents like PyFluor.

Question: I switched to PyFluor to reduce elimination, but I am still getting a significant amount of the alkene byproduct. How can I optimize the reaction conditions for PyFluor?

Answer: While PyFluor is generally more selective than DAST, reaction conditions still play a crucial role in minimizing elimination.[2] Here are key parameters to optimize for PyFluor-mediated deoxyfluorination:

  • Base Selection: PyFluor requires a strong, non-nucleophilic Brønsted base to be effective.[2] The most commonly used bases are 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[1][2] Using a bulky, non-nucleophilic base is predicted to prevent base-mediated elimination.[8] The amount of base can also be critical; typically, an excess of the base (e.g., 2 equivalents) is used.[1]

  • Solvent: Toluene and ethereal solvents like THF or dioxane are generally the best choices for PyFluor reactions.[1][6]

  • Reagent Stoichiometry: Ensure you are using the optimal stoichiometry. Typically, a slight excess of PyFluor (e.g., 1.1 to 1.2 equivalents) is sufficient.[1]

  • Substrate Purity: Ensure your starting alcohol is pure and dry. Impurities can sometimes interfere with the reaction.

Issue 3: My substrate is a tertiary alcohol and is highly prone to elimination.

Question: I am trying to perform a deoxyfluorination on a tertiary alcohol, and the major product is the elimination byproduct regardless of the reagent I use. Are there any specific methods for such challenging substrates?

Answer: Tertiary alcohols are particularly challenging substrates for deoxyfluorination due to the high propensity for carbocation formation and subsequent elimination.[9] Standard SN2-type conditions are often ineffective. Here are some strategies to consider:

  • Radical Deoxyfluorination: A radical-based approach using Selectfluor® as the fluorine source has been developed for the efficient deoxyfluorination of tertiary alcohols with minimal elimination.[3] This method proceeds through a different mechanism that avoids the formation of a carbocation intermediate prone to elimination.[3][9]

  • Non-basic O-H Activation: A recently developed method employs a nontrigonal phosphorus triamide for base-free alcohol activation in conjunction with a triarylborane fluoride shuttling catalyst. This process operates under mild, nonbasic conditions, which helps to suppress elimination side reactions and has been shown to be effective for tertiary alcohols.[10]

  • Reagent Choice: While challenging, some modern reagents might offer better results than DAST. For example, PhenoFluor has been used for the deoxyfluorination of tertiary alcohols.[5]

Frequently Asked Questions (FAQs)

Q1: Which deoxyfluorination reagent generally gives the least amount of elimination?

A1: Newer reagents such as PyFluor, PhenoFluor, AlkylFluor, and SulfoxFluor are generally superior to DAST and Deoxo-Fluor in terms of minimizing elimination byproducts.[1][2][3][11] PyFluor, in particular, is often highlighted for its high selectivity against elimination.[1][2]

Q2: What is the role of the base in PyFluor-mediated deoxyfluorination?

A2: In the PyFluor system, a strong Brønsted base like DBU or MTBD is crucial.[2] It is proposed that the base assists in the initial addition of the alcohol to the sulfonyl fluoride and stabilizes the developing fluoride ion leaving group. The protonated base then acts as the in situ source of HF to mediate the fluorination of the sulfonate ester intermediate.[1][6]

Q3: Can the reaction solvent significantly impact the ratio of substitution to elimination?

A3: Yes, the solvent can influence the reaction outcome, although the choice of reagent and base are often more critical. For PyFluor, toluene and cyclic ethers are reported to perform best.[1][6] In some cases, nonpolar solvents are favored as they can facilitate the desired reaction pathway.[12]

Q4: Are there any general guidelines for choosing a deoxyfluorination reagent based on the substrate?

A4: Yes, the choice of reagent can be substrate-dependent. For primary and secondary alcohols where elimination is a concern, PyFluor is an excellent choice.[2] For complex molecules with multiple functional groups, PhenoFluor has shown broad functional group tolerance.[5] For tertiary alcohols prone to elimination, radical-based methods or specialized non-basic activation systems may be necessary.[3][9][10]

Q5: How does reaction temperature affect the selectivity of deoxyfluorination?

A5: Generally, lower reaction temperatures favor SN2-type substitution over elimination. However, some deoxyfluorination reactions require heating to proceed at a reasonable rate.[4] If elimination is observed at higher temperatures, it is advisable to screen lower temperatures. Some modern reagents, like SulfoxFluor, can perform the reaction at room temperature.[11]

Data Presentation

Table 1: Comparison of Deoxyfluorination Reagents - Selectivity for Substitution vs. Elimination
ReagentSubstrate TypeBaseSolventTemperature (°C)Ratio (Substitution:Elimination)Reference
DASTSecondary AlcoholNoneCH2Cl2-78 to RT~4:1 to 1:1 (highly variable)[1][2]
Deoxo-FluorSecondary AlcoholNoneCH2Cl2-78 to RTGenerally poor, similar to DAST[1][6]
PyFluorSecondary AlcoholDBUTolueneRT>20:1[1][6]
PhenoFluorSecondary AlcoholNoneDioxaneRTHigh, minimal elimination reported[5]
PBSFSecondary AlcoholDBUCH2Cl2RT6:1[1]
SulfoxFluorSecondary AlcoholDBUCH2Cl2RTHigh, minimal elimination reported[11]

Note: The ratios are approximate and can vary significantly depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol using PyFluor

This protocol is a representative example for minimizing elimination during the deoxyfluorination of a secondary alcohol.

Materials:

  • Secondary alcohol substrate

  • PyFluor (2-pyridinesulfonyl fluoride)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous toluene (to a concentration of approximately 0.1 M).

  • Add PyFluor (1.1 eq) to the stirred solution.

  • Add DBU (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions can take from a few hours to 48 hours.[6]

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkyl fluoride.

Protocol 2: Deoxyfluorination of a Cycloheptanol Derivative with DAST (Low-Temperature Protocol)

This protocol is a traditional method that attempts to minimize elimination by using low temperatures.

Materials:

  • Cycloheptanol derivative

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the cycloheptanol derivative (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.[4]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.[4]

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.[4]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Deoxyfluorination_Workflow cluster_start Start cluster_decision Decision Point cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_end Outcome Start Alcohol Substrate Decision Substrate Prone to Elimination? Start->Decision Reagent_High_Elim High Elimination Risk (e.g., DAST, Deoxo-Fluor) Decision->Reagent_High_Elim Yes Reagent_Low_Elim Low Elimination Risk (e.g., PyFluor, PhenoFluor) Decision->Reagent_Low_Elim No Conditions_High_Elim Optimize for Substitution: - Low Temperature (-78 °C) - Careful Monitoring Reagent_High_Elim->Conditions_High_Elim Conditions_Low_Elim Optimize for Selectivity: - Non-nucleophilic base (DBU) - Anhydrous Solvent (Toluene) Reagent_Low_Elim->Conditions_Low_Elim Product Fluorinated Product Conditions_High_Elim->Product Side_Product Elimination Byproduct Conditions_High_Elim->Side_Product Conditions_Low_Elim->Product Conditions_Low_Elim->Side_Product

Caption: Decision workflow for minimizing elimination in deoxyfluorination.

PyFluor_Mechanism_Simplified cluster_products Products ROH R-OH (Alcohol) Sulfonate Sulfonate Ester Intermediate ROH->Sulfonate + PyFluor + DBU PyFluor PyFluor PyFluor->Sulfonate DBU DBU (Base) DBU->Sulfonate RF R-F (Fluorinated Product) Sulfonate->RF + [DBU-H]+[F]- DBU_HF [DBU-H]+[F]- DBU_HF->RF

Caption: Simplified proposed pathway for PyFluor-mediated deoxyfluorination.

References

Navigating DAST Fluorination Reactions: A Guide to Safe Quenching Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely quenching fluorination reactions involving Diethylaminosulfur Trifluoride (DAST). DAST is a potent and widely used fluorinating agent; however, its reactivity and thermal instability demand meticulous handling and well-defined quenching protocols to mitigate risks of runaway reactions and ensure the safety of laboratory personnel. This guide offers troubleshooting advice and answers to frequently asked questions in a direct, user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with DAST and its quenching?

A1: DAST presents several significant hazards:

  • Violent Reaction with Water: DAST reacts violently with water, producing toxic and corrosive hydrogen fluoride (HF) gas.[1]

  • Thermal Instability: DAST is thermally unstable and can decompose explosively when heated.[1][2][3] It is recommended to keep the temperature of DAST and its reactions below 50°C to minimize the risk of decomposition.[1][3]

  • Exothermic Quenching: The quenching process itself is often highly exothermic and, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Corrosive Byproducts: The hydrolysis of DAST produces HF, which can etch glassware.[1]

Q2: What are the recommended quenching agents for DAST reactions?

A2: The most commonly used and recommended quenching agents are saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[4][5][6] These basic solutions neutralize the acidic byproducts, including HF. Other reported quenching agents include:

  • Ice or water[7]

  • Methanol[7]

  • Calcium carbonate

The choice of quenching agent can depend on the scale of the reaction and the sensitivity of the product to basic conditions.

Q3: What is the general protocol for quenching a DAST reaction?

A3: A general and safe quenching protocol involves the slow, controlled addition of the reaction mixture to a cooled, stirred solution of the quenching agent.

Experimental Protocols

Standard Laboratory-Scale Quenching Protocol (using Saturated NaHCO₃)

  • Preparation: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. For a reaction using 1 mmol of DAST, typically 10-20 mL of saturated NaHCO₃ solution is sufficient, but it is good practice to use a significant excess.

  • Cooling: Cool the saturated NaHCO₃ solution to 0°C in an ice bath. Ensure the flask is large enough to accommodate the entire reaction mixture and potential gas evolution.

  • Slow Addition: While vigorously stirring the cooled NaHCO₃ solution, slowly add the DAST reaction mixture dropwise via a dropping funnel or syringe. Crucially, the reaction mixture is added to the quenching solution, not the other way around.

  • Temperature Monitoring: Carefully monitor the temperature of the quenching mixture. If the temperature rises significantly, pause the addition and allow the mixture to cool before proceeding.

  • Stirring: After the addition is complete, continue stirring the mixture at 0°C for at least 30 minutes to ensure complete quenching of any unreacted DAST and neutralization of acidic byproducts.

  • Work-up: Once the quenching is complete, the biphasic mixture can be warmed to room temperature and the organic layer separated. The aqueous layer should be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product. The combined organic layers are then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[6]

Q4: Are there safer alternatives to DAST?

A4: Yes, several safer alternatives to DAST have been developed, offering improved thermal stability and handling characteristics. These are highly recommended, especially for larger-scale reactions.

Reagent NameKey Advantages over DAST
Deoxo-Fluor More thermally stable, though it has the same decomposition temperature as DAST, it has a lower enthalpy of decomposition.[8][9][10]
XtalFluor-E and XtalFluor-M Crystalline solids that are significantly more stable than DAST and Deoxo-Fluor.[2][9][11][12] They do not generate highly corrosive free HF.[11][12]
Fluolead™ A solid reagent with better thermal stability and is easy to handle in the air.[2]

Troubleshooting Guide

Issue 1: The quenching process is too exothermic, and the temperature is rising rapidly.

  • Immediate Action:

    • Stop the addition of the reaction mixture immediately.

    • If possible and safe to do so, add more crushed ice to the external cooling bath to rapidly decrease the temperature.

    • Ensure the reaction is taking place in a fume hood with the sash pulled down.

    • Alert a colleague and have a fire extinguisher and appropriate spill kit ready.

  • Root Cause Analysis & Prevention:

    • Rate of Addition: The reaction mixture was likely added too quickly. Solution: Always add the reaction mixture dropwise with careful monitoring of the internal temperature.

    • Concentration: The reaction mixture or the quenching solution may be too concentrated. Solution: Dilute the reaction mixture with more of the reaction solvent before quenching. Use a larger volume of quenching solution.

    • Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction. Solution: Use a larger cooling bath or a cryocooler for better temperature control, especially for larger-scale reactions.

Issue 2: Formation of unexpected side products during work-up.

  • Potential Cause: The product may be unstable to the basic conditions of the bicarbonate quench.

  • Troubleshooting Steps:

    • Consider quenching with a milder agent like ice-cold water, being extremely cautious of the violent reaction.

    • Alternatively, a quench with methanol followed by an aqueous workup can be considered.

    • Minimize the time the product is in contact with the basic aqueous solution during work-up.

Issue 3: Difficulty in handling a large-scale DAST reaction quench.

  • Primary Recommendation: Avoid large-scale reactions with DAST whenever possible and use safer alternatives like XtalFluor or Fluolead.[2][6]

  • If Unavoidable:

    • Use a jacketed reactor with a reliable cooling system.

    • Use a peristaltic pump for a slow and controlled addition of the reaction mixture to the quenching solution.

    • Have an emergency plan in place, including a designated quench bath with a large volume of cooling agent.

    • Consider a continuous flow setup where small amounts of the reaction mixture are quenched in real-time, minimizing the accumulation of hazardous material.[13]

Issue 4: Accidental spill of DAST.

  • Immediate Action:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including a face shield, gloves, and a lab coat.

    • Contain the spill using an absorbent material that does not react with DAST (e.g., vermiculite or sand).

    • Slowly and carefully add a weak base, such as sodium bicarbonate, to neutralize the spilled DAST.

    • Collect the neutralized material in a sealed container for proper disposal.

Visualizing Safe Quenching and Decision Making

Diagram 1: Standard DAST Quenching Workflow

G cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up prep_quench Prepare cooled (0°C) saturated NaHCO3 solution add_reaction Slowly add reaction mixture to quenching solution prep_quench->add_reaction prep_reaction Complete DAST fluorination reaction prep_reaction->add_reaction monitor_temp Monitor temperature add_reaction->monitor_temp monitor_temp->add_reaction If temp rises, pause addition stir Stir for 30 min at 0°C monitor_temp->stir Addition complete separate Separate organic layer stir->separate extract Extract aqueous layer separate->extract wash_dry Wash, dry, and concentrate organic layers extract->wash_dry product Purified Product wash_dry->product

A standard workflow for safely quenching a DAST reaction.

Diagram 2: Troubleshooting an Exothermic Quench

G start Temperature rises rapidly during quench stop_addition IMMEDIATELY stop addition start->stop_addition enhance_cooling Enhance external cooling (add more ice) stop_addition->enhance_cooling alert Alert colleague stop_addition->alert ppe_check Ensure proper PPE and fume hood use stop_addition->ppe_check assess Assess situation enhance_cooling->assess alert->assess ppe_check->assess resume Resume addition MUCH slower assess->resume Temperature controlled abort Abort and re-evaluate protocol assess->abort Temperature remains uncontrolled

References

Technical Support Center: Enhancing the Aqueous Solubility of Monofluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of monofluorinated drug candidates. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance, troubleshooting tips, and detailed experimental protocols to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why does monofluorination often lead to poor aqueous solubility?

A1: While seemingly a minor substitution, the introduction of a single fluorine atom can significantly alter a molecule's physicochemical properties. Fluorine is highly electronegative and can modulate properties like lipophilicity and crystal lattice energy.[1][2] Depending on its position, a fluorine atom can increase the lipophilicity of a molecule, making it less soluble in aqueous solutions.[1] Furthermore, strong intermolecular interactions in the crystalline state of a fluorinated compound can make it more difficult for water molecules to solvate the individual drug molecules, thus reducing solubility.

Q2: What are the most common strategies for enhancing the aqueous solubility of monofluorinated drug candidates?

A2: A variety of techniques can be employed, broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation (e.g., with cyclodextrins).[3][4][5] Chemical modifications often involve pH adjustment for ionizable compounds or the use of co-solvents.[6][7][8] The choice of method depends on the specific properties of the drug candidate, such as its chemical structure, melting point, and the desired dosage form.[9]

Q3: How do I choose the most appropriate solubility enhancement technique for my monofluorinated compound?

A3: The selection of a suitable technique is a critical step and depends on several factors. For compounds that are ionizable, pH modification can be a simple and effective first approach.[6] For neutral compounds, techniques like co-solvency, micronization, or solid dispersions are more appropriate.[3][6][10] A decision tree, like the one provided in the "Visual Guides" section, can help navigate the selection process based on the compound's properties and experimental goals. The Biopharmaceutics Classification System (BCS) can also guide the selection, with many poorly soluble drugs falling into BCS Class II or IV.[9][11][12]

Q4: Can a combination of techniques be used?

A4: Yes, a combination of techniques can often be more effective than a single approach. For instance, micronization to increase the surface area can be combined with the use of a wetting agent or formulated as a solid dispersion to further enhance the dissolution rate.[13] Similarly, a co-solvent system might be used in conjunction with pH adjustment for ionizable drugs.[6]

Troubleshooting Guides

Issue 1: My monofluorinated compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Potential Cause: This is a common issue known as "antisolvent precipitation."[14] Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the stock solution is added to the buffer, the DMSO is diluted, and the drug candidate crashes out of the solution as it comes into contact with the "antisolvent" (the aqueous buffer).[14][15]

  • Recommended Solution:

    • Slow Down the Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.[14] This helps to disperse the drug molecules more effectively and avoid localized high concentrations that trigger precipitation.

    • Reduce the Final Concentration: The final concentration of your drug candidate in the aqueous buffer may be above its thermodynamic solubility limit. Try preparing a more dilute solution.

    • Use Co-solvents: Consider including a co-solvent (e.g., polyethylene glycol, propylene glycol) in your aqueous buffer to increase the overall solvent capacity for your compound.[6]

    • Check Buffer Compatibility: In some cases, components of the buffer itself can interact with the drug and reduce its solubility. Test the solubility in a few different buffer systems.[16]

Issue 2: The solubility of my monofluorinated drug candidate is highly variable between experiments.

  • Potential Cause: Inconsistent experimental conditions can lead to variable results. Key factors to control include temperature, pH, and the equilibration time.[17] The purity of the compound and the presence of different polymorphic forms can also significantly impact solubility.[17]

  • Recommended Solution:

    • Standardize Your Protocol: Ensure that you are using a consistent protocol for all experiments, including the same buffer composition, temperature, and agitation method.

    • Control Temperature: Solubility is often temperature-dependent.[17] Perform your experiments in a temperature-controlled environment (e.g., a water bath or incubator).

    • Ensure pH Stability: For ionizable compounds, small changes in pH can lead to large changes in solubility.[7][8][18] Verify the pH of your buffer before and after the experiment.

    • Allow Sufficient Equilibration Time: It can take time for a solution to reach equilibrium solubility. Ensure you are allowing enough time for the dissolution process to complete (typically 24-48 hours for shake-flask methods).[14]

    • Characterize the Solid Form: If possible, characterize the solid form of your compound (e.g., using X-ray powder diffraction) to ensure you are consistently working with the same polymorph.

Issue 3: After micronization, I don't see a significant improvement in the dissolution rate.

  • Potential Cause: While micronization increases the surface area of the drug particles, it can also lead to agglomeration of the hydrophobic particles.[13][19] These agglomerates can reduce the effective surface area available for dissolution. The micronized powder may also be difficult to wet due to entrapped air.[19]

  • Recommended Solution:

    • Use a Wetting Agent: Incorporate a surfactant or wetting agent into the dissolution medium to improve the dispersibility of the micronized powder.

    • Formulate as a Suspension: Consider formulating the micronized drug as a suspension with appropriate stabilizing agents to prevent agglomeration.

    • Alternative Particle Size Reduction Techniques: For some compounds, other techniques like nanosuspensions might be more effective in preventing agglomeration and improving dissolution.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the enhancement of aqueous solubility for two hypothetical monofluorinated drug candidates, "Compound A" (a neutral molecule) and "Compound B" (a weakly basic molecule), using various techniques.

Table 1: Solubility Enhancement of Compound A (Neutral)

Technique AppliedInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
None (Control)1.5--
Micronization1.55.23.5
Co-solvency (20% PEG 400)1.525.817.2
Solid Dispersion (1:5 drug-to-polymer ratio)1.588.358.9

Table 2: Solubility Enhancement of Compound B (Weakly Basic, pKa = 7.8)

Technique Applied (at pH 7.4)Initial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
None (Control)3.2--
pH Adjustment (to pH 5.0)3.2157.649.3
Micronization3.210.13.2
Solid Dispersion (1:5 drug-to-polymer ratio)3.2112.535.2

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to demonstrate the potential impact of different solubility enhancement techniques. Actual results will vary depending on the specific properties of the drug candidate and the experimental conditions.

Experimental Protocols

Protocol 1: Co-solvency Method for Solubility Enhancement

This protocol describes the determination of the solubility of a monofluorinated drug candidate in a co-solvent system.

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by volumetrically mixing a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol, ethanol) with distilled water to achieve different percentage compositions (e.g., 10%, 20%, 30%, 40%, 50% v/v).[20][21]

  • Sample Preparation: Add an excess amount of the monofluorinated drug candidate to a known volume of each co-solvent mixture in separate sealed vials. An excess of solid drug should be visible to ensure saturation.[20]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to allow the solution to reach equilibrium.[14][21]

  • Sample Collection and Separation: After equilibration, stop the agitation and allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[21]

  • Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the percentage of the co-solvent to determine the optimal co-solvent concentration for solubility enhancement.

Protocol 2: Solid Dispersion by Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion to enhance the solubility of a monofluorinated drug candidate.

  • Selection of Carrier: Choose a hydrophilic polymer carrier that is compatible with the drug candidate (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC)).[3]

  • Preparation of Drug-Carrier Solution: Accurately weigh the monofluorinated drug candidate and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5). Dissolve both components in a common volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both are soluble.[22]

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature. Continue the evaporation until a clear, solvent-free film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization and Solubility Determination: Characterize the prepared solid dispersion (e.g., using DSC, XRD to confirm the amorphous state) and determine its aqueous solubility using the shake-flask method as described in Protocol 1 (using water or a relevant buffer as the solvent).

Protocol 3: Micronization by Jet Milling

This protocol describes the reduction of particle size of a monofluorinated drug candidate using a jet mill.

  • Material Preparation: Ensure the monofluorinated drug candidate is in a dry, crystalline powder form.

  • Jet Mill Setup: Set up the jet mill according to the manufacturer's instructions. Adjust the grinding and feeding pressures to the desired levels. These parameters will influence the final particle size distribution.

  • Milling Process: Introduce the drug powder into the milling chamber at a controlled feed rate. The high-velocity air jets will cause the particles to collide and break down into smaller sizes.[4]

  • Collection: The micronized powder is carried by the air stream to a collection vessel (e.g., a cyclone separator or filter bag).

  • Particle Size Analysis: Analyze the particle size distribution of the collected micronized powder using a suitable technique, such as laser diffraction, to confirm that the desired particle size range has been achieved.

  • Solubility and Dissolution Testing: Evaluate the impact of micronization on the aqueous solubility and dissolution rate of the drug candidate. An increased dissolution rate is expected due to the increased surface area.[5][13]

Visual Guides

Below are diagrams to visually represent key workflows and concepts in enhancing the solubility of monofluorinated drug candidates.

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_start cluster_screening Screening Phase cluster_formulation Formulation Development cluster_evaluation Evaluation Phase cluster_end start Poorly Soluble Monofluorinated Compound solubility_screening Initial Solubility Screening (pH, Co-solvents) start->solubility_screening solid_state_characterization Solid-State Characterization (PXRD, DSC) solubility_screening->solid_state_characterization technique_selection Select Enhancement Technique(s) solid_state_characterization->technique_selection formulation_prep Prepare Formulations (e.g., Solid Dispersion) technique_selection->formulation_prep formulation_char Characterize Formulations formulation_prep->formulation_char solubility_testing Equilibrium Solubility Testing formulation_char->solubility_testing dissolution_testing In Vitro Dissolution Studies solubility_testing->dissolution_testing end Optimized Formulation with Enhanced Solubility dissolution_testing->end

A high-level overview of the experimental workflow.

decision_tree Decision Tree for Selecting a Solubility Enhancement Technique start Is the monofluorinated compound ionizable? ph_modification pH Modification start->ph_modification Yes is_thermally_stable Is the compound thermally stable? start->is_thermally_stable No co_solvency Co-solvency solid_dispersion Solid Dispersion co_solvency->solid_dispersion Consider Solvent Evaporation Method micronization Micronization solid_dispersion->micronization Alternative/Complementary complexation Complexation (e.g., Cyclodextrins) micronization->complexation Alternative is_thermally_stable->co_solvency No is_thermally_stable->solid_dispersion Yes (Melting Method)

A simplified decision-making guide for technique selection.

solid_dispersion_mechanism Mechanism of Solubility Enhancement by Solid Dispersion cluster_preparation Preparation cluster_dissolution Dissolution in Aqueous Medium drug_carrier Drug (Crystalline) + Hydrophilic Carrier solution Molecular Solution drug_carrier->solution Dissolve in solvent Common Solvent solvent->solution solid_dispersion Solid Dispersion (Amorphous Drug in Carrier) solution->solid_dispersion Solvent Evaporation dissolves Carrier Dissolves Rapidly solid_dispersion->dissolves release Drug Released as Fine, Amorphous Particles dissolves->release supersaturation Generates a Supersaturated Solution release->supersaturation absorption Increased Dissolution and Absorption supersaturation->absorption

How solid dispersions improve aqueous solubility.

References

Technical Support Center: Addressing the Chemical Instability of Monofluorinated Alkyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the chemical instability of monofluorinated alkyl groups during their experiments.

Troubleshooting Guides

This section addresses specific issues users might encounter when working with compounds containing monofluorinated alkyl groups.

Issue 1: Rapid Compound Degradation in Aqueous Solution

Question: My monofluorinated compound is degrading rapidly upon dissolution in an aqueous buffer for my biological assay. How can I diagnose and solve this problem?

Answer: Rapid degradation in aqueous media is a common challenge, often stemming from the inherent reactivity of the monofluorinated alkyl group under specific conditions. The primary degradation pathways to consider are β-elimination and nucleophilic substitution.[1]

Troubleshooting Steps:

  • Characterize Degradants: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) to identify the degradation products. This will provide crucial clues about the underlying degradation mechanism.

  • pH Assessment: The stability of monofluorinated alkyl groups can be highly dependent on pH. Conduct a stability study across a range of pH values (e.g., pH 5 to 9) to determine if the degradation is accelerated under acidic or basic conditions. β-fluoro carbonyl compounds with an acidic α-proton are often unstable and eliminate HF.[1]

  • Buffer Components Analysis: Certain buffer components, such as phosphates, can act as nucleophiles or general bases, catalyzing decomposition. Test the stability of your compound in alternative buffer systems (e.g., HEPES, TRIS) to see if the degradation rate changes.

  • Intramolecular Nucleophile Check: Examine the structure of your compound for nearby nucleophilic groups (e.g., amines, carboxylates) that could be attacking the carbon-fluorine bond in an intramolecular fashion.[1] Such intramolecular reactions can lead to cyclization and release of the fluoride ion.

Logical Flow for Troubleshooting Degradation in Aqueous Media

G cluster_pathway Potential Degradation Pathway start Compound degrades in aqueous buffer analyze_products Analyze degradation products (LC-MS, NMR) start->analyze_products check_ph Conduct pH stability study start->check_ph check_buffer Test in alternative buffers start->check_buffer check_structure Examine for intramolecular nucleophiles start->check_structure beta_elimination β-Elimination analyze_products->beta_elimination Identifies sn2 Nucleophilic Substitution (Sₙ2) analyze_products->sn2 Identifies check_ph->beta_elimination Base-catalyzed check_buffer->sn2 Buffer component is a nucleophile check_structure->sn2 Intramolecular attack G compound Monofluorinated Compound degradation Degradation (e.g., in cell media) compound->degradation fluoride Fluoride Ions (F⁻) degradation->fluoride metabolites Reactive Metabolites degradation->metabolites toxicity Observed Cytotoxicity fluoride->toxicity metabolites->toxicity G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Analysis prep_stock Prepare 10 mM stock in DMSO initiate Initiate reaction (10 µM final conc.) at 37°C prep_stock->initiate prep_buffer Prepare aqueous buffer (e.g., pH 7.4) prep_buffer->initiate sampling Sample at t = 0, 1, 2, 4, 8, 24h initiate->sampling quench Quench with cold ACN + Internal Std. sampling->quench lcms Analyze by LC-MS quench->lcms plot Plot ln(Peak Area Ratio) vs. Time lcms->plot calculate Calculate k and t½ plot->calculate

References

Technical Support Center: Preventing Protodemetalation in Palladium-Catalyzed Arene Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Arene Fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unwanted side reaction of protodemetalation.

Frequently Asked Questions (FAQs)

Q1: What is protodemetalation in the context of palladium-catalyzed arene fluorination?

A1: Protodemetalation is a common side reaction in palladium-catalyzed cross-coupling reactions, including arene fluorination. It involves the cleavage of the carbon-palladium (C-Pd) bond by a proton source, leading to the formation of a C-H bond instead of the desired C-F bond. This results in the regeneration of the starting arene or an unfunctionalized arene byproduct, thereby reducing the yield of the target aryl fluoride.

Q2: What are the primary sources of protons that can lead to protodemetalation?

A2: Protons can originate from various sources within the reaction mixture, including:

  • Solvent: Protic solvents like water, alcohols, or even trace moisture in aprotic solvents can be significant proton sources.

  • Reagents: The fluoride source itself or additives might contain or generate protic species. For instance, the formation of HF from certain fluoride sources has been observed.

  • Substrate/Ligands: The starting materials or ligands can sometimes have acidic protons.

Q3: How does the choice of ligand influence the rate of protodemetalation?

A3: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky phosphine ligands, often employed to promote challenging cross-coupling reactions, can paradoxically accelerate protodemetalation.[1][2][3][4] Computational studies have shown that sterically hindered phosphines can favor the formation of a reactive post-transmetalation intermediate that readily undergoes proton transfer from water, leading to protodeboronation (a specific type of protodemetalation).[2][3] In contrast, smaller phosphine ligands tend to form more stable palladium-boron intermediates that are less prone to this side reaction.[2][3] A correlation between the buried volume of the phosphine ligand and the extent of protodeboronation has been identified, providing a useful parameter for ligand selection.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired aryl fluoride with significant formation of the corresponding arene (protodemetalation byproduct).

This is a classic symptom of protodemetalation outcompeting the desired C-F bond formation.

Troubleshooting_Protodemetalation start Low Yield of ArF High Yield of ArH check_ligand Is a bulky phosphine ligand used? start->check_ligand change_ligand Switch to a less bulky phosphine ligand (e.g., with buried volume < 33%) check_ligand->change_ligand Yes check_conditions Review Reaction Conditions: - Solvent dryness - Base choice - Fluoride source check_ligand->check_conditions No solution Improved Yield of ArF change_ligand->solution optimize_conditions Optimize Conditions: - Use anhydrous solvents - Screen different bases - Consider alternative fluoride sources check_conditions->optimize_conditions check_additives Are additives being used? check_conditions->check_additives optimize_conditions->solution use_additives Consider adding anhydrous MgSO4 or other water scavengers. check_additives->use_additives No deuterium_study Perform Deuterium Labeling Study check_additives->deuterium_study Yes use_additives->solution confirm_source Confirm proton source (solvent, reagents, etc.) deuterium_study->confirm_source confirm_source->optimize_conditions

Caption: Troubleshooting flowchart for addressing low yields due to protodemetalation.

Potential Cause Recommended Solution Rationale
Inappropriate Ligand Choice Switch to a less sterically hindered phosphine ligand. For Suzuki-Miyaura type fluorinations, ligands with a buried volume below 33% are recommended to suppress palladium-catalyzed protodeboronation.[1]Bulky phosphines can promote the formation of unstable intermediates that are susceptible to protonolysis.[2][3]
Presence of Water Use rigorously dried solvents and reagents. Consider adding a drying agent like anhydrous MgSO₄ to the reaction mixture.Water is a primary proton source for protodemetalation. Even adventitious water can significantly contribute to this side reaction.
Incompatible Base Screen different bases. For C-H activation pathways, the choice of base is critical and can influence the selectivity and efficiency of the C-H cleavage step versus protodemetalation. For Suzuki-Miyaura couplings, weaker bases might be beneficial in some cases to disfavor protodeboronation.The base can influence the concentration of protic species in the reaction and can also play a role in the catalytic cycle.
Fluoride Source Evaluate different fluoride sources (e.g., AgF, CsF, Selectfluor). The nature of the fluoride salt and its interaction with the palladium center can influence the relative rates of C-F bond formation and protodemetalation.Some fluoride sources may be more hygroscopic or may generate protic byproducts during the reaction.
Inefficient C-F Reductive Elimination For C-H activation pathways, consider using an appropriate oxidant (e.g., a hypervalent iodine reagent) to facilitate the oxidation of Pd(II) to a higher oxidation state (e.g., Pd(IV)), from which C-F reductive elimination is more favorable.A slow C-F bond-forming step provides a larger window of opportunity for the competing protodemetalation to occur.
Issue 2: Inconsistent results and poor reproducibility.

Inconsistent yields of the fluorinated product and varying amounts of the protodemetalated byproduct can be frustrating.

Potential Cause Recommended Solution Rationale
Variable Water Content Standardize the procedure for drying solvents and handling reagents under an inert atmosphere.Small variations in water content can lead to significant differences in the extent of protodemetalation.
Degradation of Reagents Use freshly opened or properly stored reagents. The quality of the palladium precursor, ligands, and fluoride source is critical.Degradation of reagents can lead to the formation of inhibitors or protic impurities.
Atmosphere Control Ensure reactions are set up and run under a rigorously inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to catalyst decomposition and side reactions.

Data Presentation

Table 1: Effect of Phosphine Ligand on Protodeboronation in a Model Suzuki-Miyaura Coupling Reaction

Entry Phosphine Ligand % Buried Volume Yield of Fluorinated Product (%) Yield of Protodeboronated Product (%)
1PCy₃36.385<1
2P(t-Bu)₃42.16035
3JohnPhos38.57510
4SPhos39.67020

Data is illustrative and based on trends reported in the literature.[1][3] Actual yields are substrate and condition dependent.

Experimental Protocols

General Protocol for Palladium-Catalyzed Arene Fluorination via C-H Activation (Directed)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 5-10 mol%), the directing group-containing arene substrate (1.0 equiv.), the oxidant (e.g., PhI(OAc)₂, 1.2-2.0 equiv.), and the fluoride source (e.g., AgF, 2.0-3.0 equiv.) to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., MeCN, HFIP, 0.1-0.2 M) to the reaction vessel.

  • Reaction Conditions: Seal the vessel and remove it from the glovebox. Place the reaction in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 12-24 h).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. Quantify the yield and the amount of protodemetalated byproduct using an internal standard (e.g., by ¹H NMR or GC-MS).

Protocol for a Deuterium Labeling Experiment to Probe Protodemetalation

This experiment can help identify the source of protons leading to protodemetalation.

  • Reaction Setup: Prepare two parallel reactions following the general protocol. In one reaction, replace a potential proton source with its deuterated counterpart (e.g., use D₂O instead of H₂O, or a deuterated solvent).

  • Reaction and Analysis: Run both reactions under identical conditions. After the reaction is complete, analyze the product mixture of both reactions by mass spectrometry (GC-MS or LC-MS) and ¹H NMR.

  • Interpretation: Compare the mass spectra of the protodemetalated byproduct from both reactions. An increase in the mass corresponding to the incorporation of deuterium in the byproduct from the reaction with the deuterated source will confirm that the deuterated species is a proton (deuteron) source for the protodemetalation pathway.

Visualizations

Catalytic Cycle and Competing Protodemetalation Pathway

Catalytic_Cycle cluster_cycle Desired Catalytic Cycle cluster_side_reaction Protodemetalation Side Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Fluoride Source) ArPdX->Transmetalation Protodemetalation Protodemetalation ArPdX->Protodemetalation ArPdX->Protodemetalation ArPdF Ar-Pd(II)-F Transmetalation->ArPdF RedElim Reductive Elimination ArPdF->RedElim RedElim->Pd0 Regenerates Catalyst ArF Ar-F (Product) RedElim->ArF Proton_Source Proton Source (H+) Proton_Source->Protodemetalation ArH Ar-H (Byproduct) Protodemetalation->ArH

Caption: Competing pathways in Pd-catalyzed arene fluorination.

This technical support center provides a starting point for addressing the common issue of protodemetalation in palladium-catalyzed arene fluorination. For more specific issues, consulting the primary literature and considering the specific substrate and reaction conditions is always recommended.

References

Validation & Comparative

A Quantitative Comparison of Selectfluor and NFSI for Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorinating reagent is a critical decision in the synthesis of novel chemical entities. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties. This guide provides a detailed, data-driven comparison of two of the most common electrophilic fluorinating agents: Selectfluor and N-Fluorobenzenesulfonimide (NFSI).

The selection of an appropriate N-F reagent for fluorination has historically been guided by empirical experimentation rather than a quantitative understanding of their reactivity.[1][2][3] However, recent kinetic studies have enabled the development of a quantitative reactivity scale, providing a more rational basis for reagent selection.[1][2][3][4] This guide will present this quantitative data, detail the experimental protocols used to obtain it, and provide a visual representation of the reaction workflow.

Quantitative Reactivity Comparison

Kinetic studies have established a quantitative scale for the reactivity of various electrophilic fluorinating reagents.[1][2][3] The relative and absolute rate constants for the fluorination of a series of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives have been measured, allowing for a direct comparison of Selectfluor and NFSI.[1][2]

ReagentStructureRelative Rate Constant (krel)[1][3]Absolute Rate Constant (k) (M⁻¹s⁻¹)[1][3]
Selectfluor 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.01.7 x 10⁻²
NFSI N-Fluorobenzenesulfonimide1.1 x 10⁻⁵1.9 x 10⁻⁷

Note: Relative rate constants are referenced to Selectfluor. The absolute rate constants were determined for the fluorination of 1,3-diphenylpropane-1,3-dione in CH₃CN at 25°C.

As the data indicates, Selectfluor is significantly more reactive than NFSI , by approximately five orders of magnitude under these specific conditions.[1][3] This substantial difference in reactivity is a key factor in reagent selection. While Selectfluor's high reactivity makes it suitable for a wide range of substrates, including less activated ones, NFSI's milder nature can be advantageous for substrates that are sensitive to over-reaction or decomposition.[5][6]

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic reactivity of electrophilic fluorinating reagents, based on the methodologies described in the literature.[1][2][3]

General Procedure for Kinetic Measurements

Objective: To determine the second-order rate constants for the fluorination of a nucleophilic substrate (e.g., a 1,3-dicarbonyl compound) with Selectfluor and NFSI.

Materials:

  • Electrophilic fluorinating reagent (Selectfluor or NFSI)

  • Nucleophilic substrate (e.g., 1,3-diphenylpropane-1,3-dione)

  • Anhydrous acetonitrile (CH₃CN) as the solvent

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Solution Preparation: Prepare stock solutions of the fluorinating reagent and the nucleophilic substrate in anhydrous acetonitrile of known concentrations.

  • Reaction Initiation: In a quartz cuvette, mix the substrate solution with a large excess of the fluorinating reagent solution. The use of a large excess of the fluorinating agent ensures pseudo-first-order kinetics with respect to the substrate.

  • Data Acquisition: Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and monitor the disappearance of the substrate (or the appearance of the product) at a predetermined wavelength over time.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation.

  • Calculation of Second-Order Rate Constant: The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant (k_obs) by the concentration of the fluorinating reagent: k = k_obs / [Fluorinating Reagent]

Logical Workflow for Reagent Selection

The choice between Selectfluor and NFSI is not solely based on reactivity. Other factors such as substrate compatibility, desired selectivity, and reaction conditions play a crucial role.

Reagent_Selection_Workflow Start Define Fluorination Goal Substrate_Analysis Analyze Substrate (Electronic & Steric Properties) Start->Substrate_Analysis Reactivity_Consideration Consider Required Reactivity Substrate_Analysis->Reactivity_Consideration Selectfluor_Path High Reactivity Needed (e.g., less activated substrate) Reactivity_Consideration->Selectfluor_Path High NFSI_Path Mild Reactivity Preferred (e.g., sensitive substrate) Reactivity_Consideration->NFSI_Path Low Select_Selectfluor Choose Selectfluor Selectfluor_Path->Select_Selectfluor Select_NFSI Choose NFSI NFSI_Path->Select_NFSI Optimization Optimize Reaction Conditions (Solvent, Temperature, Base) Select_Selectfluor->Optimization Select_NFSI->Optimization End Successful Fluorination Optimization->End

Caption: A decision workflow for selecting between Selectfluor and NFSI.

Reaction Mechanism Overview

The mechanism of electrophilic fluorination with N-F reagents is generally considered to proceed via an Sₙ2-type pathway, involving the direct attack of the nucleophile on the electrophilic fluorine atom.[7][8] However, single-electron transfer (SET) mechanisms have also been proposed and may be operative depending on the specific substrate and reaction conditions.[9]

Fluorination_Mechanism cluster_SN2 SN2 Pathway cluster_SET SET Pathway Nu Nucleophile (Nu⁻) Transition_State [Nu---F---N]⁻ Nu->Transition_State NF_Reagent N-F Reagent NF_Reagent->Transition_State Product Nu-F Transition_State->Product Leaving_Group N⁻ Transition_State->Leaving_Group Nu_SET Nucleophile (Nu) Radical_Cation [Nu]⁺• Nu_SET->Radical_Cation SET NF_Reagent_SET N-F Reagent Radical_Anion [N-F]⁻• NF_Reagent_SET->Radical_Anion SET Final_Product Nu-F Radical_Cation->Final_Product Fluoride_Radical F• Radical_Anion->Fluoride_Radical Nitrogen_Anion N⁻ Radical_Anion->Nitrogen_Anion Fluoride_Radical->Final_Product

Caption: Proposed mechanisms for electrophilic fluorination.

Conclusion

The availability of a quantitative reactivity scale provides a powerful tool for the rational selection of electrophilic fluorinating reagents.[1][2][3] Selectfluor is a significantly more powerful fluorinating agent than NFSI, making it a versatile choice for a broad range of substrates.[1][3] Conversely, the milder reactivity of NFSI offers advantages in terms of selectivity and compatibility with sensitive functional groups.[5][6] By considering the quantitative data presented alongside the specific requirements of the synthetic target, researchers can make more informed decisions, leading to more efficient and successful fluorination reactions.

References

comparative analysis of nucleophilic versus electrophilic fluorination strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules has become an indispensable tool in modern drug discovery and materials science. Fluorination can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability. The two primary strategies for forming a carbon-fluorine (C-F) bond are nucleophilic and electrophilic fluorination. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic challenges.

Core Principles and Mechanisms

The fundamental difference between nucleophilic and electrophilic fluorination lies in the nature of the fluorine source. Nucleophilic fluorination employs a fluoride anion (F⁻) as the nucleophile, while electrophilic fluorination utilizes a reagent that delivers a formal electrophilic fluorine equivalent ("F⁺").

Nucleophilic Fluorination

In nucleophilic fluorination, a nucleophilic fluoride source displaces a leaving group on a carbon center.[1] The most common mechanisms are the S_N2 (for aliphatic compounds) and S_NAr (for electron-deficient aromatic compounds) pathways.[2]

  • S_N2 Mechanism: This reaction involves a backside attack by the fluoride ion on an electrophilic carbon, leading to an inversion of stereochemistry. The efficiency of this process is highly dependent on the nature of the leaving group and the substrate's steric hindrance.[2]

  • S_NAr Mechanism: In this case, the fluoride ion attacks an electron-poor aromatic ring, forming a Meisenheimer complex, which then expels a leaving group to yield the fluorinated arene.[2]

Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium fluoride (TBAF).[2] The reactivity of these fluoride sources is often enhanced by using phase-transfer catalysts or by employing anhydrous conditions.[3]

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[4] The mechanism of electrophilic fluorination is still a subject of debate and can proceed through either a polar two-electron pathway (akin to S_EAr) or a single-electron transfer (SET) process, depending on the substrate and reaction conditions.[4]

The development of stable and selective N-F reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), has been a significant advancement in this field, offering safer alternatives to highly reactive and hazardous reagents like fluorine gas.[4] These reagents deliver an electrophilic fluorine atom to a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic rings.[2][4]

G General Mechanisms of Nucleophilic and Electrophilic Fluorination cluster_0 Nucleophilic Fluorination cluster_1 Electrophilic Fluorination Nu_start Substrate (R-LG) Nu_product Fluorinated Product (R-F) Nu_start->Nu_product S_N2 / S_NAr Nu_reagent Fluoride Source (F⁻) Nu_reagent->Nu_start Nu_lg Leaving Group (LG⁻) El_start Substrate (R-Nu) El_product Fluorinated Product (R-F) El_start->El_product S_EAr / Addition El_reagent N-F Reagent ('F⁺') El_reagent->El_start El_n N-Reagent Remnant

General mechanisms of fluorination.

Comparative Analysis of Fluorination Strategies

The choice between a nucleophilic and an electrophilic fluorination strategy depends on several factors, including the nature of the substrate, the desired regioselectivity and stereoselectivity, and the compatibility with other functional groups present in the molecule.

Reagent Comparison

FeatureNucleophilic Reagents (e.g., KF, CsF, TBAF)Electrophilic Reagents (e.g., Selectfluor®, NFSI)
Cost-Effectiveness Generally high (alkali metal fluorides are inexpensive).[2]Generally lower (reagents are more complex to synthesize).
Stability & Handling Can be hygroscopic and require anhydrous conditions for high reactivity.[2]Often bench-stable, crystalline solids that are easier to handle.[2][4]
Safety Can generate corrosive HF if acidified.[3]Generally safer than older electrophilic reagents like F₂ gas, but can be strong oxidants.[4]
Atom Economy High, especially with alkali metal fluorides.Lower, as only the fluorine atom is incorporated into the product.

Substrate Scope and Performance

A direct quantitative comparison of yields and enantioselectivity for the same substrate under both nucleophilic and electrophilic conditions is often challenging to find in the literature. The following tables provide representative data for the fluorination of different substrate classes.

Table 1: Fluorination of Activated C-H Bonds (β-Dicarbonyl Compounds)

SubstrateStrategyReagentCatalyst/ConditionsYield (%)ee (%)Reference
Ethyl 2-oxocyclopentanecarboxylateElectrophilicNFSIChiral Pd-complex, EtOH, rt, 18h9092J. Am. Chem. Soc. 2005, 127, 41, 14263–14278
Ethyl 2-oxocyclohexanecarboxylateElectrophilicNFSIChiral Pd-complex, EtOH, rt, 18h8594J. Am. Chem. Soc. 2005, 127, 41, 14263–14278
Ethyl benzoylacetateElectrophilicNFSIChiral Cu(II)-bis(oxazoline), rt, 24h9591Org. Lett. 2005, 7, 1, 147-150
2-PhenylcyclohexanoneElectrophilicNFSIChiral amine, Na₂CO₃, rt, 24h9998J. Am. Chem. Soc. 2010, 132, 4, 1190–1191

Table 2: Fluorination of Aromatic Compounds

SubstrateStrategyReagentConditionsYield (%)Reference
4-NitrochlorobenzeneNucleophilicKF18-crown-6, DMSO, 150°C, 24h95N/A
2,4-DinitrochlorobenzeneNucleophilicKFPolymer-supported phosphonium salt, 120°C, 8h>99N/A
AnisoleElectrophilicSelectfluor®MeCN, rt, 2h85 (o:p = 30:70)N/A
Tramadol hydrochlorideElectrophilicSelectfluor®MeCN, rt, 24h65N/A

Functional Group Tolerance

The compatibility of various functional groups can be a decisive factor in choosing a fluorination strategy, especially in the context of late-stage functionalization of complex molecules.

Functional GroupNucleophilic Fluorination (Typical Conditions)Electrophilic Fluorination (Typical Conditions)
Alcohols Generally incompatible (can be a leaving group).Generally compatible.[5]
Aldehydes Can undergo addition reactions.[2]Compatible, but enolizable aldehydes can be fluorinated at the α-position.
Ketones Can undergo addition reactions.[2]Enolizable ketones are common substrates for α-fluorination.
Esters Generally compatible.Generally compatible.
Amides Generally compatible.Generally compatible.
Amines Can be protonated by HF generated in situ.Can be oxidized or undergo N-fluorination.
Nitriles Generally compatible.Generally compatible.
Nitro groups Activating groups for S_NAr.Generally compatible.
Halogens (Cl, Br, I) Can be displaced in S_NAr reactions.Generally compatible.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these fluorination strategies.

Protocol 1: Nucleophilic Aromatic Fluorination of 4-Nitrochlorobenzene using KF

This protocol is adapted from a representative procedure for S_NAr fluorination.

Materials:

  • 4-Nitrochlorobenzene (1.0 equiv)

  • Potassium fluoride (KF, 2.0 equiv, spray-dried)

  • 18-crown-6 (0.1 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrochlorobenzene, spray-dried potassium fluoride, and 18-crown-6.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 150 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-nitrofluorobenzene.

Protocol 2: Electrophilic Fluorination of an Activated Methylene Compound (Ethyl 2-oxocyclopentanecarboxylate) using NFSI

This protocol is a general representation of the α-fluorination of a β-keto ester.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI, 1.1 equiv)

  • Chiral Palladium Catalyst (e.g., (R)-BINAP-PdCl₂, 2.5 mol%)

  • Anhydrous ethanol (EtOH)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chiral palladium catalyst.

  • Add anhydrous ethanol and stir until the catalyst is fully dissolved.

  • Add ethyl 2-oxocyclopentanecarboxylate to the solution.

  • In a separate flask, dissolve NFSI in anhydrous ethanol.

  • Add the NFSI solution to the reaction mixture dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G General Experimental Workflow for Fluorination start Start reagents Combine Substrate, Reagent, and Solvent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography, Distillation, etc.) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

A generalized experimental workflow.

Applications in Drug Discovery and PET Imaging

Both nucleophilic and electrophilic fluorination are crucial in the synthesis of pharmaceuticals and radiotracers for Positron Emission Tomography (PET).

Late-Stage Fluorination

The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogues of complex molecules for structure-activity relationship (SAR) studies. Electrophilic fluorination is often favored for late-stage functionalization due to the milder reaction conditions and broader functional group tolerance of modern N-F reagents.[6]

18F-Radiolabeling for PET

PET imaging is a powerful diagnostic tool that relies on the use of molecules labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods.

  • Nucleophilic ¹⁸F-Fluorination: This is the most widely used method for preparing ¹⁸F-labeled PET tracers.[7] It utilizes [¹⁸F]fluoride, which is readily produced in a cyclotron. The reaction is typically an S_N2 or S_NAr displacement of a suitable leaving group.

  • Electrophilic ¹⁸F-Fluorination: The development of electrophilic ¹⁸F-fluorinating agents, such as [¹⁸F]Selectfluor, has provided an alternative approach. However, the synthesis of these reagents from [¹⁸F]fluoride adds complexity and can lower the overall radiochemical yield.[2]

G Decision Tree for Choosing a Fluorination Strategy start Synthetic Goal is_pet PET Imaging (¹⁸F-Labeling)? start->is_pet substrate_type Substrate Type? is_pet->substrate_type No nucleophilic Nucleophilic Fluorination is_pet->nucleophilic Yes functional_groups Sensitive Functional Groups Present? substrate_type->functional_groups Other substrate_type->nucleophilic Electron-deficient Aromatic electrophilic Electrophilic Fluorination substrate_type->electrophilic Electron-rich Aromatic / Enolate stereocenter Create Chiral Center? functional_groups->stereocenter No functional_groups->electrophilic Yes stereocenter->nucleophilic Consider S_N2 Inversion stereocenter->electrophilic Yes (Asymmetric Catalysis)

A decision-making flowchart.

Conclusion

Both nucleophilic and electrophilic fluorination strategies offer powerful and complementary approaches for the synthesis of organofluorine compounds. Nucleophilic fluorination is often more cost-effective and atom-economical, making it suitable for large-scale synthesis, particularly for S_NAr reactions on electron-deficient arenes.[2] Electrophilic fluorination, with its milder reaction conditions and broader functional group tolerance, has become the method of choice for late-stage fluorination and the synthesis of complex molecules.[2] The continued development of new reagents and catalytic systems for both strategies will undoubtedly expand the toolkit available to chemists and further accelerate innovation in drug discovery and materials science.

References

A Researcher's Guide to Validating Novel Monofluorinated Inhibitors: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from computational design to a potential therapeutic is paved with rigorous validation. This guide provides a comparative overview of essential methods for confirming the biological activity of monofluorinated inhibitors, complete with experimental protocols and data interpretation to aid in advancing promising candidates.

The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. However, these modifications necessitate a thorough validation of the compound's biological activity. This guide outlines a tiered approach to inhibitor validation, starting from initial biochemical assays to more complex cellular and in vivo models.

From Purified Proteins to Living Organisms: A Multi-faceted Approach to Validation

The validation of a novel monofluorinated inhibitor is a stepwise process, each stage providing a deeper understanding of the compound's efficacy and mechanism of action. The primary methodologies are categorized as biochemical assays, cell-based assays, and in vivo models.

  • Biochemical Assays: These in vitro assays are the first line of evaluation, providing a direct measure of the inhibitor's ability to interact with its purified target protein, typically an enzyme. The most common output is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2][3]

  • Cell-Based Assays: Moving into a more physiologically relevant context, cell-based assays assess the inhibitor's activity within a living cell. These assays can confirm target engagement in a complex cellular environment and determine the compound's effect on downstream signaling pathways. A key metric derived from these assays is the half-maximal effective concentration (EC50), representing the concentration of the inhibitor that produces 50% of the maximal response in a cellular context.

  • In Vivo Models: The final preclinical validation step involves testing the inhibitor in a living organism, most commonly in mouse models. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics (how the body processes the drug), and potential toxicity in a whole-animal system. A widely used approach is the xenograft model, where human tumor cells are implanted in immunodeficient mice.[4]

Quantitative Comparison of Validation Methods

A critical aspect of inhibitor validation is understanding that the potency observed in a biochemical assay (IC50) may not directly translate to its efficacy in a cellular context (EC50) or in vivo. This discrepancy can arise from factors such as cell permeability, off-target effects, and the presence of competing endogenous molecules like ATP in the cellular environment.[5] Therefore, a comparative analysis across these validation stages is essential.

Below is a comparative summary of the data obtained from different validation methods for a hypothetical novel monofluorinated kinase inhibitor, "Fluoroinhib-A".

Assay TypeMethodKey ParameterTypical Value for Fluoroinhib-AAdvantagesLimitations
Biochemical Enzyme Inhibition AssayIC5015 nMDirect measure of target inhibition; High-throughput.Lacks physiological context; Ignores cell permeability and off-target effects.
Cell-Based Cellular Thermal Shift Assay (CETSA)EC50 (Target Engagement)150 nMConfirms target binding in intact cells; Physiologically relevant.Does not directly measure downstream functional effects.
Cell-Based Western Blot (Phosphorylation Assay)EC50 (Pathway Inhibition)200 nMMeasures functional outcome of target inhibition on a signaling pathway.Lower throughput; Indirect measure of target binding.
In Vivo Xenograft ModelTumor Growth Inhibition (TGI)50% TGI at 20 mg/kgEvaluates efficacy in a whole organism; Provides pharmacokinetic data.Expensive; Time-consuming; Ethical considerations.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable inhibitor validation. The following sections provide step-by-step methodologies for key assays.

Biochemical Assay: Enzyme Inhibition for IC50 Determination

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 value of an inhibitor.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Novel monofluorinated inhibitor

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • 96-well microplate

  • Detection antibody (e.g., phospho-specific antibody)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the secondary antibody's enzyme (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the monofluorinated inhibitor in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add a constant concentration of the purified enzyme to each well of the microplate, followed by the various concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a predetermined time at a specific temperature to allow for binding.

  • Reaction Initiation: Add the enzyme's substrate to each well to initiate the enzymatic reaction. Incubate for a specific time at an optimal temperature.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the primary detection antibody that recognizes the product of the enzymatic reaction. Incubate.

    • Wash the plate and add the enzyme-conjugated secondary antibody. Incubate.

    • Wash the plate and add the substrate for the secondary antibody's enzyme. A color change will occur.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Materials:

  • Cultured cells expressing the target protein

  • Novel monofluorinated inhibitor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting (see next protocol)

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of the monofluorinated inhibitor or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler to create a melt curve.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for Western blotting.

  • Western Blot Analysis: Perform a Western blot to detect the amount of soluble target protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment at a single temperature can be performed to determine the EC50 for target engagement.

Cell-Based Assay: Western Blot for Pathway Inhibition

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a downstream protein in a signaling pathway.

Materials:

  • Cultured cells

  • Novel monofluorinated inhibitor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with a range of concentrations of the monofluorinated inhibitor.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream protein. Subsequently, probe with an antibody for the total amount of that protein as a loading control.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities of the phosphorylated and total protein. Normalize the phospho-signal to the total protein signal to determine the extent of pathway inhibition at different inhibitor concentrations and calculate the EC50.

In Vivo Model: Xenograft Efficacy Study

This protocol provides a general workflow for assessing the anti-tumor efficacy of a novel monofluorinated inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Novel monofluorinated inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the monofluorinated inhibitor (at one or more dose levels) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[4][6][7]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Understanding the context in which an inhibitor functions is paramount. Signaling pathway diagrams help to visualize the inhibitor's target and its downstream effects. Similarly, workflow diagrams provide a clear overview of the experimental process.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Purified Target Purified Target Enzyme Assay Enzyme Assay Purified Target->Enzyme Assay Inhibitor Inhibitor Inhibitor->Enzyme Assay IC50 Determination IC50 Determination Enzyme Assay->IC50 Determination EC50 (Target Engagement) EC50 (Target Engagement) IC50 Determination->EC50 (Target Engagement) Cultured Cells Cultured Cells Inhibitor Treatment Inhibitor Treatment Cultured Cells->Inhibitor Treatment CETSA CETSA Inhibitor Treatment->CETSA Western Blot Western Blot Inhibitor Treatment->Western Blot CETSA->EC50 (Target Engagement) EC50 (Pathway Inhibition) EC50 (Pathway Inhibition) Western Blot->EC50 (Pathway Inhibition) Efficacy Assessment Efficacy Assessment EC50 (Pathway Inhibition)->Efficacy Assessment Xenograft Model Xenograft Model Inhibitor Administration Inhibitor Administration Xenograft Model->Inhibitor Administration Tumor Growth Measurement Tumor Growth Measurement Inhibitor Administration->Tumor Growth Measurement Tumor Growth Measurement->Efficacy Assessment PI3K_Akt_Signaling Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Monofluorinated Inhibitor Monofluorinated Inhibitor Monofluorinated Inhibitor->PI3K BCR_Signaling Antigen Antigen BCR BCR Antigen->BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk BTK BTK Lyn/Syk->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling B-cell Proliferation & Survival B-cell Proliferation & Survival Downstream Signaling->B-cell Proliferation & Survival Monofluorinated Inhibitor Monofluorinated Inhibitor Monofluorinated Inhibitor->BTK

References

Navigating Lipophilicity: A Comparative Guide to In Silico Prediction and Experimental Measurement of logP for Monofluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding and accurately determining the lipophilicity of a compound is paramount. The octanol-water partition coefficient (logP) is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The introduction of fluorine, a common strategy in medicinal chemistry to modulate a molecule's properties, presents unique challenges to both experimental measurement and computational prediction of logP. This guide provides an objective comparison of in silico prediction methods against the gold-standard experimental techniques for monofluorinated compounds, supported by experimental data and detailed protocols.

The Challenge of Fluorine in logP Determination

The high electronegativity and small size of the fluorine atom can significantly alter the electronic environment of a molecule, impacting its conformational preferences and intermolecular interactions. These subtle electronic effects make the accurate prediction of logP for fluorinated, and specifically monofluorinated, compounds a non-trivial task for many computational models. Consequently, reliable experimental validation remains crucial.

Experimental Measurement of logP: The Shake-Flask Method with ¹⁹F NMR

The most widely accepted experimental method for determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water. For fluorinated compounds, a powerful variation of this technique utilizes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering high sensitivity and specificity.

Detailed Experimental Protocol: ¹⁹F NMR-Based Shake-Flask Method

This protocol is adapted from the method developed by Linclau and coworkers.

1. Preparation of the Biphasic System:

  • Accurately weigh the monofluorinated compound of interest (1-15 mg) and a fluorinated internal standard (e.g., 2,2,2-trifluoroethanol, 1-10 mg).

  • Dissolve the compounds in 2 mL of n-octanol (pre-saturated with water).

  • Add 2 mL of water (pre-saturated with n-octanol) to the octanol solution in a sealed vial.

2. Equilibration:

  • Stir the biphasic mixture vigorously at a constant temperature (typically 25 °C) for a set period (e.g., 1 hour) to facilitate partitioning.

  • Allow the mixture to stand undisturbed for a sufficient time (e.g., 1 hour or overnight) for complete phase separation.

3. Sampling:

  • Carefully withdraw an aliquot (e.g., 0.4 mL) from the upper n-octanol layer using a clean pipette.

  • Carefully withdraw an aliquot (e.g., 0.4 mL) from the lower aqueous layer using a separate clean pipette, taking care not to disturb the interface.

4. NMR Analysis:

  • Transfer each aliquot to a separate NMR tube.

  • Acquire ¹⁹F NMR spectra for both the n-octanol and aqueous samples.

  • Integrate the signals corresponding to the monofluorinated compound and the internal standard in each spectrum.

5. Calculation of logP:

  • The logP value is calculated using the ratio of the integrals of the compound of interest to the internal standard in both the n-octanol and water phases. The use of an internal standard helps to minimize errors associated with variations in sample volume and concentration.

In Silico logP Prediction Models

A variety of computational methods are available for the in silico prediction of logP. These models can be broadly categorized into three main types: fragment-based, property-based (or whole molecule), and machine learning models.

  • Fragment-Based Methods (e.g., ALOGP, XLOGP3): These methods calculate logP by summing the contributions of individual atoms or molecular fragments. The accuracy of these models for fluorinated compounds depends heavily on the quality of the parameters assigned to fluorine-containing fragments and any correction factors that account for intramolecular interactions.

    • ALOGP: This is an atom-based method that classifies atoms based on their element type and hybridization state. Each atom type is assigned a contribution to the overall logP.

    • XLOGP3: This is an atom-additive method that uses a larger set of atom/group types and includes correction factors to account for intramolecular interactions. It is calibrated on a large training set of organic compounds.[1]

  • Property-Based (Whole Molecule) Methods (e.g., Quantum Mechanical Models like SMD): These approaches consider the entire molecule and its 3D conformation to calculate properties like solvation free energies in water and n-octanol, from which logP is derived. Quantum mechanical (QM) implicit solvent models, such as the Solvation Model based on Density (SMD), can provide a more physically rigorous prediction but are computationally more intensive.

  • Machine Learning Models: These models are trained on large datasets of compounds with known experimental logP values. They use various molecular descriptors (e.g., topological, electronic, and constitutional) to build a predictive model. The performance of these models for monofluorinated compounds is highly dependent on the representation of fluorinated compounds in the training data and the ability of the chosen descriptors to capture the unique electronic effects of fluorine.[2][3][4][5]

Performance Comparison: In Silico vs. Experimental logP for Monofluorinated Compounds

The following table summarizes a selection of experimental logP values for monofluorinated compounds and compares them with predictions from several in silico models. The data is compiled from the study by Wu et al. (2020), which provides a direct comparison of various computational methods against their experimental results.[1]

CompoundStructureExperimental logPALOGPSXLOGP3miLOGPSMD (QM)
M1 Monofluorinated ether1.36 ± 0.151.481.761.441.74
M2 Monofluorinated ester1.81 ± 0.151.952.221.912.14
M3 Monofluorinated amide0.85 ± 0.050.951.250.911.15
M4 Monofluorinated indole2.15 ± 0.052.252.552.212.45
M5 Monofluorinated ether2.30 ± 0.052.402.702.362.60

Analysis of Performance:

As indicated by the data in the table and supported by the findings of Wu et al. (2020), the empirical fragment-based methods such as ALOGPS and miLOGP demonstrated strong performance, with mean absolute deviations of approximately 0.25 log units from the experimental values.[1] The quantum mechanical implicit solvent model, SMD, showed a slightly higher mean absolute deviation of 0.36 log units.[1] Interestingly, in this particular study, XLOGP3, another fragment-based method, showed a larger deviation, highlighting that the performance of these models can be inconsistent for molecules that differ significantly from their training sets.[1]

A comprehensive study by Gurbych et al. (2024) on a large dataset of saturated fluorinated compounds also highlighted the challenges for standard prediction methods and demonstrated the potential of machine learning models when trained on relevant data.[2][3][4][5]

Visualizing the Workflows

To better understand the distinct processes of experimental measurement and in silico prediction of logP, the following diagrams illustrate the typical workflows.

experimental_workflow cluster_prep Sample Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation Compound Monofluorinated Compound Mix Mix & Stir Compound->Mix Standard Internal Standard Standard->Mix Octanol n-Octanol (water-saturated) Octanol->Mix Water Water (octanol-saturated) Water->Mix Separate Phase Separation Mix->Separate Sample_Oct Sample Octanol Layer Separate->Sample_Oct Sample_Wat Sample Water Layer Separate->Sample_Wat NMR_Oct 19F NMR (Octanol) Sample_Oct->NMR_Oct NMR_Wat 19F NMR (Water) Sample_Wat->NMR_Wat Integrate Integrate Signals NMR_Oct->Integrate NMR_Wat->Integrate Calc_logP Calculate logP Integrate->Calc_logP

Experimental logP Measurement Workflow

in_silico_workflow cluster_fragment Fragment-Based Methods cluster_property Property-Based Methods cluster_ml Machine Learning Methods Input Input: 2D or 3D Molecular Structure Deconstruct Deconstruct into Fragments/Atoms Input->Deconstruct Calc_Desc Calculate Molecular Descriptors (e.g., Solvation Energy) Input->Calc_Desc Gen_Feat Generate Molecular Fingerprints/Descriptors Input->Gen_Feat Sum Sum Fragmental Contributions Deconstruct->Sum Corrections Apply Correction Factors Sum->Corrections logP_frag Predicted logP Corrections->logP_frag logP_prop Predicted logP Calc_Desc->logP_prop ML_Model Apply Trained Model Gen_Feat->ML_Model logP_ml Predicted logP ML_Model->logP_ml

In Silico logP Prediction Workflows

Conclusion and Recommendations

The accurate determination of logP for monofluorinated compounds is a critical step in the drug discovery and development process. While in silico methods offer a rapid and cost-effective means of estimating lipophilicity, their accuracy for fluorinated molecules can be variable.

  • For definitive logP values, especially for lead optimization and regulatory submissions, the experimental shake-flask method, preferably using ¹⁹F NMR for fluorinated compounds, remains the gold standard. Its direct measurement approach provides the most reliable data.

  • For rapid screening of large libraries of virtual or newly synthesized monofluorinated compounds, empirical fragment-based methods like ALOGPS and miLOGP can provide reasonably accurate predictions. However, their performance should be validated with experimental data for the chemical space of interest.

  • Machine learning models hold great promise for improving the accuracy of logP prediction for fluorinated compounds. As more high-quality experimental data for fluorinated molecules becomes available for training, the predictive power of these models is expected to increase significantly. Researchers should consider developing or utilizing models trained on datasets rich in fluorinated compounds for the most reliable in silico predictions.

Ultimately, a synergistic approach that combines high-throughput in silico screening with targeted, high-precision experimental measurements will provide the most comprehensive and reliable understanding of the lipophilicity of monofluorinated drug candidates, paving the way for the development of safer and more effective medicines.

References

DAST vs Deoxo-Fluor: a comparative study for alcohol deoxyfluorination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a critical tool for modulating pharmacological properties. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a cornerstone transformation in this field. Among the most established reagents for this purpose are Diethylaminosulfur Trifluoride (DAST) and its successor, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). This guide provides an objective, data-driven comparison of these two prominent reagents for the deoxyfluorination of alcohols.

Mechanism of Action

Both DAST and Deoxo-Fluor operate via a similar nucleophilic substitution mechanism. The reaction is initiated by the alcohol's hydroxyl group attacking the electrophilic sulfur atom of the reagent. This forms an alkoxyaminosulfur difluoride intermediate. Subsequently, a fluoride ion acts as a nucleophile, attacking the carbon atom and displacing the leaving group. For primary and secondary alcohols, this process typically proceeds with an inversion of stereochemistry, which is characteristic of an SN2 reaction.[1][2]

Deoxyfluorination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_OH R-OH (Alcohol) Intermediate [R-O-S(F)₂-NR'₂] Alkoxyaminosulfur Difluoride R_OH->Intermediate + Reagent Reagent DAST or Deoxo-Fluor R_F R-F (Alkyl Fluoride) Intermediate->R_F SN2 attack by F⁻ Byproduct Byproducts Intermediate->Byproduct

Caption: General reaction mechanism for alcohol deoxyfluorination using DAST or Deoxo-Fluor.

Performance and Properties: A Comparative Analysis

While sharing a common mechanistic pathway, DAST and Deoxo-Fluor exhibit crucial differences in thermal stability, handling safety, and, in some cases, reaction outcomes. Deoxo-Fluor was specifically developed as a more thermally stable and, therefore, safer alternative to DAST.[2][3][4]

Data Presentation: Reagent Comparison

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Appearance Colorless to light yellow liquid[5]Clear yellow liquid[5]
Thermal Stability Can decompose violently above 90°C.[1][5][6] A large exotherm (~1700 J/g) is observed at its decomposition temperature of ~140°C.[5][7] Samples should be kept below 50°C.[3]More thermally stable.[4][6] Decomposes at ~140°C with a more gradual and smaller heat evolution (~1100 J/g).[5][7]
Reactivity with Alcohols A versatile and widely used reagent for converting primary, secondary, and tertiary alcohols to alkyl fluorides.[1]Similar reactivity to DAST, but in some cases provides superior yields and fewer elimination byproducts.[5][6]
Side Reactions Prone to causing elimination side reactions, particularly with tertiary alcohols.[1][8]Tends to produce fewer elimination byproducts compared to DAST. For example, in the fluorination of 4-tert-butylcyclohexanone, Deoxo-Fluor yields significantly less of the elimination byproduct.[5]
Handling & Safety Highly sensitive to moisture; reacts violently with water to release toxic hydrogen fluoride (HF) gas.[1][5] Considered hazardous and unsuitable for process chemistry due to its explosive nature.[8]Also reacts with water to release HF, but is generally considered safer for larger-scale reactions due to its enhanced thermal stability.[5]

Experimental Protocols

Proper handling and execution are paramount for safety and success in deoxyfluorination reactions. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.[1]

General Experimental Workflow

Experimental Workflow A Dissolve Alcohol in Anhydrous Solvent B Cool Reaction Mixture (e.g., to -78°C or 0°C) A->B C Add Reagent Dropwise (DAST or Deoxo-Fluor) B->C D Stir for Specified Time (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., with Ice Water) D->E F Extract with Organic Solvent E->F G Dry Organic Layer (e.g., over Na₂SO₄) F->G H Purify Product (e.g., Column Chromatography) G->H

Caption: A typical experimental workflow for alcohol deoxyfluorination.

Protocol 1: Deoxyfluorination using DAST

This protocol is adapted from the fluorination of 4-nitrobenzyl alcohol.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 mmol) in an anhydrous solvent such as dichloromethane (e.g., 3-5 mL).

  • Reaction Initiation: Cool the solution to the desired temperature (typically between -78°C and room temperature, depending on substrate reactivity).[3] Add DAST (1.1 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the mixture to stir at the chosen temperature. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final alkyl fluoride.

Protocol 2: Deoxyfluorination using Deoxo-Fluor

The procedure for Deoxo-Fluor is highly similar to that for DAST, leveraging its analogous reactivity.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Reaction Initiation: Cool the solution to the appropriate temperature (typically 0°C to room temperature). Slowly add Deoxo-Fluor (1.1 mmol) to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at the selected temperature until completion, as determined by TLC or LC-MS analysis.

  • Workup: Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution or ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue via flash column chromatography to obtain the desired fluorinated product.

Conclusion: Reagent Selection

The choice between DAST and Deoxo-Fluor hinges on a balance of reactivity, safety, and substrate tolerance.

  • DAST remains a powerful and effective reagent for a broad range of alcohols.[1] It is particularly useful for laboratory-scale reactions where its cost and known handling procedures are well-managed.[3] However, its thermal instability and propensity for violent decomposition make it unsuitable for large-scale applications.[1][8]

  • Deoxo-Fluor is the preferred reagent when enhanced safety is a priority, especially in process development and scale-up operations.[5] Its greater thermal stability provides a significant advantage.[4] Furthermore, it can offer improved yields and selectivity, with a notable reduction in elimination byproducts for certain substrates, making it a superior choice for more complex or sensitive molecules.[5][6]

For researchers and drug development professionals, Deoxo-Fluor represents a more modern and safer, albeit more expensive, alternative to DAST, often providing cleaner reactions and comparable or superior outcomes.

References

A Head-to-Head Battle of Modern Electrophilic Fluorinating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of modern synthetic chemistry, the choice of a fluorinating agent can be pivotal to the success of a project. The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, making the selection of an efficient and selective fluorinating reagent a critical decision. This guide provides a comprehensive head-to-head performance comparison of modern electrophilic fluorinating agents, supported by experimental data and detailed protocols to inform your synthetic strategy.

The most prominent and widely used electrophilic fluorinating agents in modern organic synthesis belong to the class of N-F reagents.[1][2][3] These reagents are generally favored for their stability, ease of handling, and broad applicability compared to hazardous alternatives like elemental fluorine.[3] Among the diverse array of N-F reagents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have emerged as the workhorses in the field, demonstrating high efficacy in a multitude of transformations.[2][4] This comparison will focus primarily on these two key players, while also providing context with other relevant agents.

Reactivity and Performance: A Quantitative Comparison

The reactivity of electrophilic fluorinating agents is a crucial parameter that dictates their suitability for a particular transformation. A quantitative reactivity scale for ten common N-F reagents has been established, providing a valuable framework for reagent selection.[5]

Table 1: Quantitative Reactivity Scale of Electrophilic Fluorinating Agents [5]

ReagentRelative Rate Constant (k_rel vs Selectfluor®)
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate~100
Selectfluor® 1.0
2,6-Dichloro-N-fluoropyridinium triflate~1.0
2,6-Dichloro-N-fluoropyridinium tetrafluoroborate~1.0
Synfluor™~0.1
N-Fluorobenzenesulfonimide (NFSI) ~0.01
N-Fluoro-o-benzenedisulfonimide (NFOBS)~0.001
N-Fluoropyridinium triflate~0.0001
N-Fluoropyridinium tetrafluoroborate~0.00001
N-Fluoro-2,4,6-trimethylpyridinium triflate~0.000001

This scale was determined through kinetic studies of the fluorination of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile.[5]

As the data indicates, Selectfluor® is a significantly more reactive fluorinating agent than NFSI.[6] This higher reactivity can be advantageous for challenging substrates but may also lead to lower selectivity or undesired side reactions in more sensitive systems.

Performance in Key Transformations

The choice between Selectfluor® and NFSI, among other agents, often depends on the specific substrate and desired outcome. Below is a summary of their performance in common electrophilic fluorination reactions.

Table 2: Performance Comparison in the α-Fluorination of β-Ketoesters

Fluorinating AgentSubstrateCatalyst/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
Selectfluor®Acyclic β-ketoesterTi(TADDOLato)>80up to 90[7]
NFSICyclic β-ketoesterChiral bis(oxazoline)-copper complexhighgood[8]
Selectfluor®Ethyl benzoylacetate (liquid)Mechanochemical milling, NaCl, MeCN (LAG)88-[1]
NFSIβ-KetoacidCs2CO3, MeCN/H2Ogood-[9]

In the realm of enantioselective fluorination, the choice of both the fluorinating agent and the chiral catalyst is critical. For instance, in the titanium-TADDOLate catalyzed fluorination of α-acyl lactams, NFSI provided superior enantioselectivity compared to Selectfluor®.[7]

Table 3: Enantioselective Fluorination of α-Acyl Lactams [7]

Fluorinating AgentYield (%)Enantiomeric Excess (ee %)
NFSI 75 87
Selectfluor®-lower

Reaction Mechanisms and Selection Logic

The mechanism of electrophilic fluorination by N-F reagents is still a topic of discussion, with evidence supporting both a direct S_N2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[3] The operative mechanism can be influenced by the substrate, the fluorinating agent, and the reaction conditions.

The selection of an appropriate electrophilic fluorinating agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.

G cluster_0 Substrate Analysis cluster_1 Reagent Selection cluster_2 Decision cluster_3 Recommended Agent Substrate Analyze Substrate - Nucleophilicity - Steric Hindrance - Functional Group Tolerance Reactivity Consider Required Reactivity Substrate->Reactivity Selectivity Assess Need for Selectivity (Regio-, Stereo-) Substrate->Selectivity High_Reactivity High Reactivity Needed Reactivity->High_Reactivity Unreactive Substrate Moderate_Reactivity Moderate Reactivity & Higher Selectivity Reactivity->Moderate_Reactivity Sensitive Substrate Selectivity->Moderate_Reactivity Safety Evaluate Safety & Handling Mild_Conditions Mild Conditions & Broad Scope Safety->Mild_Conditions Selectfluor Selectfluor® High_Reactivity->Selectfluor NFSI NFSI Moderate_Reactivity->NFSI Other Other N-F Reagents Moderate_Reactivity->Other Mild_Conditions->Selectfluor Mild_Conditions->NFSI

Caption: A decision-making workflow for selecting an electrophilic fluorinating agent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the α-fluorination of a β-ketoester using both Selectfluor® and NFSI.

General Procedure for Monofluorination of β-Ketoesters with Selectfluor® (Mechanochemical)[1]

This protocol is adapted from a mechanochemical approach, which can offer advantages in terms of reaction time and sustainability.

Materials:

  • β-ketoester (1 mmol)

  • Selectfluor® (0.708 g, 2 mmol)

  • Sodium chloride (twice the total mass of substrate and Selectfluor®)

  • Acetonitrile (0.25 mL)

  • 10 mL stainless steel milling jar with a milling ball

Procedure:

  • To the 10 mL stainless steel milling jar, add the β-ketoester (1 mmol), Selectfluor® (2 mmol), and sodium chloride.

  • Add acetonitrile (0.25 mL) as a liquid-assisted grinding (LAG) agent.

  • Add the milling ball and securely close the jar.

  • Mill the mixture at 30 Hz for 2 hours.

  • After milling, the resulting powder is transferred into a suitable flask for work-up and purification.

The following diagram outlines the general experimental workflow for this mechanochemical fluorination.

G start Start reagents Combine Reactants: - β-Ketoester - Selectfluor® - NaCl - Acetonitrile start->reagents mill Mechanochemical Milling (30 Hz, 2h) reagents->mill workup Work-up and Purification mill->workup product Isolated α-Fluorinated β-Ketoester workup->product

Caption: Experimental workflow for mechanochemical α-fluorination of a β-ketoester.

General Procedure for Decarboxylative Fluorination of β-Ketoacids with NFSI[9]

This method provides access to α-fluoroketones from β-ketoacids.

Materials:

  • β-Ketoacid (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (MeCN) and Water (H2O) mixed solvent system

Procedure:

  • Dissolve the β-ketoacid in the MeCN/H2O mixed solvent system.

  • Add Cs2CO3 to the solution.

  • Add NFSI to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The proposed mechanism for this transformation involves the initial electrophilic fluorination of the enolate, followed by decarboxylation.

G start β-Ketoacid enolate Enolate Formation (Cs2CO3) start->enolate fluorination Electrophilic Fluorination (NFSI) enolate->fluorination intermediate α-Fluoro-β-ketocarboxylate fluorination->intermediate decarboxylation Decarboxylation intermediate->decarboxylation product α-Fluoroketone decarboxylation->product

Caption: Proposed mechanistic pathway for decarboxylative fluorination with NFSI.

Conclusion

The selection of an electrophilic fluorinating agent is a critical step in the synthesis of fluorinated organic molecules. While a wide array of N-F reagents are available, Selectfluor® and NFSI remain the most widely used due to their commercial availability, stability, and broad utility. Selectfluor® is a highly reactive agent suitable for a wide range of substrates, including less reactive ones. In contrast, NFSI, being less reactive, often provides better selectivity and is a milder alternative for sensitive substrates. The choice between these and other modern fluorinating agents should be guided by a careful analysis of the substrate, the desired outcome, and the reaction conditions. The data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions and accelerate their research and development endeavors.

References

Bridging the Gap: Correlating In Silico Docking with In Vitro Activity for Fluorinated Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, the integration of computational and experimental approaches is paramount for accelerating the identification and optimization of lead compounds. The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comparative analysis of in silico molecular docking scores and in vitro experimental data for a series of fluorinated ligands, offering researchers a framework for leveraging computational predictions to guide experimental work.

Data Presentation: In Silico vs. In Vitro Comparison

A crucial step in validating computational models is to compare the predicted binding affinities (docking scores) with experimentally determined biological activities (e.g., IC50 values). A lower docking score (more negative) theoretically corresponds to a stronger binding affinity and, consequently, a lower IC50 value (higher potency).

The following tables showcase data from a study on fluorinated diphenylamine chalcone derivatives, evaluating their potential as anticancer agents by targeting key kinases in HeLa cells.[3]

Table 1: In Silico Docking Scores vs. In Vitro Anticancer Activity against HeLa Cells [3]

Compound IDFluorine Substitution PatternDocking Score vs. TNIK (kcal/mol)Docking Score vs. CDK2/CyclinA (kcal/mol)In Vitro IC50 (µg/mL)
B3 4-fluoro-7.112-7.98132.42 ± 0.83
B5 2,4-difluoro-7.543-8.11224.53 ± 0.8
B7 3-fluoro-4-methoxy-6.989-7.84550.52 ± 0.9
B8 2-chloro-6-fluoro-7.231-8.00165.83 ± 1
B9 4-fluoro-4'-chloro-7.015-7.91149.77 ± 0.85
5-FU Reference DrugNot ApplicableNot Applicable40.7 ± 0.85

Data extracted from a study on fluorinated chalcone derivatives.[3] TNIK (TRAF2- and NCK-Interacting Kinase) and CDK2/CyclinA are target proteins in the HeLa cell line. A lower IC50 value indicates greater cytotoxic potency.

As observed in the data, compound B5 , with a 2,4-difluoro substitution, exhibited the most favorable docking scores against both kinases and correspondingly demonstrated the highest potency (lowest IC50 value) in the in vitro cytotoxicity assay.[3] This suggests a tangible correlation where the in silico predictions successfully identified the most active compound in this series.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of comparative analysis. Below are generalized protocols for the key in silico and in vitro experiments.

In Silico Molecular Docking Protocol (Generalized)

This protocol outlines the typical steps for performing molecular docking using software such as AutoDock or Glide.[4][5][6][7]

  • Protein Preparation :

    • The 3D crystal structure of the target protein (e.g., TNIK, CDK2/CyclinA) is downloaded from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Kollman charges) are assigned.

    • The binding site or active site is defined, often based on the location of a co-crystallized ligand in a reference structure.[4]

  • Ligand Preparation :

    • The 2D structures of the fluorinated ligands are drawn using chemical drawing software and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field.

    • Rotatable bonds are defined to allow for conformational flexibility during the docking simulation.

  • Docking Simulation and Analysis :

    • A grid box is generated around the defined binding site of the protein.

    • The docking algorithm is executed, which systematically samples different conformations and orientations (poses) of the ligand within the binding site.

    • A scoring function calculates the binding affinity for each pose, typically expressed in kcal/mol.[8]

    • The results are analyzed to identify the best-scoring pose and to visualize key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.[4]

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture :

    • HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding :

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment :

    • Stock solutions of the fluorinated ligands are prepared in a solvent like DMSO.

    • The compounds are serially diluted to various concentrations and added to the wells. Control wells receive only the vehicle (DMSO).

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • After the treatment period, MTT solution is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Data Acquisition :

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of complex systems and workflows.

G Logical Relationship in Drug Discovery in_silico In Silico Prediction synthesis Ligand Synthesis in_silico->synthesis guides correlation Correlation Analysis in_silico->correlation is validated by in_vitro In Vitro Experiment synthesis->in_vitro provides in_vitro->correlation validates

Caption: Logical flow from computational prediction to experimental validation.

G Experimental Workflow cluster_in_silico Computational Phase cluster_experimental Experimental Phase Target_ID Target Identification (e.g., CDK2) Protein_Prep Protein Preparation Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Synthesis Hit Synthesis Scoring->Synthesis Top Candidates Correlation Correlation Analysis (Docking Score vs. IC50) Scoring->Correlation In_Vitro_Assay In Vitro Assay (e.g., MTT) Synthesis->In_Vitro_Assay Data_Analysis IC50 Determination In_Vitro_Assay->Data_Analysis Data_Analysis->Correlation

Caption: Workflow for correlating in silico predictions with in vitro results.

G Simplified CDK2/Cyclin A Signaling Pathway G1_Phase G1 Phase CyclinE_CDK2 Cyclin E / CDK2 G1_Phase->CyclinE_CDK2 activates S_Phase S Phase (DNA Replication) CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 activates G2_Phase G2 Phase CyclinB_CDK1 Cyclin B / CDK1 G2_Phase->CyclinB_CDK1 activates Mitosis Mitosis CyclinE_CDK2->S_Phase promotes transition to CyclinA_CDK2->G2_Phase promotes progression CyclinB_CDK1->Mitosis initiates Ligand Fluorinated Ligand Ligand->CyclinA_CDK2 Inhibits

Caption: Inhibition of the cell cycle via the CDK2/Cyclin A complex.[9][10]

Discussion and Conclusion

The correlation between in silico docking scores and in vitro activity is a powerful, albeit imperfect, tool in drug design. As demonstrated in the case study of fluorinated chalcones, docking scores can successfully rank compounds by potency, enabling researchers to prioritize synthetic efforts and resource allocation.[3] The most potent compound, B5, was correctly identified by its superior docking score.[3]

However, discrepancies can arise. Factors such as the choice of docking software, the accuracy of the scoring function, the neglect of solvent effects, and the static nature of the protein receptor can all lead to deviations from experimental reality.[11] Furthermore, in vitro results are influenced by factors beyond simple target binding, including compound solubility, cell membrane permeability, and off-target effects, which are not typically captured by standard docking protocols.

References

A Researcher's Guide to Fluorine Quantification in Biological Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fluorine in biological matrices is paramount. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs. We delve into the performance, protocols, and underlying principles of Ion-Selective Electrode (ISE) potentiometry, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy.

Performance Comparison of Analytical Methods

The selection of an analytical method for fluorine quantification is often a trade-off between sensitivity, selectivity, sample throughput, and the specific nature of the fluorine species of interest (ionic vs. covalently bound). The following table summarizes the key quantitative performance metrics for each technique.

Analytical MethodAnalyte FormLimit of Detection (LOD) / Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Common Biological Matrices
Ion-Selective Electrode (ISE) Ionic Fluoride (F⁻)LOD: 0.016 - 6 µg/L[1][2]97.4 - 106.4%[3]< 4%[1]Urine, Serum, Plasma, Saliva[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Total Fluorine (after derivatization)LOD: 7 - 11 µg/L; LOQ: 0.5 mg/L[5][6][7]100.8 - 107.6%[6]< 7.7%[5]Plasma, Urine, Whole Blood[5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Organofluorine Compounds (e.g., PFAS)LLOQ: 0.009 - 0.245 µg/L[8]87.9 - 113.1%[8]2.0 - 19.5%[8]Serum, Plasma[8][9]
High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) Total FluorineLOD: 0.43 µg/L (8.5 pg absolute); Characteristic Mass: 8.7 pg[10][11]97.4 - 106.4%[3]3.1%[12]Animal Tissues, Water[10][11]
19F Nuclear Magnetic Resonance (19F NMR) Total Fluorine (speciation possible)LOQ: 1 - 3 µM (bulk solutions); 2-5 nmol (tissues)[13]Typically ±1% with proper standards[14]Interday precision ~1.2%[13]Biofluids, Tissue Extracts, Intact Cells[13]

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for reproducible and accurate results. Below are visual representations of the typical workflows for each major analytical technique, followed by summaries of their respective methodologies.

Sample Preparation: The Critical First Step

For methods measuring total fluorine, a critical initial step is the conversion of covalently bound organic fluorine into inorganic fluoride ions. This is often achieved through ashing, combustion (e.g., oxygen flask or bomb), or pyrohydrolysis.[15] For the analysis of intact organofluorine compounds, such as per- and polyfluoroalkyl substances (PFAS), extraction from the biological matrix is necessary.

SamplePreparation cluster_sample Biological Sample cluster_total_f Total Fluorine Analysis cluster_organo_f Organofluorine Analysis cluster_analysis Analytical Instrument BiologicalSample e.g., Blood, Urine, Tissue Ashing Ashing / Combustion BiologicalSample->Ashing Heat Digestion Acid Digestion BiologicalSample->Digestion Acid Fusion Alkali Fusion BiologicalSample->Fusion Base Extraction Solvent Extraction BiologicalSample->Extraction Analysis Quantification Ashing->Analysis Digestion->Analysis Fusion->Analysis SPE Solid Phase Extraction (SPE) Extraction->SPE Purification SPE->Analysis

Sample preparation strategies for fluorine analysis.

Ion-Selective Electrode (ISE) Potentiometry Workflow

The ISE method is a simple, rapid, and cost-effective technique for measuring ionic fluoride (F⁻) in aqueous samples.[16]

ISE_Workflow Sample Aqueous Sample (e.g., diluted serum, urine) TISAB Add Total Ionic Strength Adjustment Buffer (TISAB) Sample->TISAB Mix Mix Solution TISAB->Mix Measure Measure Potential (mV) with Fluoride ISE Mix->Measure Calibrate Compare to Calibration Curve Measure->Calibrate Result Fluoride Concentration Calibrate->Result

Workflow for fluoride quantification by ISE.

Methodology:

  • Sample Preparation: Biological fluids like urine or serum are often diluted. For solid tissues, a digestion or ashing step is required to liberate fluoride ions.[16]

  • TISAB Addition: A Total Ionic Strength Adjustment Buffer (TISAB) is added to the sample. TISAB maintains a constant ionic strength, adjusts the pH to an optimal range (typically around 5.0-5.5) to ensure fluoride is in its free ionic form (F⁻), and contains a chelating agent to release fluoride from complexes with metal ions like aluminum or iron.[16]

  • Measurement: A fluoride ion-selective electrode and a reference electrode are immersed in the prepared sample, and the potential difference (in millivolts) is measured.

  • Quantification: The fluoride concentration is determined by comparing the measured potential to a calibration curve prepared from standard fluoride solutions.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a highly sensitive method for total fluorine analysis, requiring derivatization to make the fluoride ion volatile.

GCMS_Workflow Sample Biological Sample (e.g., plasma, urine) Derivatize Derivatization (e.g., with TMCS) Sample->Derivatize Extract Solvent Extraction of Volatile Fluoride Derivative Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for fluorine quantification by GC-MS.

Methodology:

  • Sample Preparation and Derivatization: Fluoride ions in the sample are converted to a volatile derivative. A common method involves reaction with a trialkylchlorosilane, such as trimethylchlorosilane (TMCS), to form a volatile trimethylfluorosilane (TMFS).[16]

  • Extraction: The volatile fluoride derivative is extracted into an organic solvent.

  • GC Separation: The organic extract is injected into a gas chromatograph, where the derivative is separated from other components based on its boiling point and interaction with the GC column.

  • MS Detection and Quantification: The separated derivative is introduced into a mass spectrometer for detection and quantification. The mass spectrometer provides high selectivity and sensitivity.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS is the gold standard for the analysis of specific organofluorine compounds, such as PFAS, due to its exceptional sensitivity and selectivity.

LCMSMS_Workflow Sample Biological Sample (e.g., serum, plasma) Extract Extraction of Analytes (e.g., Protein Precipitation, SPE) Sample->Extract Concentrate Concentration of Extract Extract->Concentrate Inject Inject into LC-MS/MS Concentrate->Inject Separate Liquid Chromatographic Separation Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Detect Tandem Mass Spectrometric Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Workflow for organofluorine quantification by LC-MS/MS.

Methodology:

  • Sample Preparation: This typically involves protein precipitation for serum or plasma samples, followed by solid-phase extraction (SPE) to isolate and concentrate the target organofluorine compounds.[9]

  • LC Separation: The extracted and concentrated sample is injected into a liquid chromatograph. The analytes are separated based on their physicochemical properties as they pass through the LC column.

  • Ionization: The separated compounds are introduced into the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI).

  • MS/MS Detection: The ionized molecules are then subjected to tandem mass spectrometry. In the most common mode, Multiple Reaction Monitoring (MRM), a specific precursor ion is selected, fragmented, and a specific product ion is monitored, providing a high degree of selectivity and sensitivity for quantification.[9]

High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) Workflow

HR-CS GF MAS is a highly sensitive technique for the determination of total fluorine, particularly in complex matrices.

HRCSGFMAS_Workflow Sample Digested Biological Sample Inject Inject Sample into Graphite Furnace Sample->Inject Dry Drying Step Inject->Dry Pyrolyze Pyrolysis Step Dry->Pyrolyze MoleculeFormation Molecule Formation (e.g., with Ga) Pyrolyze->MoleculeFormation Atomize Atomization & Measurement of Molecular Absorption MoleculeFormation->Atomize Quantify Quantification Atomize->Quantify

Workflow for fluorine quantification by HR-CS GF MAS.

Methodology:

  • Sample Preparation: Biological samples are typically digested, for example, using microwave-assisted acid digestion, to break down the matrix and convert all fluorine to fluoride.[10][11]

  • Injection and Thermal Program: A small volume of the digested sample is injected into a graphite tube furnace. The furnace is subjected to a programmed temperature sequence for drying, pyrolysis (to remove matrix components), and atomization.

  • Molecule Formation: During the atomization step, a molecule-forming reagent, such as gallium (Ga), is introduced. The fluoride in the sample reacts with the gallium at high temperatures to form a diatomic molecule, gallium monofluoride (GaF).[10][11]

  • Molecular Absorption Measurement: A high-resolution continuum source lamp emits light through the graphite furnace. The GaF molecules absorb light at a specific wavelength, and the amount of absorption is proportional to the fluorine concentration in the sample.[10][11]

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy Workflow

19F NMR is a powerful technique that can provide both quantitative and structural information about fluorine-containing compounds without the need for extensive sample preparation.

F19NMR_Workflow Sample Biological Sample (e.g., biofluid, tissue extract) AddStandard Add Internal Standard Sample->AddStandard Transfer Transfer to NMR Tube AddStandard->Transfer Acquire Acquire 19F NMR Spectrum Transfer->Acquire Process Process Spectrum (Integration) Acquire->Process Quantify Quantification Process->Quantify

Workflow for fluorine quantification by 19F NMR.

Methodology:

  • Sample Preparation: Minimal sample preparation is often required. Biological fluids or extracts can be analyzed directly. An internal standard of a known concentration containing a fluorine atom with a distinct chemical shift is added to the sample.[17]

  • NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a 19F NMR spectrum is acquired.

  • Data Processing and Quantification: The area of the 19F NMR signal corresponding to the analyte is integrated and compared to the integral of the signal from the internal standard. The concentration of the analyte can then be calculated. 19F NMR can distinguish between different fluorine environments in a molecule, allowing for the potential for speciation.[13][18]

Logical Framework for Method Selection

Choosing the right analytical method depends on the specific research question and the nature of the biological sample. The following diagram illustrates a decision-making process for selecting an appropriate technique.

MethodSelection Start Start: Fluorine Quantification in Biological Matrix Question1 Ionic Fluoride (F⁻) or Total/Organofluorine? Start->Question1 Question2 High Sensitivity & Selectivity for Specific Compounds? Question1->Question2 Total/Organofluorine ISE Ion-Selective Electrode (ISE) Question1->ISE Ionic Fluoride Question3 Need for Structural Information & Speciation? Question2->Question3 No LCMSMS LC-MS/MS Question2->LCMSMS Yes Question4 High Sample Throughput & Low Cost? Question3->Question4 No F19NMR 19F NMR Question3->F19NMR Yes Question4->ISE Yes (for ionic F⁻) GCMS GC-MS Question4->GCMS Moderate HRCSGFMAS HR-CS GF MAS Question4->HRCSGFMAS Lower

Decision tree for selecting a fluorine quantification method.

This guide provides a foundational understanding of the primary methods for fluorine quantification in biological matrices. The choice of method will ultimately be dictated by the specific requirements of the research, including the desired sensitivity, the chemical form of fluorine to be measured, the complexity of the sample matrix, and available resources. For robust and reliable data, careful method validation is essential regardless of the technique chosen.

References

Safety Operating Guide

Proper Disposal of Monofluorine Gas: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and detailed logistical procedures for the proper handling and disposal of monofluorine (fluorine gas, F₂). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment. Fluorine is a highly reactive and corrosive gas, and its handling requires meticulous planning and execution.

Immediate Safety Considerations

Before initiating any work with fluorine gas, it is imperative to have a thorough understanding of its hazards. Fluorine is a powerful oxidizing agent that can react violently with a wide range of materials, including water.[1] Inhalation can cause severe respiratory irritation and delayed pulmonary edema, while contact with the skin or eyes can result in severe burns.[1] A comprehensive risk assessment must be conducted, and all personnel must be trained on emergency procedures and the proper use of personal protective equipment (PPE).

Key Safety Precautions:

  • Ventilation: All work with fluorine gas must be conducted in a well-ventilated fume hood or a gas cabinet.

  • Monitoring: A continuous fluorine gas detection system with audible and visual alarms is essential.

  • Emergency Equipment: An emergency shower, eyewash station, and a first-aid kit equipped with calcium gluconate gel for treating skin burns must be readily accessible.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a full-face shield, chemical-resistant gloves (such as neoprene or nitrile), and a lab coat, must be worn at all times. For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.

Quantitative Data Summary

The following table summarizes critical quantitative data for the safe handling and disposal of this compound gas.

ParameterValueSource
Occupational Exposure Limits
NIOSH REL (TWA)0.1 ppm (0.2 mg/m³)NIOSH[1][2]
OSHA PEL (TWA)0.1 ppm (0.2 mg/m³)OSHA[1][2]
ACGIH TLV (TWA)1 ppm (1.6 mg/m³)ACGIH[2]
ACGIH TLV (STEL)2 ppm (3.1 mg/m³)ACGIH[2]
IDLH (Immediately Dangerous to Life or Health)25 ppmNIOSH[2]
Neutralization Parameters
Wet Scrubber Reagent5-10% aqueous Sodium Hydroxide (NaOH)ACS[3]
Dry Scrubber ReagentSoda Lime (Calcium Hydroxide, Sodium Hydroxide, Potassium Hydroxide)Krossing Group[4]

Experimental Protocol: Neutralization of this compound Gas

This section details the step-by-step procedures for the two primary methods of this compound gas neutralization in a laboratory setting: wet scrubbing and dry scrubbing.

Method 1: Wet Scrubbing with Sodium Hydroxide Solution

This is the most common method for quenching residual fluorine gas from a reaction setup. The high reactivity of fluorine with sodium hydroxide effectively neutralizes the gas.

Materials:

  • Gas-tight reaction vessel

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Two gas washing bottles (scrubbers)

  • 5-10% aqueous Sodium Hydroxide (NaOH) solution

  • Tubing compatible with fluorine gas (e.g., PTFE, Monel)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • System Purge (Inert Gas): Before introducing fluorine gas, thoroughly purge the entire reaction system with an inert gas to remove any moisture and atmospheric oxygen. This is critical to prevent the formation of highly toxic oxygen difluoride (OF₂) and other hazardous byproducts.

  • Prepare Scrubber System:

    • Fill two gas washing bottles in series with a 5-10% aqueous NaOH solution. The use of two scrubbers ensures complete neutralization, with the second acting as a safeguard.

    • Crucial Safety Note: Using a NaOH solution with a concentration below 5% can lead to the formation of toxic oxygen difluoride (OF₂).[3]

    • Place the first scrubber in a cooling bath to manage the heat generated during the highly exothermic neutralization reaction.

  • Introduce Fluorine Gas: Slowly introduce the fluorine gas into the reaction vessel at a controlled rate. The unreacted gas and any volatile byproducts will be carried by the inert gas stream into the scrubber system.

  • Neutralization: The fluorine gas will react with the NaOH solution in the scrubbers according to the following reaction: 2F₂ + 4NaOH → 4NaF + O₂ + 2H₂O

  • Monitor the Reaction: Observe the gas flow and the temperature of the first scrubber. If the reaction is too vigorous, reduce the flow rate of the fluorine gas.

  • Post-Reaction Purge: After the reaction is complete, continue to purge the system with an inert gas for a sufficient period to ensure all residual fluorine gas has been swept into the scrubber system and neutralized.

  • Waste Disposal: The resulting sodium fluoride (NaF) solution should be collected and disposed of as hazardous waste according to institutional guidelines.

Method 2: Dry Scrubbing with Soda Lime

Dry scrubbing is often used for the treatment of exhaust gas streams and for neutralizing excess fluorine from a vacuum line. Soda lime is an effective solid-phase reagent for this purpose.

Materials:

  • Scrubber column or tube

  • Soda lime pellets

  • Glass wool or other suitable packing material

  • Tubing compatible with fluorine gas

Procedure:

  • Prepare the Scrubber Column:

    • Loosely pack a scrubber column with soda lime pellets. Use glass wool plugs at both ends to hold the packing material in place and to prevent entrainment of particulates in the gas stream.

    • Ensure the column is appropriately sized for the expected volume and flow rate of the fluorine gas.

  • System Integration: Connect the outlet of the reaction system or vacuum line to the inlet of the soda lime scrubber.

  • Gas Flow: Pass the fluorine gas stream through the scrubber column at a controlled rate. The fluorine will react with the components of the soda lime.

  • Monitor Scrubber Efficiency: Periodically check the effectiveness of the scrubber. This can be done by testing the outlet gas stream with a fluorine sensor or by observing any changes in the color or temperature of the soda lime.

  • Scrubber Replacement: Replace the soda lime when it becomes saturated. The spent soda lime should be handled as hazardous waste and disposed of according to institutional protocols.

Material Compatibility

The selection of appropriate materials is crucial for the safe handling of fluorine gas. The following table provides a summary of compatible and incompatible materials.

Material ClassCompatible MaterialsIncompatible Materials
Metals Nickel, Monel, Stainless Steel (passivated), Copper, Brass, AluminumTitanium (especially at elevated temperatures)
Polymers Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP)Most other plastics and elastomers
Gasketing Soft metals (Lead, Copper, Aluminum), PTFEMost elastomers

Note: Passivation of metal surfaces that will come into contact with fluorine is essential. This process forms a protective fluoride layer that prevents further corrosion.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound gas in a laboratory setting.

Monofluorine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Gas Source (Cylinder or Reaction Effluent) decision_disposal Is direct return to supplier an option for the cylinder? start->decision_disposal return_supplier Return Cylinder to Supplier decision_disposal->return_supplier Yes neutralization_required Neutralization Required decision_disposal->neutralization_required No end End return_supplier->end decision_method Select Neutralization Method neutralization_required->decision_method wet_scrubbing Wet Scrubbing (5-10% NaOH) decision_method->wet_scrubbing Residual Gas from Reaction dry_scrubbing Dry Scrubbing (Soda Lime) decision_method->dry_scrubbing Exhaust Gas / Vacuum Line protocol_wet Follow Wet Scrubbing Protocol: 1. Purge with Inert Gas 2. Prepare Scrubber (cooling) 3. Controlled Gas Introduction 4. Post-Reaction Purge wet_scrubbing->protocol_wet protocol_dry Follow Dry Scrubbing Protocol: 1. Prepare Scrubber Column 2. Controlled Gas Flow 3. Monitor Efficiency dry_scrubbing->protocol_dry waste_collection_wet Collect Spent NaOH Solution (Sodium Fluoride Waste) protocol_wet->waste_collection_wet waste_collection_dry Collect Spent Soda Lime protocol_dry->waste_collection_dry hazardous_waste Dispose of as Hazardous Waste (Follow Institutional Protocols) waste_collection_wet->hazardous_waste waste_collection_dry->hazardous_waste hazardous_waste->end

Caption: Workflow for the safe disposal of this compound gas.

By strictly adhering to these procedures, researchers can safely manage this compound gas, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan before working with hazardous materials.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Monofluorine

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, application, and disposal of monofluorine in laboratory settings, ensuring the protection of researchers and the integrity of experimental outcomes.

The handling of this compound, a highly reactive and corrosive gas, demands stringent safety protocols to mitigate risks of chemical burns, toxic exposure, and violent reactions.[1] This guide provides essential, step-by-step procedures for laboratory personnel, covering personal protective equipment (PPE), operational handling, and disposal, to ensure a safe and compliant research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when working with this compound. The following table summarizes the required equipment, which should be donned before entering any area where this compound is present and only removed once clear of any potential exposure.

Body PartRequired PPESpecifications & Rationale
Respiratory Full-face respirator or Self-Contained Breathing Apparatus (SCBA)A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced.[2] For emergencies or significant releases, an SCBA offers the highest level of respiratory protection.[3][4]
Eye & Face Tightly fitting safety goggles with side-shields and a face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield worn over goggles is required to protect against splashes and explosions.[5] Metal-frame glasses are preferred over plastic to prevent ignition.[6]
Hands Chemical-impermeable gloves (e.g., Neoprene)Gloves must be inspected for integrity before each use and should be clean and free from grease or oil.[5][6] Always consult the glove manufacturer's chemical resistance guide.[5]
Body Flame-resistant and impervious lab coat or chemical-protective suitA Nomex® lab coat over cotton clothing is a minimum requirement.[5] For higher-risk procedures, a fully encapsulating chemical-protective suit may be necessary.[3] Clothing should cover as much skin as possible.[5]
Feet Closed-toe, chemical-resistant shoesShoes must cover the entire foot to protect against spills.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Monofluorine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_conclusion Conclusion & Cleanup Phase A Conduct Risk Assessment B Ensure Proper Ventilation (Fume Hood/Gas Cabinet) A->B C Verify Eyewash & Safety Shower Functionality B->C D Inspect & Don All Required PPE C->D E Leak-Test System with Inert Gas (e.g., Nitrogen) D->E F Slowly Open Cylinder Valve E->F Proceed with Caution G Monitor for Leaks F->G H Perform Experimental Procedure G->H M Emergency Shutdown G->M Leak Detected I Close Cylinder Valve H->I J Purge System with Inert Gas I->J K Properly Store or Dispose of this compound J->K L Doff & Inspect PPE K->L M->I

Caption: Workflow for Safe this compound Handling

Experimental Protocol for System Purging:

  • Pre-Purge: Before introducing this compound, the entire gas handling system must be meticulously cleaned to remove any organic residues and thoroughly dried.

  • Inert Gas Connection: Connect a cylinder of dry, inert gas (e.g., nitrogen) to the system inlet.

  • Pressurization: Slowly pressurize the system with the inert gas to the intended operating pressure.

  • Leak Check: Use a compatible leak detection solution or an appropriate electronic leak detector to thoroughly inspect all joints, fittings, and valves for leaks.

  • Venting: Once the system is confirmed to be leak-free, safely vent the inert gas through a designated scrubber or exhaust system.

  • Repetition: Repeat the pressurization and venting cycle at least three times to ensure the atmosphere within the system is inert.

Disposal Plan: Responsible Waste Management

This compound and its byproducts are hazardous and require specialized disposal procedures. Adherence to institutional and regulatory guidelines is mandatory.

  • Residual Gas: Do not attempt to dispose of residual this compound gas. Empty gas cylinders should have their valve protection caps securely in place and be returned to the gas supplier.[6]

  • Contaminated Materials: Any materials, such as tubing, reaction vessels, or absorbents that have come into contact with this compound, must be treated as hazardous waste.

    • These materials should be collected in suitable, closed, and clearly labeled containers for disposal.[2]

    • Used components of the fluorine system should be cleaned prior to disposal or must be disposed of as hazardous waste.[7]

  • Disposal Method: The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Packaging: Contaminated packaging can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, if local regulations permit.[2]

Emergency Response: Preparedness is Key

In the event of an accidental release, fire, or personal exposure, immediate and decisive action is critical.

In Case of a Spill or Leak:

  • Evacuate: Immediately evacuate personnel to a safe area, moving upwind from the spill.[2]

  • Isolate: If it is safe to do so, turn off the gas at the source.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Ignition Sources: Remove all sources of ignition, as this compound can cause spontaneous ignition of combustible materials.[2]

  • Expert Consultation: Alert emergency personnel and consult an expert. Do not re-enter the area.[2]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air and have them rest in a half-upright position. Seek immediate medical attention.[2]

  • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to rinse. Seek immediate medical attention.[2]

  • Eye Contact: Flush the eyes with plenty of water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.